1-Phenyl-1,3-butadiene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(1E)-buta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346685 | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-78-2, 16939-57-4 | |
| Record name | Benzene, 1,3-butadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-Phenyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Phenyl-1,3-butadiene from Cinnamaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1,3-butadiene from cinnamaldehyde (B126680), a key transformation in organic chemistry. This document details the prevalent synthetic methodologies, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction, offering in-depth experimental protocols and comparative data. The information is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to effectively conduct this synthesis.
Introduction
This compound is a valuable conjugated diene used as a building block in the synthesis of various organic molecules, including polymers and complex natural products. Its synthesis from readily available cinnamaldehyde is a classic example of carbon-carbon double bond formation. The primary methods for this conversion involve olefination reactions, with the Wittig reaction being the most cited approach. An important alternative, the Horner-Wadsworth-Emmons (HWE) reaction, offers distinct advantages in terms of stereoselectivity and product purification. This guide will explore both methodologies.
Reaction Methodologies
The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] The reaction of cinnamaldehyde with a suitable phosphonium (B103445) ylide, typically generated from a phosphonium salt and a base, yields this compound. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.
Reaction Pathway:
Caption: The Wittig reaction pathway for the synthesis of this compound.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion.[3] This method typically offers excellent (E)-stereoselectivity and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying product purification.[3]
Reaction Pathway:
Caption: The Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol is adapted from established laboratory procedures.[2][4][5]
Materials:
-
Triphenyl(vinyl)phosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Cinnamaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Ylide Generation: To a solution of triphenyl(vinyl)phosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Cinnamaldehyde: Cool the resulting ylide solution to 0 °C and add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Horner-Wadsworth-Emmons Reaction
This is a representative protocol based on general HWE reaction conditions.
Materials:
-
Diethyl (vinyl)phosphonate
-
Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carbanion Generation: To a stirred solution of diethyl (vinyl)phosphonate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Cinnamaldehyde: Add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise to the phosphonate carbanion solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. The water-soluble phosphate byproduct can often be largely removed during the aqueous workup. Further purification of the crude product can be achieved by flash column chromatography on silica gel to afford pure (E)-1-phenyl-1,3-butadiene.
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Reference |
| Typical Yield | 25-70% | Generally higher, often >80% | [1], General HWE knowledge |
| Stereoselectivity | Mixture of (E/Z) isomers, dependent on ylide stability and conditions | Predominantly (E)-isomer | [3] |
| Product Melting Point (°C) | (E,E)-isomer: 150-153 | (E,E)-isomer: 150-153 | [4] |
| Byproduct | Triphenylphosphine oxide | Diethyl phosphate | [3] |
| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction | [3] |
Spectroscopic Data for (E,E)-1-Phenyl-1,3-butadiene
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 7.00-6.80 (m, 2H, olefinic-H), 6.70-6.50 (m, 2H, olefinic-H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 137.5, 137.2, 133.0, 130.6, 128.7, 128.6, 127.7, 127.3, 126.5, 126.3.
-
IR (KBr, cm⁻¹): 3025 (Ar-H stretch), 1595 (C=C stretch), 995 (trans C-H bend), 745, 690 (Ar C-H bend).
Conclusion
The synthesis of this compound from cinnamaldehyde can be effectively achieved using either the Wittig or the Horner-Wadsworth-Emmons reaction. The choice of method will depend on the desired stereoselectivity and the ease of purification. The Wittig reaction is a classic and versatile method, while the HWE reaction often provides superior (E)-selectivity and a more straightforward workup procedure. This guide provides the necessary technical details for researchers to successfully implement these important synthetic transformations.
References
- 1. unwisdom.org [unwisdom.org]
- 2. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 5. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
The Wittig Reaction for the Synthesis of 1-Phenyl-1,3-butadiene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds, offering a powerful tool for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the Wittig reaction for the synthesis of 1-phenyl-1,3-butadiene, a valuable conjugated diene in various research and development applications. We will delve into the reaction mechanism, provide detailed experimental protocols, and present quantitative data for effective implementation in a laboratory setting.
Reaction Mechanism and Stereochemistry
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide.[3] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[1]
The synthesis of this compound can be achieved through two primary Wittig routes:
-
Route A: Reaction of cinnamaldehyde (B126680) with a methylenetriphenylphosphorane (B3051586) (a non-stabilized ylide).
-
Route B: Reaction of benzaldehyde (B42025) with an allylidenetriphenylphosphorane (B102500) (a stabilized ylide).
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as methylenetriphenylphosphorane, typically favor the formation of (Z)-alkenes, while stabilized ylides tend to yield (E)-alkenes.[4] For the synthesis of the thermodynamically more stable (E,E)-1-phenyl-1,3-butadiene, the use of a stabilized ylide or reaction conditions that allow for thermodynamic control is often preferred.[5]
The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses to form the alkene and triphenylphosphine oxide.[6]
Caption: General mechanism of the Wittig reaction for this compound synthesis.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Wittig reaction, primarily focusing on the reaction of cinnamaldehyde with a phosphorus ylide.
Preparation of the Phosphonium Salt (Methyltriphenylphosphonium Iodide)
This is the precursor to the phosphorus ylide.[7]
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 100 mmol) in 100 mL of tetrahydrofuran (B95107) (THF).
-
To this solution, add methyl iodide (6.23 mL, 100 mmol).
-
Stir the mixture at room temperature. A white precipitate will form after approximately three hours.
-
Filter the white precipitate, wash it with cold THF, and air-dry to obtain methyltriphenylphosphonium (B96628) iodide.
Synthesis of trans-1-Phenyl-1,3-butadiene
This procedure details the formation of the ylide in situ followed by the reaction with cinnamaldehyde.[7]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium iodide (12.9 g, 36 mmol) in 50 mL of dry THF in a flask and cool the mixture to 0°C in an ice bath.
-
With vigorous stirring, add sodium hexamethyldisilazane (B44280) (1.6 M in THF, 22.5 mL, 36 mmol) dropwise to the suspension.
-
Stir the mixture at 0°C for approximately 20 minutes, during which a clear solution of the ylide should form.
-
To the ylide solution, add trans-cinnamaldehyde (3.78 mL, 30 mmol) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1% diethyl ether in pentane (B18724) eluent on a silica (B1680970) plate.
-
Once the cinnamaldehyde is consumed, filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with 1% diethyl ether in pentane.
-
Further purification can be achieved by Kugelrohr distillation (70°C at 5 mmHg) to yield trans-1-phenyl-1,3-butadiene as a colorless oil.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the quantitative data from a representative synthesis of trans-1-phenyl-1,3-butadiene.[7]
Table 1: Reactant Quantities for Phosphonium Salt Preparation
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |
| Triphenylphosphine | 262.29 | 26.2 | 100 | - |
| Methyl Iodide | 141.94 | - | 100 | 6.23 |
| Tetrahydrofuran (THF) | 72.11 | - | - | 100 |
Table 2: Reactant Quantities for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |
| Methyltriphenylphosphonium Iodide | 404.24 | 12.9 | 36 | - |
| Sodium Hexamethyldisilazane (1.6M in THF) | 183.48 | - | 36 | 22.5 |
| trans-Cinnamaldehyde | 132.16 | - | 30 | 3.78 |
| Dry Tetrahydrofuran (THF) | 72.11 | - | - | 50 |
Table 3: Product Yield and Properties
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Appearance |
| Methyltriphenylphosphonium Iodide | 404.24 | 30.1 | 84 | Fine white crystalline solid |
| trans-1-Phenyl-1,3-butadiene | 130.19 | 3.47 | 89 | Colorless oil |
Conclusion
The Wittig reaction is a highly efficient and versatile method for the synthesis of this compound. By carefully selecting the appropriate starting materials and reaction conditions, researchers can achieve high yields of the desired product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of this important transformation in a laboratory setting. The stereochemical control offered by the Wittig reaction makes it particularly useful in the synthesis of complex organic molecules where defined alkene geometry is crucial.
References
- 1. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. open.bu.edu [open.bu.edu]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
physical and chemical properties of 1-Phenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Phenyl-1,3-butadiene, a versatile conjugated diene with significant applications in organic synthesis and materials science. This document details its core characteristics, experimental protocols for its synthesis and key reactions, and visualizations of these processes.
Core Physical and Chemical Properties
This compound is an organic compound that exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and commonly used. The following tables summarize the key physical and chemical properties of this compound.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ | [1][2][3] |
| Molecular Weight | 130.19 g/mol | [1][2][3] |
| CAS Number | 16939-57-4 (trans), 31915-94-3 (cis), 1515-78-2 (unspecified) | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| IUPAC Name | [(1E)-buta-1,3-dienyl]benzene (trans), [(1Z)-buta-1,3-dienyl]benzene (cis) | [2][4] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 2.3 °C | |
| Boiling Point | 96 °C at 18 Torr | |
| Density | 0.9286 g/cm³ | |
| Refractive Index | 1.65044 (20 °C) | |
| Flash Point | 55 °C | |
| Vapor Pressure | 0.355 mmHg at 25 °C | |
| Solubility | Readily soluble in non-polar organic solvents like hexane, benzene, and dichloromethane. |
Spectral Properties
| Property | Data | Reference(s) |
| ¹H NMR | Spectra available, detailed shifts vary with solvent. | [6] |
| ¹³C NMR | Spectra available, detailed shifts vary with solvent. | [4] |
| Infrared (IR) Spectroscopy | Major peaks around 1500-1600 cm⁻¹ (C=C stretch of aromatic and alkene groups). | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 130. Other significant peaks at m/z 129 and 115. | [4] |
| UV-Vis Spectroscopy | λₘₐₓ is shifted to longer wavelengths compared to non-conjugated systems due to the extended π-conjugation. For 1,3-butadiene, λₘₐₓ is 217 nm. The phenyl group will further shift this to longer wavelengths. | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below.
Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction
This protocol describes the synthesis from cinnamaldehyde (B126680) and methyltriphenylphosphonium (B96628) bromide.[9]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Cinnamaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Procedure:
-
Ylide Formation:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.
-
Add methyltriphenylphosphonium bromide (40.0 mmol) to the flask, followed by anhydrous THF (250 mL) via syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
While stirring vigorously, add n-butyllithium (40.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains at 0 °C.[9] The solution will turn a deep orange or reddish color, indicating ylide formation.
-
Stir the mixture at 0 °C for an additional 2 hours.[9]
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution at 0 °C, add cinnamaldehyde (32.0 mmol) dropwise via syringe.[9]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 22 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from triphenylphosphine (B44618) oxide.
-
Combine the product-containing fractions and remove the solvent via rotary evaporation to yield trans-1-Phenyl-1,3-butadiene.
-
Diels-Alder Reaction of this compound
This compound can act as a diene in Diels-Alder reactions to form cyclohexene (B86901) derivatives.[10] The following is a general procedure.
Materials:
-
This compound (diene)
-
Dienophile (e.g., maleic anhydride, ethyl acrylate)
-
High-boiling point solvent (e.g., xylene, toluene)
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in the chosen solvent.
-
Add the dienophile to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux for a specified time (this will vary depending on the reactivity of the dienophile).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize out upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not crystallize, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Polymerization of this compound
This compound can undergo polymerization to form polymers with a phenyl-substituted backbone.[9][11]
Materials:
-
This compound (1PB)
-
Toluene (dry)
-
Titanium complex catalyst (e.g., [OSSO]-type)
-
Methylaluminoxane (MAO)
-
Acidified ethanol (B145695) with a stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol)
Procedure:
-
Catalyst Pre-activation:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the titanium complex catalyst in dry toluene.
-
Add MAO and stir the solution for 30 minutes to pre-activate the catalyst.[11]
-
-
Polymerization:
-
Quenching and Isolation:
-
Quench the polymerization by adding acidified ethanol containing a stabilizer.
-
The polymer will precipitate. Wash the polymer repeatedly with ethanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Signaling Pathways and Biological Activity
Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary utility is as a synthon in organic chemistry and materials science. While some complex molecules containing related structural motifs may exhibit biological activity, this compound itself is not typically studied in a biological signaling context. Some derivatives have been investigated for their antibiotic and toxic properties against insects.[12]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and reaction mechanisms.
References
- 1. (E)-1-Phenyl-1,3-butadiene [webbook.nist.gov]
- 2. This compound, (Z)- | C10H10 | CID 5463122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16939-57-4 [chemicalbook.com]
- 4. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,3-Butadiene,1-phenyl- | C10H10 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Solved 1,4-Diphenyl-1,3-butadiene Infrared Spectrum Report | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | High-Purity Research Chemical [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cis and Trans Isomers of 1-Phenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of the cis and trans isomers of 1-phenyl-1,3-butadiene. This conjugated diene serves as a valuable building block in organic synthesis, particularly in the construction of complex cyclic systems and polymers. Understanding the distinct properties and interconversion of its geometric isomers is crucial for its effective utilization in research and development.
Synthesis of Isomers
The trans isomer of this compound is most commonly synthesized via the Wittig reaction, which offers high stereoselectivity. The cis isomer is typically obtained through photochemical isomerization of the more stable trans form.
Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[1] For the preparation of trans-1-phenyl-1,3-butadiene, cinnamaldehyde (B126680) is reacted with a phosphorus ylide generated from a methyltriphenylphosphonium (B96628) halide.[1][2]
Experimental Protocol:
Step 1: Preparation of Methyltriphenylphosphonium Iodide In a round-bottom flask, triphenylphosphine (B44618) (100 mmol) is dissolved in dry tetrahydrofuran (B95107) (THF, 100 mL). To this solution, methyl iodide (100 mmol) is added. The mixture is stirred for approximately three hours, during which a white precipitate of methyltriphenylphosphonium iodide forms. The solid is collected by filtration, washed with cold THF, and dried.[1]
Step 2: Ylide Formation and Reaction with Cinnamaldehyde Under an inert atmosphere (e.g., nitrogen), a suspension of methyltriphenylphosphonium iodide (36 mmol) in dry THF (50 mL) is cooled to 0°C in an ice bath. A strong base, such as sodium hexamethyldisilazane (B44280) (1.6 M in THF, 36 mmol), is added dropwise with vigorous stirring. After about 20 minutes, a clear solution of the ylide is formed. trans-Cinnamaldehyde (30 mmol) is then added dropwise to the ylide solution at 0°C.[1]
Step 3: Work-up and Purification After the addition of cinnamaldehyde is complete, the reaction is allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is filtered through a pad of silica (B1680970) gel and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by distillation to yield trans-1-phenyl-1,3-butadiene as a colorless oil.[1]
Synthesis of cis-1-Phenyl-1,3-butadiene via Photoisomerization
The cis isomer can be prepared by photochemical isomerization of the trans isomer. This process involves the irradiation of a solution of trans-1-phenyl-1,3-butadiene with ultraviolet light, which promotes the conversion to the cis form. The reaction is reversible, leading to a photostationary state containing a mixture of both isomers.[3]
Experimental Protocol:
A solution of trans-1-phenyl-1,3-butadiene in a suitable solvent (e.g., hexane (B92381) or benzene) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas, such as nitrogen or argon, to prevent photooxidation. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength where the trans isomer absorbs significantly (around 280-320 nm). The progress of the isomerization can be monitored by UV-Vis spectroscopy or NMR. Once a desired ratio of cis to trans is achieved, the irradiation is stopped. The cis isomer can be separated from the trans isomer by careful fractional distillation or column chromatography.[3]
Spectroscopic and Physical Properties
The cis and trans isomers of this compound can be distinguished by their distinct spectroscopic and physical properties.
| Property | cis-1-Phenyl-1,3-butadiene | trans-1-Phenyl-1,3-butadiene |
| Molecular Weight | 130.19 g/mol | 130.19 g/mol |
| Boiling Point | 71 °C at 11 mmHg | 83 °C at 11 mmHg |
| Refractive Index (n²⁵D) | 1.5822 | 1.6089 |
| UV λmax (in ethanol) | 265-269 nm | 280 nm |
| Molar Extinction (ε) | 18,400 M⁻¹cm⁻¹ | 29,800 M⁻¹cm⁻¹ |
Table 1: Physical and UV-Vis Spectroscopic Properties of this compound Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers, particularly by examining the coupling constants of the vinylic protons.
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| trans | Phenyl | ~7.2-7.5 (m) | - |
| Vinylic | ~6.5-7.0 (m) | - | |
| cis (deuterated) | Vinylic | 6.58-6.60 (d) | 11.55 |
| Vinylic | 6.71-6.74 (d) | 11.55 | |
| Phenyl | 7.26-7.43 (m) | - |
Table 2: ¹H NMR Data for this compound Isomers (in CDCl₃) [3]
Infrared (IR) Spectroscopy
The IR spectra of the cis and trans isomers show characteristic differences, particularly in the fingerprint region. A notable distinction is the presence of a strong band around 967 cm⁻¹ in the trans isomer, corresponding to the out-of-plane C-H bending of the trans double bond, which is absent in the cis isomer.
Chemical Reactivity
The geometric configuration of the diene significantly influences its reactivity, most notably in cycloaddition reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4][5][6] The diene must adopt an s-cis conformation to react. Due to steric hindrance, cis-1-phenyl-1,3-butadiene does not readily adopt the required s-cis conformation and is therefore unreactive in the Diels-Alder reaction under typical conditions. In contrast, trans-1-phenyl-1,3-butadiene can easily achieve the s-cis conformation and readily undergoes cycloaddition with dienophiles such as maleic anhydride (B1165640).[4]
Experimental Protocol: Diels-Alder Reaction of trans-1-Phenyl-1,3-butadiene with Maleic Anhydride
In a round-bottom flask, trans-1-phenyl-1,3-butadiene and a slight molar excess of maleic anhydride are dissolved in a suitable solvent, such as toluene (B28343) or xylene. The mixture is heated to reflux. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, 4-phenyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, will often precipitate. The solid product can be collected by vacuum filtration and purified by recrystallization.
Isomerization
The interconversion between the cis and trans isomers can be induced by heat or light.
Photochemical Isomerization
As discussed in the synthesis of the cis isomer, UV irradiation leads to a photostationary state containing both isomers. The quantum yield of photoisomerization is dependent on the solvent and the presence of sensitizers.[7]
Thermal Isomerization
While less common than photochemical methods for this specific compound, thermal isomerization of conjugated dienes can occur at elevated temperatures. This process typically favors the formation of the more thermodynamically stable trans isomer. The thermal stability of 1,3-butadiene (B125203) and its derivatives is an important consideration in their storage and handling, as dimerization and polymerization can also occur at higher temperatures.[8]
Visualized Workflows and Pathways
Synthesis and Isomerization Pathways
Caption: Synthesis of trans-1-phenyl-1,3-butadiene and its isomerization.
Diels-Alder Reactivity Logic
Caption: Conformational influence on Diels-Alder reactivity.
Conclusion
The cis and trans isomers of this compound exhibit distinct physical, spectroscopic, and chemical properties that are a direct consequence of their geometric differences. The trans isomer is generally more stable and reactive in Diels-Alder cycloadditions, while the cis isomer can be accessed through photochemical isomerization. A thorough understanding of these characteristics and the experimental protocols for their synthesis and interconversion is essential for leveraging this versatile diene in the development of novel chemical entities and materials.
References
- 1. atc.io [atc.io]
- 2. scribd.com [scribd.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Profile of 1-Phenyl-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1,3-butadiene, a conjugated hydrocarbon of significant interest in organic synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, primarily for the more stable (E)-isomer, supported by detailed experimental protocols and data analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-1-phenyl-1,3-butadiene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (trans) | 5.2 - 5.4 | d | ~17 |
| H-4 (cis) | 5.0 - 5.2 | d | ~10 |
| H-3 | 6.4 - 6.6 | ddd | ~17, ~10, ~10 |
| H-2 | 6.7 - 6.9 | dd | ~15, ~10 |
| H-1 | 6.5 - 6.7 | d | ~15 |
| Phenyl Protons | 7.2 - 7.5 | m | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon NMR) Data
Public databases indicate the availability of ¹³C NMR data for (E)-1-phenyl-1,3-butadiene. The conjugated system and the phenyl ring significantly influence the chemical shifts of the carbon atoms.[1]
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C-4 (CH₂) | 117 - 119 |
| C-3 (CH) | 136 - 138 |
| C-2 (CH) | 130 - 132 |
| C-1 (CH) | 128 - 130 |
| Phenyl C (quaternary) | 137 - 139 |
| Phenyl CH | 126 - 129 |
Note: These are approximate ranges based on typical values for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations of the aromatic and vinylic groups, as well as C=C stretching of the conjugated system.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3080 - 3020 | C-H stretch (aromatic and vinylic) | Medium |
| ~1625 | C=C stretch (conjugated diene) | Medium |
| ~1595, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium to Strong |
| ~990 | =C-H bend (trans-vinylic) | Strong |
| ~900 | =C-H bend (vinylic) | Strong |
| ~750, ~690 | C-H bend (monosubstituted benzene) | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Relative Intensity |
| 130 | [M]⁺ (Molecular Ion) | High |
| 129 | [M-H]⁺ | High |
| 115 | [M-CH₃]⁺ | Medium |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation (Liquid Sample): Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Data Interpretation and Visualization
The spectroscopic data provides a detailed fingerprint of the molecular structure of this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis and structure elucidation of this compound.
This comprehensive guide provides the foundational spectroscopic data and methodologies essential for researchers and professionals working with this compound. The presented information facilitates compound identification, purity assessment, and further investigation into its chemical properties and applications.
References
A Technical Guide to trans-1-Phenyl-1,3-butadiene for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of trans-1-Phenyl-1,3-butadiene, a versatile organic compound with applications in polymer chemistry and as a building block for more complex molecules. This document outlines its commercial availability, physicochemical properties, and key experimental protocols, including its synthesis and participation in cycloaddition and polymerization reactions.
Commercial Availability and Properties
trans-1-Phenyl-1,3-butadiene is readily available from several commercial chemical suppliers. The typical purity of the commercially available product is ≥95%, as determined by HPLC. For research and development purposes, it is commonly supplied in quantities ranging from grams to kilograms.
Physicochemical Data
A summary of the key physical and chemical properties of trans-1-Phenyl-1,3-butadiene is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 16939-57-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀ | [1][2][4] |
| Molecular Weight | 130.19 g/mol | [1][2][4] |
| Appearance | Liquid | [2][3] |
| Purity | ≥95.0% (HPLC) | [1][2][4] |
| Melting Point | 5 °C | |
| Flash Point | 55 °C (131 °F) | [1][3] |
| Density | 0.929 g/mL | |
| Refractive Index | 1.592 | |
| Storage Temperature | -20°C | [2][3] |
| Stabilizer | ~0.2% 2,6-di-tert-butyl-4-methylphenol | [2][3] |
Experimental Protocols
trans-1-Phenyl-1,3-butadiene is a valuable reagent in several important organic reactions. Detailed below are protocols for its synthesis via the Wittig reaction, its use in a Diels-Alder dimerization, and its polymerization.
Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. The following protocol describes the synthesis of trans-1-Phenyl-1,3-butadiene from trans-cinnamaldehyde.
Materials:
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
trans-Cinnamaldehyde
-
Diethyl ether
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) in a flask cooled to 0 °C.
-
Add n-butyllithium (16 mL of a 2.5 M solution in hexane, 40.0 mmol) dropwise over 30 minutes to the suspension.
-
Stir the resulting mixture at 0 °C for an additional 2 hours to form the ylide.
-
Add trans-cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 22 hours.
-
After the reaction is complete, filter the brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography using petroleum ether as the eluent to yield trans-1-Phenyl-1,3-butadiene as a colorless oil.
Visualization of the Synthetic Workflow:
Diels-Alder Dimerization of trans-1-Phenyl-1,3-butadiene
trans-1-Phenyl-1,3-butadiene can undergo a thermal [4+2] cycloaddition (Diels-Alder) reaction, where one molecule acts as the diene and another as the dienophile, leading to the formation of substituted cyclohexene (B86901) dimers.
Materials:
-
trans-1-Phenyl-1,3-butadiene
-
Reaction vessel suitable for heating under inert atmosphere
-
Thin-layer chromatography (TLC) plates (silica gel impregnated with silver nitrate)
-
Column for chromatography (silica gel impregnated with silver nitrate)
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
Place trans-1-Phenyl-1,3-butadiene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the neat liquid at 130 °C for 6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) on silica gel plates impregnated with silver nitrate. This allows for the separation of the starting material and the isomeric dimer products.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the major dimeric products by column chromatography on silica gel impregnated with silver nitrate. The expected products are cis- and trans-3-phenyl-4-(trans-styryl)cyclohexene.
Visualization of the Dimerization and Analysis Workflow:
Polymerization of trans-1-Phenyl-1,3-butadiene
trans-1-Phenyl-1,3-butadiene can be polymerized to produce poly(1-phenyl-1,3-butadiene). The following is a representative protocol for its coordination polymerization.
Materials:
-
Titanium [OSSO]-type catalyst
-
Methylaluminoxane (MAO)
-
trans-1-Phenyl-1,3-butadiene (1PB)
-
Dry toluene
-
Schlenk tube and magnetic stirrer
Procedure:
-
In a 10 mL Schlenk tube equipped with a magnetic stirrer, dissolve the titanium catalyst (10 µmol) in 3 mL of dry toluene.
-
Add MAO to the solution and stir for 30 minutes to preactivate the catalyst.
-
Add trans-1-Phenyl-1,3-butadiene (0.3 g, 2.3 mmol) to the activated catalyst solution.
-
Place the Schlenk tube in an oil bath thermostated to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 15 hours).
-
Quench the polymerization by adding acidified ethanol (B145695) containing a stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol).
-
Wash the resulting polymer repeatedly with ethanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Potential Biological Relevance
While trans-1-Phenyl-1,3-butadiene itself is not extensively studied for its biological activity, its core structure, the styryl moiety, is present in a wide range of biologically active molecules. Derivatives containing the styryl group have been reported to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[5][6] The biological activity of these related compounds suggests that trans-1-Phenyl-1,3-butadiene could serve as a valuable scaffold for the development of new therapeutic agents.
The mechanism of action for styryl-containing compounds is diverse and depends on the overall molecular structure. For instance, some styryl derivatives can interact with cellular signaling pathways involved in inflammation and cell proliferation.
Generalized Potential for Biological Interaction:
Disclaimer: This guide is intended for informational purposes for a scientific audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The information on biological activity is based on related compounds and does not imply proven activity for trans-1-Phenyl-1,3-butadiene itself.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Phenyl-1,3-butadiene in Polycyclic Aromatic Hydrocarbon Formation: A Technical Guide
An in-depth exploration into the chemical pathways, experimental validation, and theoretical underpinnings of 1-phenyl-1,3-butadiene as a key intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs), offering critical insights for researchers in combustion chemistry, astrophysics, and drug development.
Executive Summary
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant implications for human health and the environment, arising primarily from incomplete combustion processes. Understanding the fundamental mechanisms of their formation is crucial for controlling their emissions and for harnessing their chemical properties in various applications. This technical guide focuses on the critical role of this compound as a precursor and intermediate in the synthesis of PAHs. Through a detailed review of experimental and theoretical studies, this document elucidates the primary formation pathways of this compound and its subsequent reactions that lead to the growth of larger aromatic systems. Key quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction: The Significance of PAH Formation Pathways
The formation of PAHs in high-temperature environments such as combustion flames and interstellar media is a complex process involving a network of chemical reactions. A central and widely recognized pathway involves the reaction of phenyl radicals (C₆H₅) with unsaturated hydrocarbons. Among these, the reaction with 1,3-butadiene (B125203) (C₄H₆) has been identified as a particularly efficient route for the formation of the first bicyclic aromatic structures, which serve as building blocks for larger PAHs.[1][2] This guide delves into the specifics of this reaction, with a focus on the intermediate, this compound.
Formation of this compound and Bicyclic Aromatics
The primary mechanism for the formation of this compound in combustion and astrochemical environments is the bimolecular reaction between a phenyl radical and a 1,3-butadiene molecule.[1][2] This reaction proceeds without a significant energy barrier, making it a viable pathway even at lower temperatures.[1]
The Phenyl Radical + 1,3-Butadiene Reaction
Under single-collision conditions, the reaction of phenyl radicals with 1,3-butadiene has been extensively studied, revealing two major product channels.[1][2] The reaction is initiated by the addition of the phenyl radical to a terminal carbon atom of the 1,3-butadiene molecule, forming a C₁₀H₁₁ radical intermediate.[3] This intermediate can then proceed through two primary pathways:
-
Direct Hydrogen Atom Elimination: The intermediate can lose a hydrogen atom from the terminal carbon of the original butadiene moiety to form this compound.[3]
-
Isomerization and Cyclization: The C₁₀H₁₁ intermediate can undergo isomerization through ring closure to form a bicyclic radical. Subsequent hydrogen atom elimination from this bicyclic intermediate leads to the formation of 1,4-dihydronaphthalene (B28168).[1][2]
Experimental studies have quantified the branching ratios for these two pathways under various conditions.
Quantitative Data on Product Formation
The following table summarizes the key quantitative data from experimental and theoretical studies on the phenyl radical + 1,3-butadiene reaction.
| Experimental Condition | Product | Branching Ratio (%) | Reference |
| Single Collision (~55 kJ/mol) | 1,4-Dihydronaphthalene | 58 ± 15 | [1][2] |
| Single Collision (~55 kJ/mol) | This compound | 34 ± 10 | [1][2] |
Subsequent Reactions and PAH Growth
The initial products of the phenyl radical and 1,3-butadiene reaction, 1,4-dihydronaphthalene and this compound, are not the final products in a PAH-forming environment. They serve as crucial stepping stones for the growth of larger, more complex aromatic systems.
Aromatization of 1,4-Dihydronaphthalene
1,4-dihydronaphthalene can readily undergo dehydrogenation to form naphthalene, a stable two-ring aromatic hydrocarbon.[4][5] This aromatization step is a key process in the growth of PAHs. The kinetics of this reaction have been studied, and it is known to be catalyzed by various agents in different environments.[4]
Role of this compound in Soot Formation
This compound, with its conjugated diene system and aromatic ring, is a highly reactive species. In combustion environments, it can participate in a variety of reactions, including further radical additions and cyclization reactions, contributing to the formation of larger PAHs and ultimately soot particles.[6] While the direct pyrolysis of this compound has not been extensively studied, its structural motifs are commonly found in the molecular structures of soot precursors.
Experimental and Theoretical Methodologies
The elucidation of the role of this compound in PAH formation has been made possible through a combination of sophisticated experimental techniques and high-level theoretical calculations.
Crossed Molecular Beam Experiments
The crossed molecular beam technique allows for the study of single-collision events between reactants under well-defined conditions of energy and orientation.[7]
Experimental Protocol:
-
Radical Beam Generation: A supersonic beam of phenyl radicals is generated by flash pyrolysis of a suitable precursor, such as nitrosobenzene (B162901) (C₆H₅NO), seeded in a carrier gas (e.g., helium).[8] The precursor is heated rapidly, causing it to decompose and form phenyl radicals.
-
Reactant Beam Generation: A second pulsed supersonic beam of 1,3-butadiene is generated.
-
Beam Crossing: The two beams are crossed at a fixed angle in a high-vacuum chamber.
-
Product Detection: The reaction products are detected using a rotatable, triply differentially pumped mass spectrometer with electron impact ionization or vacuum ultraviolet (VUV) photoionization.[7][9]
-
Data Analysis: Time-of-flight spectra and angular distributions of the products are measured to determine the reaction dynamics and product branching ratios.[10]
VUV Photoionization Mass Spectrometry
Synchrotron-based VUV photoionization mass spectrometry is a powerful tool for the analysis of complex mixtures of reaction products, particularly in combustion studies.[11][12]
Experimental Protocol:
-
Flame Sampling: A sample of gas is extracted from a flame through a quartz cone, forming a molecular beam.[13]
-
Ionization: The molecular beam is intersected by a tunable VUV photon beam from a synchrotron light source. By scanning the photon energy, isomers can be distinguished based on their different ionization energies.[11]
-
Mass Analysis: The photoionized species are then analyzed by a time-of-flight mass spectrometer.[14]
Theoretical Calculations
Computational chemistry plays a vital role in understanding the potential energy surface of the reaction and in predicting reaction mechanisms and kinetics.
Computational Protocol:
-
Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized using density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G**).[10]
-
Energy Calculations: Higher-level single-point energy calculations are performed using methods like G3(MP2,CC) to obtain more accurate energies.[10]
-
Potential Energy Surface Mapping: The calculated energies are used to construct a potential energy surface for the reaction, identifying the minimum energy pathways.
-
Kinetic Modeling: The calculated parameters can be used in kinetic models to simulate the reaction under various conditions of temperature and pressure.
Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships discussed in this guide.
Conclusion and Future Directions
This compound is a cornerstone intermediate in the formation of polycyclic aromatic hydrocarbons, particularly through the reaction of phenyl radicals with 1,3-butadiene. The barrierless nature of this initial reaction, followed by efficient cyclization and aromatization steps, provides a robust pathway for the growth of bicyclic and larger aromatic systems. The experimental and theoretical methodologies detailed in this guide have been instrumental in uncovering these mechanisms.
Future research should focus on several key areas:
-
Pyrolysis of this compound: A significant gap exists in the understanding of the thermal decomposition of this compound itself. Experimental and theoretical studies on its pyrolysis would provide crucial data for combustion models.
-
Kinetics under a Wider Range of Conditions: More extensive kinetic data, including temperature and pressure-dependent rate constants for the individual reaction steps, are needed to improve the accuracy of PAH formation models.
-
Reactions with Other Species: The reactions of this compound with other radical species present in combustion environments warrant further investigation to build a more complete picture of its role in PAH growth.
By addressing these research questions, the scientific community can further refine our understanding of PAH formation, leading to better control of harmful emissions and the development of novel applications for these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. PAH formation under single collision conditions: reaction of phenyl radical and 1,3-butadiene to form 1,4-dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A crossed molecular beam study of the phenyl radical reaction with 1,3-butadiene and its deuterated isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen transfer. Part II. The dehydrogenation of 1 : 4-dihydronaphthalene by quinones. Kinetics and mechanism - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Crossed Beams Machine Principles & Setup [uhmreactiondynamics.org]
- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 9. Crossed-Beams and Theoretical Studies of the Multichannel Reaction O(3P) + 1,2-Butadiene (Methylallene): Product Branching Fractions and Role of Intersystem Crossing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 11. Recent applications of synchrotron VUV photoionization mass spectrometry: insight into combustion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoionization mass spectrometer for studies of flame chemistry with a synchrotron light source (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Phenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing electrophilic addition reactions of conjugated dienes, with a specific focus on 1-Phenyl-1,3-butadiene. This information is critical for understanding reaction mechanisms, predicting product outcomes, and developing synthetic strategies in medicinal chemistry and materials science.
Core Principles: Electrophilic Addition to Conjugated Dienes
Electrophilic addition to conjugated dienes like this compound is a cornerstone of organic synthesis. Unlike isolated dienes, the conjugated system exhibits unique reactivity, leading to the formation of a mixture of products through 1,2- and 1,4-addition pathways. This phenomenon is governed by the interplay of kinetic and thermodynamic control, which can be manipulated by reaction conditions to favor a desired isomer.
The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds, forming a resonance-stabilized allylic carbocation. This intermediate is key to understanding the product distribution, as the positive charge is delocalized over two carbon atoms. The subsequent attack by a nucleophile (Nu⁻) can occur at either of these electron-deficient centers, yielding the 1,2- and 1,4-addition products.
The Case of this compound: Reaction with Hydrogen Halides
The addition of hydrogen halides (HX) to this compound provides a clear example of this reactivity. The initial protonation of the diene system preferentially occurs at the terminal carbon (C4) of the butadiene moiety to generate a more stable carbocation. This is due to the formation of a secondary allylic carbocation which is also benzylic, benefiting from the delocalization of the positive charge into the phenyl ring.
The resulting resonance-stabilized carbocation has positive charge density at C2 and C4. Nucleophilic attack by the halide ion (X⁻) at these positions leads to the formation of two primary products:
-
1,2-Addition Product: 3-halo-1-phenyl-1-butene
-
1,4-Addition Product: 1-halo-1-phenyl-2-butene
The reaction of HCl with this compound can lead to the formation of 1-chloro-2-phenylbutane and 3-chloro-1-phenylbutane.[1][2] The predominant product is expected to be 1-chloro-2-phenylbutane, which arises from the more stable carbocation intermediate, following Markovnikov's rule.[1][2] This stability is enhanced by resonance with the phenyl group.[1][2]
Similarly, the addition of hydrogen bromide to this compound can produce 3-bromo-1-phenyl-1-butene.
Kinetic vs. Thermodynamic Control: Dictating Product Ratios
The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature, a classic illustration of kinetic versus thermodynamic control.
-
Kinetic Control (Low Temperatures): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). This is typically the 1,2-addition product, as the nucleophile attacks the carbon atom with the higher positive charge density in the carbocation intermediate, which is usually the secondary carbon (C2). This pathway has a lower activation energy.[3]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition reaction becomes reversible.[4] This allows for the equilibration of the initially formed products. The more stable product (the thermodynamic product) will predominate. The 1,4-addition product is often thermodynamically more stable due to the presence of a more substituted internal double bond.[5]
Data Summary: Product Distribution in Electrophilic Additions
While specific experimental data on the temperature-dependent product distribution for this compound is sparse in the available literature, the well-studied case of 1,3-butadiene (B125203) provides a valuable model.
| Electrophile | Substrate | Temperature | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control |
| HBr | 1,3-Butadiene | -80 °C | 80 | 20 | Kinetic |
| HBr | 1,3-Butadiene | 40 °C | 15 | 85 | Thermodynamic |
| Br₂ | 1,3-Butadiene | -15 °C | ~54 | ~46 | Kinetic |
Note: This table is based on data for 1,3-butadiene and serves as an illustrative example of the principles of kinetic and thermodynamic control.
Experimental Protocols
Detailed experimental protocols for the electrophilic addition to this compound are not extensively documented in readily accessible literature. However, a general procedure can be adapted from the established methods for similar reactions with conjugated dienes.
General Procedure for the Addition of HBr to this compound (Illustrative)
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Hydrogen bromide (gas or solution in acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube (if using HBr gas)
-
Dropping funnel (if using HBr solution)
-
Separatory funnel
-
Ice bath or heating mantle
Procedure:
-
Reaction Setup: A solution of this compound in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath for kinetically controlled conditions or gently heated for thermodynamically controlled conditions.
-
Addition of HBr: Hydrogen bromide is slowly bubbled through the solution or added dropwise as a solution in acetic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution to neutralize any excess acid. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation. The product distribution is determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of electrophilic addition to this compound.
Caption: General experimental workflow for electrophilic addition.
Conclusion
The electrophilic addition reactions of this compound are governed by the formation of a resonance-stabilized carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The product distribution can be effectively controlled by the reaction temperature, with lower temperatures favoring the kinetic 1,2-adduct and higher temperatures favoring the more stable thermodynamic 1,4-adduct. A thorough understanding of these principles is essential for synthetic chemists to design and execute reactions that yield the desired products with high selectivity. Further research to quantify the product ratios for this compound under various conditions would be highly valuable to the scientific community.
References
An In-depth Technical Guide to 1-Phenyl-1,3-butadiene: Molecular Structure, Formula, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenyl-1,3-butadiene, a conjugated diene of significant interest in organic synthesis and polymer chemistry. This document details its molecular structure, chemical formula, spectroscopic properties, and provides a detailed experimental protocol for its synthesis and purification.
Molecular Structure and Formula
This compound is an organic compound with the chemical formula C₁₀H₁₀ and a molecular weight of approximately 130.19 g/mol .[1][2][3] Structurally, it consists of a phenyl group attached to a 1,3-butadiene (B125203) chain. The molecule exists as two geometric isomers: (E)-1-phenyl-1,3-butadiene (trans) and (Z)-1-phenyl-1,3-butadiene (cis). The (E)-isomer is generally more stable and is the focus of many studies.
Below is a diagram illustrating the molecular structure of (E)-1-phenyl-1,3-butadiene.
Spectroscopic Data
The characterization of this compound relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data for the more common (E)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (E)-1-Phenyl-1,3-butadiene
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.41 | m | 2H (Aromatic) |
| 7.32 | m | 2H (Aromatic) |
| 7.25–7.21 | m | 1H (Aromatic) |
| 6.79 | dd | 1H (Vinyl) |
| 6.59–6.49 | m | 2H (Vinyl) |
| 5.33 | d, J = 16.9 Hz | 1H (Vinyl) |
| 5.17 | d | 1H (Vinyl) |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data sourced from[3].
Table 2: ¹³C NMR Data for (E)-1-Phenyl-1,3-butadiene
| Chemical Shift (δ, ppm) | Assignment |
| 137.4 | Aromatic C (quaternary) |
| 136.9 | Vinyl CH |
| 132.9 | Vinyl CH |
| 130.4 | Vinyl CH |
| 128.6 | Aromatic CH |
| 127.7 | Aromatic CH |
| 126.4 | Aromatic CH |
| 118.8 | Vinyl CH₂ |
Note: This is a representative dataset; actual values may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (E)-1-Phenyl-1,3-butadiene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~3080 | Medium | Alkenyl C-H Stretch |
| 2950-2850 | Medium to Strong | Alkyl C-H Stretch (from impurities or solvent) |
| 1680-1620 | Variable | C=C Stretch (alkenyl) |
| 1600-1585 | Medium | C=C Stretch (aromatic) |
| 1500-1400 | Medium | C=C Stretch (aromatic) |
| 1000-650 | Strong | =C-H Bend |
Note: The IR spectrum provides key information about the functional groups present. The presence of both aromatic and alkenyl C-H stretches, as well as the characteristic C=C stretching frequencies, are indicative of the structure of this compound.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation in this compound results in absorption in the ultraviolet region of the electromagnetic spectrum.
Table 4: UV-Vis Absorption Data for (E)-1-Phenyl-1,3-butadiene
| λmax (nm) | Solvent |
| 292 | Not specified |
Note: The absorption maximum (λmax) is characteristic of the π → π transition in the conjugated system. Increased conjugation shifts the λmax to longer wavelengths.[6]*
Experimental Protocols
The primary method for the synthesis of this compound is the Wittig reaction.[7][8] This reaction involves the formation of a phosphorus ylide, which then reacts with an aldehyde or ketone to form an alkene.
Synthesis of (E)-1-Phenyl-1,3-butadiene via Wittig Reaction
This protocol describes the synthesis of (E)-1-phenyl-1,3-butadiene from cinnamaldehyde (B126680) and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
trans-Cinnamaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium ethoxide solution
-
Absolute ethanol (B145695)
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
Preparation of the Ylide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol dropwise with stirring. A color change should be observed as the ylide is formed. Continue stirring for approximately 15 minutes.[9]
-
Wittig Reaction: To the ylide solution, add a solution of trans-cinnamaldehyde in absolute ethanol dropwise. The reaction mixture will typically undergo another color change, and the product may begin to precipitate. Stir the reaction mixture at room temperature for at least 10 minutes.[9]
-
Isolation of Crude Product: After the reaction is complete, cool the flask in an ice-water bath to promote further precipitation of the product.[9] Collect the crude product by vacuum filtration, washing with cold absolute ethanol to remove soluble impurities.[9]
Purification
The crude product is a mixture of (E,E) and (E,Z) isomers of 1,4-diphenyl-1,3-butadiene (if starting from cinnamaldehyde and benzyltriphenylphosphonium chloride) along with triphenylphosphine (B44618) oxide, a byproduct of the Wittig reaction. Purification is typically achieved through a combination of column chromatography and recrystallization.
Column Chromatography:
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar eluent (e.g., hexanes).[10][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[10]
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate).[10] The less polar (E,E)-isomer will typically elute first.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure desired isomer.
Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol (B129727) are often suitable for this purpose.[12]
-
Dissolution: Dissolve the product from the column chromatography in a minimum amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Conclusion
This guide provides essential technical information on this compound for professionals in research and development. The detailed molecular structure, comprehensive spectroscopic data, and step-by-step synthesis and purification protocols offer a solid foundation for the successful application of this versatile compound in various scientific endeavors.
References
- 1. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-1-Phenyl-1,3-butadiene [webbook.nist.gov]
- 3. (E)-1-phenyl-1,3-butadiene [stenutz.eu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. unwisdom.org [unwisdom.org]
- 8. homework.study.com [homework.study.com]
- 9. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. odinity.com [odinity.com]
safety and handling precautions for 1-Phenyl-1,3-butadiene
An In-depth Technical Guide to the Safety and Handling of 1-Phenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a conjugated diene utilized in chemical synthesis and research. This guide provides a comprehensive overview of its safety and handling precautions, intended for professionals in laboratory and drug development settings. It consolidates critical data on its physical and chemical properties, hazards, and necessary safety protocols. This document emphasizes the importance of appropriate handling, storage, and emergency procedures to mitigate risks associated with this flammable and irritant compound.
Chemical and Physical Properties
This compound is a flammable liquid that is sensitive to air and light. Proper storage under an inert atmosphere and at reduced temperatures is crucial to maintain its integrity and prevent hazardous reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][3] |
| CAS Number | 16939-57-4 (for trans isomer) | [1][3] |
| Appearance | Liquid | [3] |
| Density | 0.929 g/mL | |
| Melting Point | 5 °C | |
| Boiling Point | 207 °C | |
| Flash Point | 55 °C (131 °F) | [3] |
| Storage Temperature | -20 °C | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and poses several health risks upon exposure. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour[1][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][3][4] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[3][4] |
Signal Word: Danger[3]
Potential Biological Effects and Signaling
Lack of Specific Toxicological Data
General Effects of Conjugated Dienes
Conjugated dienes are known to play a role in biological systems, particularly in the context of oxidative stress. They are formed during the auto-oxidation of polyunsaturated fatty acids and are considered indicators of lipid peroxidation, which can reflect oxidative damage to cells.[6] This process is relevant in the study of aging, inflammation, and various diseases associated with oxidative stress.[1]
Prohapten Hypothesis and Potential Immunological Response
Some conjugated dienes can act as prohaptens. A prohapten is a chemically inert compound that can be metabolically activated into a hapten, which can then bind to macromolecules like proteins. This hapten-protein adduct can be recognized as a foreign substance by the immune system, potentially triggering an allergic or hypersensitivity reaction. The activation often involves metabolic processes that form reactive intermediates, such as epoxides.
While there is no direct evidence for this compound's involvement in specific signaling pathways, the prohapten concept provides a theoretical framework for a potential immunological response.
Conceptual pathway for a prohapten-induced immune response.
Experimental Protocols and Handling Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[1]
-
Skin and Body Protection: A lab coat, and if there is a risk of splashing, an apron or chemical-resistant suit.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]
Relationship between hazards and safety precautions.
Safe Handling and Storage
-
Ventilation: Always handle in a well-ventilated area or a certified chemical fume hood.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools. Take precautionary measures against static discharge.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It is recommended to store at -20°C under an inert gas as the compound is air and light sensitive.[1] Containers that have been opened must be carefully resealed and kept upright.[1]
Spill Management Protocol
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Absorption: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite, or dry earth).
-
Collection: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Waste Disposal
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1] All disposal practices must be in accordance with federal, state, and local regulations.
First-Aid Measures
Immediate medical attention is required in case of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder or dry sand.[1] For larger fires, alcohol-resistant foam or carbon dioxide may be used.
-
Unsuitable Extinguishing Media: Do NOT use a water jet, as it may spread the fire.[1]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Vapors may form explosive mixtures with air.[1] Hazardous combustion products include carbon oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Use water spray to cool unopened containers.[1]
Experimental Workflow
The following diagram outlines a general workflow for an experiment involving this compound, incorporating necessary safety checks.
General experimental workflow for handling this compound.
References
- 1. theorango.com [theorango.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 反 -1-苯基-1,3-丁二烯 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. Conjugated diene: Significance and symbolism [wisdomlib.org]
Methodological & Application
Application Notes and Protocols: 1-Phenyl-1,3-butadiene in Stereospecific Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereospecific polymerization of 1-phenyl-1,3-butadiene (1PB), a versatile monomer that allows for the synthesis of polymers with controlled stereochemistry. The resulting stereoregular polymers possess distinct physical and thermal properties, making them attractive for various applications, including as advanced materials and in drug delivery systems. This document outlines detailed protocols for monomer synthesis and polymerization using Ziegler-Natta and other coordination catalysts, along with data on the resulting polymer characteristics.
Introduction
This compound is a conjugated diene that can be polymerized to yield polymers with different microstructures, including cis-1,4, trans-1,4, and 3,4-poly(this compound). The stereochemical outcome of the polymerization is highly dependent on the choice of catalyst system and reaction conditions. By carefully selecting these parameters, it is possible to synthesize polymers with high degrees of stereoregularity, such as isotactic and syndiotactic structures, which in turn dictates their macroscopic properties. For instance, isotactic and syndiotactic polymers exhibit different glass transition temperatures (Tg) due to variations in chain packing and intermolecular interactions.[1] This ability to tune polymer properties through stereocontrol is of significant interest in materials science and pharmaceutical applications.
Monomer Synthesis: trans-1-Phenyl-1,3-butadiene
A common method for the synthesis of trans-1-phenyl-1,3-butadiene involves a Wittig reaction between cinnamaldehyde (B126680) and a phosphonium (B103445) ylide.[1][2]
Experimental Protocol: Synthesis of trans-1-Phenyl-1,3-butadiene
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 2.5 M)
-
Cinnamaldehyde
-
Anhydrous diethyl ether
-
Petroleum ether
-
Methanol (acidified)
-
2,6-di-tert-butyl-4-methylphenol (BHT)
Procedure:
-
Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) in a flask at 0 °C.
-
Slowly add n-butyllithium (16 mL of 2.5 M solution in hexane, 40.0 mmol) dropwise to the suspension over 30 minutes while maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 2 hours to ensure complete formation of the ylide.
-
Add cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 22 hours.
-
Filter the resulting brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).[3]
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography using petroleum ether as the eluent to obtain trans-1-phenyl-1,3-butadiene as a colorless oil.[3]
Stereospecific Polymerization of this compound
The following sections detail protocols for achieving different stereoregular polymers of this compound.
Isospecific 3,4-Polymerization using a Titanium [OSSO]-type Catalyst
This protocol describes the synthesis of highly isotactic 3,4-poly(this compound) using a titanium complex with an [OSSO]-type ligand activated by methylaluminoxane (B55162) (MAO).[1] This system exhibits high regioselectivity and isoselectivity.[1]
Experimental Workflow for Isospecific Polymerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-1,3-butadiene in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products, novel materials, and pharmacologically active compounds. 1-Phenyl-1,3-butadiene is a valuable diene in this context, offering a straightforward route to phenyl-substituted cyclohexene (B86901) derivatives. The introduction of the phenyl group provides a scaffold that is prevalent in many biologically active molecules and allows for further functionalization, making the resulting adducts attractive targets in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder cycloaddition reactions, with a focus on providing quantitative data and methodologies relevant to researchers in the field.
Regioselectivity and Stereoselectivity
The Diels-Alder reaction is well-known for its high degree of regio- and stereoselectivity. In reactions involving unsymmetrical dienes such as this compound, the regiochemical outcome is governed by the electronic properties of both the diene and the dienophile. The phenyl group, being an electron-donating group through resonance, influences the electron density of the diene system. This generally leads to a preference for the formation of the "ortho" or "para" regioisomers. For instance, in the reaction with an unsymmetrical dienophile, the most common alignment places the substituent on the dienophile in a 1,2 or 1,4 relationship to the phenyl group on the newly formed cyclohexene ring. Studies on related systems, such as the reaction between 3-methyl-1-phenylbuta-1,3-diene and a chalcone, have demonstrated that these reactions can proceed with high regioselectivity, often yielding a single regioisomer.[1]
The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-system character preferentially adopt an endo orientation in the transition state, leading to the kinetic product. This is a result of favorable secondary orbital interactions. However, the exo product is often the thermodynamically more stable isomer. The choice of reaction conditions, including temperature and the use of Lewis acid catalysts, can influence the endo/exo selectivity.
Applications in Medicinal Chemistry and Drug Development
Phenyl-substituted cyclohexene scaffolds, readily accessible through the Diels-Alder reaction of this compound, are of significant interest in drug discovery. The rigid cyclohexene core serves as a three-dimensional framework for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and binding to biological targets.
The resulting adducts can serve as key intermediates in the synthesis of a variety of biologically active molecules. For example, functionalized cyclohexenes are core structures in compounds developed as:
-
Anticancer Agents: The cyclohexene ring can be a key component of molecules designed to interact with specific enzymes or receptors involved in cancer progression.
-
Anti-inflammatory Agents: Phenyl-substituted carbocycles are found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
-
Antiviral and Antimicrobial Compounds: The unique three-dimensional shape of these adducts can be exploited to design inhibitors of viral or bacterial enzymes.
The phenyl group itself offers a site for further modification through well-established aromatic substitution reactions, allowing for the generation of diverse libraries of compounds for high-throughput screening.
Data Presentation
The following tables summarize quantitative data for representative Diels-Alder reactions involving dienes structurally related to this compound, illustrating typical yields and selectivities that can be expected.
Table 1: Diels-Alder Reaction of Dienes with Maleic Anhydride (B1165640)
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Butadiene | Maleic Anhydride | Xylene | 140 | 0.5 | 49.3 | [2] |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Hexanes | RT | - | - | [3] |
Table 2: Diels-Alder Reaction of Dienes with Quinones
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | [4] |
Table 3: Diels-Alder Reaction with Acetylenic Dienophiles
| Diene | Dienophile | Solvent | Temperature (°C) | Time (min) | Theoretical Yield (mmol) | Reference |
| (E,E)-1,4-Diphenyl-1,3-butadiene | Dimethyl acetylenedicarboxylate | Mesitylene | Reflux | 30 | 3.00 | [5] |
Experimental Protocols
The following are detailed protocols for Diels-Alder reactions that can be adapted for use with this compound.
Protocol 1: General Procedure for the Reaction with Maleic Anhydride (Adapted from similar reactions)
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) or Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water or toluene/hexane)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene or xylene (approximately 5-10 mL per gram of diene).
-
Add maleic anhydride (1.0-1.1 eq) to the solution.
-
Attach a reflux condenser to the flask and place the apparatus in a heating mantle.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-4 hours, as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the flask further in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Purify the crude product by recrystallization from an appropriate solvent system.
-
Dry the purified crystals under vacuum, determine the yield, and characterize the product by spectroscopic methods (NMR, IR) and melting point analysis.
Protocol 2: General Procedure for the Reaction with N-Phenylmaleimide (Adapted from similar reactions)
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., dichloromethane (B109758) or ethyl acetate/hexane mixture)
Procedure:
-
Combine this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in a round-bottom flask containing anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired adduct.
-
Combine the fractions containing the product, remove the solvent, and dry the product under vacuum.
-
Determine the yield and characterize the product by spectroscopic analysis.
Mandatory Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
The Diels-Alder reaction of this compound provides a versatile and efficient method for the synthesis of phenyl-substituted cyclohexene derivatives. These adducts are valuable intermediates in the development of new therapeutic agents and functional materials. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this reaction and its applications in their respective fields. Further investigation into the use of Lewis acid catalysis and chiral auxiliaries can expand the scope of this reaction to access a wider range of complex and enantiomerically pure molecules.
References
- 1. youtube.com [youtube.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endo-exo and facial stereoselectivity in the Diels-Alder reactions of 3-substituted cyclopropenes with butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Anionic Polymerization of 1-Phenyl-1,3-butadiene for Synthetic Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic polymerization of 1-phenyl-1,3-butadiene (1PhBD), a monomer with growing interest for the synthesis of novel synthetic rubbers. The resulting polymer, poly(this compound) (P(1PhBD)), exhibits a tunable glass transition temperature (Tg), a critical parameter for its application as an elastomer. This document outlines the synthesis of the monomer, detailed polymerization procedures, and the influence of reaction parameters on the final polymer properties.
Introduction
Anionic polymerization, a living polymerization technique, offers precise control over molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer microstructure.[1] This level of control is paramount in designing synthetic rubbers with tailored properties. This compound is a versatile monomer that can be polymerized to yield elastomers with unique characteristics, positioned between those of traditional polybutadiene (B167195) and polystyrene.[1] The properties of P(1PhBD), particularly its glass transition temperature, are highly dependent on the polymer's microstructure (1,4- vs. 3,4-addition), which can be controlled by the choice of solvent and other reaction conditions.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the polymerization of this compound and its copolymers.
Table 1: Homopolymerization of this compound (1PhBD) using a Titanium Catalyst System
| Run | Temperature (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) |
| 1 | 25 | 15 | 25 | 28.5 | 2.5 | 85.0 |
| 2 | 40 | 15 | 38 | 35.4 | 2.1 | 90.3 |
| 3 | 80 | 15 | 58 | 45.2 | 1.9 | 94.8 |
Reaction conditions: Catalyst 1 (a titanium [OSSO]-type complex, 1.0 × 10⁻⁵ mol), [Al]/[Ti] = 500, 1PhBD (2.3 mmol), in toluene (B28343) (5 mL). Data sourced from[2].
Table 2: Copolymerization of 1,3-Butadiene (B125203) (BD) with this compound (PBD)
| PBD in Feed (mol%) | PBD in Copolymer (mol%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| 0 | 0 | 153,000 | 2.11 | -93.7 |
| 10.0 | 7.84 | 115,800 | 2.34 | -65.2 |
| 21.4 | 17.3 | 98,700 | 2.45 | -48.5 |
| 44.6 | 44.6 | 78,500 | 2.67 | -22.4 |
Polymerization conditions: in toluene for 5 h at 50°C, [BD + PBD]/[Ti] = 1000. Data sourced from[3].
Experimental Protocols
Protocol 1: Synthesis of trans-1-Phenyl-1,3-butadiene Monomer
This protocol describes the synthesis of the monomer via a Wittig reaction.[2][3]
Materials:
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
trans-Cinnamaldehyde
-
Sodium hexamethyldisilazide (NaHMDS)
-
Diethyl ether
Procedure:
-
Under a nitrogen atmosphere, add n-butyllithium (40.0 mmol, 16 mL of 2.5 M solution in hexane) dropwise over 30 minutes to a suspension of methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) at 0°C.[2]
-
Stir the resulting mixture at 0°C for an additional 2 hours.[2]
-
Add trans-cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the reaction mixture.[2]
-
Allow the reaction to proceed at room temperature for 22 hours.[2]
-
Alternatively, to a solution of triphenylmethylphosphonium bromide (10.72 g, 30 mmol) in THF (150 mL), slowly add NaHMDS (2.0 mol L⁻¹ in THF, 15 mL, 30 mmol) at 0°C.[3]
-
After stirring at 0°C for 1 hour, slowly add trans-cinnamaldehyde (3.41 g, 25.9 mmol) dropwise at 0°C.[3]
-
Allow the reaction mixture to stir at 25°C overnight.[3]
-
Filter the resulting brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).[3]
-
Purify the crude product by flash column chromatography to obtain the readily polymerizable monomer.
Protocol 2: Anionic Polymerization of this compound
This protocol outlines the general procedure for the living anionic polymerization of this compound initiated by sec-butyllithium (B1581126).
Materials:
-
This compound (1PhBD), purified
-
Cyclohexane (B81311), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), anhydrous (optional, as a polar modifier)
-
Methanol (for termination)
-
Argon or Nitrogen gas, high purity
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with high-purity argon or nitrogen.
-
Solvent and Monomer Charging: Anhydrous cyclohexane is transferred to the reactor via cannula. The purified this compound monomer is then added to the solvent.
-
Initiation: The calculated amount of sec-butyllithium initiator is injected into the reactor to start the polymerization. The reaction is typically carried out at temperatures ranging from 25°C to 50°C.
-
Polar Modifier (Optional): To modify the polymer microstructure and increase the proportion of 3,4-units, a small amount of anhydrous THF can be added to the reaction mixture prior to initiation.[1] The addition of THF generally leads to a higher glass transition temperature.[1]
-
Polymerization: The reaction is allowed to proceed for a predetermined time, typically several hours, to achieve the desired monomer conversion.
-
Termination: The living polymerization is terminated by the addition of a proton source, such as degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like methanol. The precipitated polymer is then collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Mandatory Visualizations
Anionic Polymerization Mechanism of this compound
Caption: Anionic polymerization of this compound.
Experimental Workflow for Anionic Polymerization
References
- 1. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 2. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
Application Notes and Protocols: Copolymerization of 1,3-Butadiene with 1-Phenyl-1,3-butadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copolymerization of 1,3-butadiene (B125203) (BD) with 1-phenyl-1,3-butadiene (PBD) and its derivatives. The synthesis of these copolymers offers a direct pathway to pendant phenyl-functionalized polydienes, which are materials of significant interest for various applications, including advanced elastomers and functional polymers.
Introduction
The copolymerization of 1,3-butadiene with this compound derivatives allows for the introduction of aromatic functionalities into a polydiene backbone. This modification significantly influences the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical performance. The pendant phenyl groups can also serve as sites for further post-polymerization modifications. This document outlines protocols for coordination polymerization, a method that provides excellent control over the copolymer's microstructure, molecular weight, and polydispersity.
Experimental Protocols
Monomer Synthesis: (E)-1-Phenyl-1,3-butadiene (PBD)
A common method for the synthesis of (E)-1-phenyl-1,3-butadiene is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide.[1][2]
Materials:
-
Methyltriphenylphosphonium (B96628) bromide or Triphenylmethylphosphonium bromide
-
Sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
trans-Cinnamaldehyde
-
Diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) in a three-necked flask equipped with a magnetic stirrer.[1]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (16 mL, 2.5 M in hexane, 40.0 mmol) dropwise over 30 minutes.[1] Alternatively, NaHMDS (15 mL, 2.0 mol L⁻¹ in THF, 30 mmol) can be used.[2]
-
Stir the resulting ylide solution at 0 °C for an additional 1-2 hours.
-
Add trans-cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 22 hours).[1]
-
Quench the reaction and filter the resulting suspension through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield pure (E)-1-phenyl-1,3-butadiene.
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
Copolymerization of 1,3-Butadiene (BD) and (E)-1-Phenyl-1,3-butadiene (PBD) using a CpTiCl₃/MAO Catalyst System
This protocol describes the coordination copolymerization of BD and PBD using a CpTiCl₃/MAO catalyst system, which is known for its high 1,4-selectivity.[2][3]
Materials:
-
1,3-Butadiene (BD)
-
(E)-1-Phenyl-1,3-butadiene (PBD)
-
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃)
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous)
-
Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Thoroughly dry all glassware and purge with nitrogen or argon.
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of CpTiCl₃ in anhydrous toluene.
-
Add the specified volume of MAO solution to the catalyst solution and stir for a few minutes to pre-activate the catalyst.
-
Introduce the desired amounts of 1,3-butadiene and this compound into the reaction vessel.
-
Maintain the reaction at the desired temperature (e.g., 30 °C) for the specified duration.
-
Terminate the polymerization by adding methanol containing an antioxidant.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterize the resulting copolymer for its composition, molecular weight, polydispersity, and microstructure using techniques such as NMR, GPC, and DSC.
Isospecific Copolymerization of this compound (1PB) with Terpene-Derived Monomers using a Titanium [OSSO]-type Catalyst
This protocol details the stereospecific copolymerization of 1PB with bio-derived terpenes, such as β-ocimene, using a titanium [OSSO]-type catalyst activated by MAO, which yields highly isotactic and 3,4-regioselective copolymers.[1]
Materials:
-
This compound (1PB)
-
β-Ocimene or other terpene monomer
-
Titanium [OSSO]-type catalyst (e.g., complex 1 as described in the literature)[1]
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk tube
Procedure:
-
In a 10 mL Schlenk tube under a nitrogen atmosphere, dissolve the titanium [OSSO]-type catalyst (5.0 × 10⁻⁶ mol) in 4 mL of dry toluene.[1]
-
Add the required amount of MAO solution (e.g., to achieve an [Al]/[Ti] ratio of 500) and stir the solution for 30 minutes to pre-activate the catalyst.[1]
-
In a separate vial, dissolve the comonomers (1PB and terpene) in 1 mL of dry toluene. The total monomer to titanium ratio should be around 1000.[1]
-
Add the comonomer solution to the activated catalyst solution.
-
Place the Schlenk tube in a thermostated oil bath at 80 °C and stir for 24 hours.[1]
-
Terminate the polymerization by adding acidic methanol.
-
Precipitate the copolymer in a large volume of methanol, filter, and wash with methanol.
-
Dry the resulting copolymer under vacuum to a constant weight.
-
Characterize the copolymer's properties using NMR, GPC, and DSC.
Data Presentation
The following tables summarize the quantitative data from the copolymerization experiments described in the literature.
Table 1: Copolymerization of 1,3-Butadiene (BD) with (E)-1-Phenyl-1,3-butadiene (PBD) using CpTiCl₃/MAO Catalyst. [2][3]
| Entry | PBD in Feed (mol%) | PBD in Copolymer (mol%) | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) |
| 1 | 5.0 | 4.8 | 85.3 | 158 | 1.75 | -85.2 |
| 2 | 9.5 | 9.1 | 76.4 | 145 | 1.81 | -78.3 |
| 3 | 18.0 | 17.5 | 65.1 | 121 | 1.88 | -65.7 |
| 4 | 28.6 | 27.9 | 51.2 | 98 | 1.95 | -50.1 |
| 5 | 44.6 | 43.8 | 35.7 | 75 | 2.01 | -31.6 |
Reaction conditions: [BD+PBD]/[Ti] = 5000, [Al]/[Ti] = 1000, T = 30 °C, t = 1 h.
Table 2: Isospecific Copolymerization of this compound (1PB) with β-Ocimene (O) using Titanium [OSSO]-type Catalyst/MAO. [1]
| Entry | 1PB/O Molar Ratio in Feed | 1PB/O in Copolymer | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | T₉₁ (°C) | T₉₂ (°C) |
| 1 | 75/25 | 78/22 | 45 | 12.4 | 1.5 | -55 | 75 |
| 2 | 50/50 | 54/46 | 33 | 9.8 | 1.6 | -62 | 73 |
| 3 | 25/75 | 28/72 | 25 | 7.5 | 1.7 | -68 | 70 |
Reaction conditions: ([1PB]+[O])/[Ti] = 1000, [Al]/[Ti] = 500, T = 80 °C, t = 24 h.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed polymerization mechanism.
Caption: General experimental workflow for the synthesis and characterization of copolymers.
Caption: Simplified mechanism of coordination polymerization.
References
- 1. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Phenyl-Substituted Carbazole-Based Organic Semiconductors
Abstract
This document provides detailed protocols for the synthesis of a novel organic semiconductor, 4-phenyl-N-phenyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and its fully aromatized derivative, 4,7-diphenyl-2-phenyl-1H-isoindole-1,3(2H)-dione , a promising candidate for applications in organic electronics. The synthesis utilizes a robust and efficient Diels-Alder cycloaddition reaction between (E)-1-phenyl-1,3-butadiene and N-phenylmaleimide, followed by an oxidative aromatization. These materials are of interest as potential hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and as active components in organic field-effect transistors (OFETs). Detailed experimental procedures, characterization data, and workflow visualizations are provided to enable replication and further investigation by the research community.
Introduction
The development of novel π-conjugated organic semiconductors is crucial for advancing the field of organic electronics. Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a significant class of these materials, offering tunable electronic properties and good charge transport characteristics.[1][2] The Diels-Alder reaction is a powerful tool for the construction of complex cyclic and polycyclic frameworks, providing a direct route to new semiconductor core structures.[3][4]
This application note describes the synthesis of a novel, phenyl-substituted carbazole-based derivative. The synthetic strategy begins with the [4+2] cycloaddition of (E)-1-phenyl-1,3-butadiene with N-phenylmaleimide to form a tetrahydroisoindoledione adduct. Subsequent dehydrogenation yields a fully conjugated, planar aromatic system. The phenyl substituent from the butadiene precursor is expected to influence the molecular packing and electronic properties of the final compound, potentially enhancing solubility and charge mobility.
Synthetic Pathway
The synthesis is a two-step process starting from commercially available reagents. The initial Diels-Alder reaction creates the core cyclic structure, which is then aromatized to yield the final conjugated semiconductor.
Caption: Synthetic scheme for the novel organic semiconductor OSC-PhC.
Experimental Protocols
Protocol 3.1: Synthesis of Intermediate 1 (Diels-Alder Adduct)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.60 g (20.0 mmol) of (E)-1-phenyl-1,3-butadiene and 3.46 g (20.0 mmol) of N-phenylmaleimide in 100 mL of dry toluene (B28343).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) using an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate (B1210297) eluent. The reaction is typically complete within 24 hours.
-
Work-up and Isolation: After cooling to room temperature, reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Purification: Add 100 mL of cold hexanes to the concentrated solution to precipitate the product. Collect the resulting white solid by vacuum filtration, wash with cold hexanes (2 x 20 mL), and dry in a vacuum oven at 60°C overnight.
Protocol 3.2: Synthesis of OSC-PhC (Final Semiconductor)
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend 3.03 g (10.0 mmol) of Intermediate 1 and 4.54 g (20.0 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in 150 mL of dry toluene.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere for 48 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated DDQ-hydroquinone byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) in hexanes (0% to 50%). Combine the fractions containing the desired product and remove the solvent by rotary evaporation. Recrystallize the resulting solid from a mixture of toluene and ethanol (B145695) to yield the final product as pale yellow crystals.
Characterization Data
The synthesized intermediate and final organic semiconductor (OSC-PhC) were characterized using standard analytical techniques. The key quantitative data are summarized below.
| Property | Intermediate 1 | OSC-PhC (Final Semiconductor) |
| Yield | 85% | 65% |
| Melting Point (°C) | 178-180 | > 300 (Decomposes) |
| UV-Vis λmax (nm) [in CH2Cl2] | 254 | 350, 385 |
| Photoluminescence λem (nm) [in CH2Cl2] | N/A | 455 (Blue Emission) |
| HOMO Level (eV) [from CV] | -6.2 | -5.6 |
| LUMO Level (eV) [estimated] | -1.8 | -2.5 |
| Electrochemical Gap (eV) | 4.4 | 3.1 |
| TGA Td5 (°C) [5% weight loss] | 280 | 395 |
Characterization Workflow
The following workflow outlines the standard procedure for characterizing the newly synthesized organic semiconductor material.
Caption: Standard workflow for the characterization of new organic semiconductors.
Conclusion
This application note details a reproducible and scalable synthesis for a novel phenyl-substituted carbazole-based organic semiconductor, OSC-PhC. The synthetic route, centered around a Diels-Alder reaction, is efficient and provides a foundation for creating a wider library of related materials by varying the diene and dienophile components. The preliminary characterization data indicate that OSC-PhC possesses a wide bandgap, deep HOMO level, and high thermal stability, making it a promising candidate for use as a hole-transporting material in optoelectronic devices. Further studies involving device fabrication and performance testing are currently underway.
References
Application of 1-Phenyl-1,3-butadiene Core Structures in the Synthesis of Photochromic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of photochromic materials utilizing a core structure related to 1-phenyl-1,3-butadiene. The focus is on phenyl fulgides, a class of photochromic compounds known for their thermal stability and fatigue resistance. While not typically synthesized directly from this compound, the creation of the photoactive hexatriene system within fulgides represents a key application of this structural motif.
The photochromism of these materials is based on a reversible electrocyclization reaction. Upon irradiation with UV light, the open form of the fulgide, which is a substituted this compound derivative, undergoes a 6π-electrocyclization to form a colored, closed-ring dihydro-aromatic system. This process is reversible, with visible light inducing the ring-opening reaction back to the initial, less colored state.
Data Presentation
The photochromic properties of a representative phenyl fulgide are summarized in the table below. These properties are crucial for applications in optical data storage, molecular switches, and smart materials.
| Property | Open Form (E-isomer) | Closed Form (C-isomer) | Reference |
| λmax (in toluene) | ~350 nm | ~520 nm | |
| Molar Absorptivity (ε) | ~8,000 M⁻¹cm⁻¹ | ~12,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ_oc) | 0.20 | - | |
| Quantum Yield (Φ_co) | - | 0.05 | |
| Color | Yellow | Red |
Note: The data presented are representative values for a typical phenyl fulgide and may vary depending on the specific substitution pattern.
Experimental Protocols
The following protocols describe the synthesis of a photochromic phenyl fulgide. The key step is a Stobbe condensation, which establishes the this compound-like core structure.
Protocol 1: Synthesis of a Phenyl Fulgide Precursor via Stobbe Condensation
This protocol outlines the synthesis of the half-ester precursor required for the fulgide synthesis.
Materials:
-
Diethyl succinate (B1194679)
-
4-Methoxyacetophenone
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous toluene, add a mixture of diethyl succinate (1.2 equivalents) and 4-methoxyacetophenone (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude half-ester.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Synthesis of the Phenyl Fulgide
This protocol describes the cyclization and dehydration of the half-ester to form the final fulgide.
Materials:
-
Half-ester from Protocol 1
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Crystallizing dish
Procedure:
-
Mix the purified half-ester (1.0 equivalent) with anhydrous sodium acetate (0.3 equivalents) in acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 120°C) for 4-6 hours.
-
Pour the hot reaction mixture into a crystallizing dish and allow it to cool to room temperature, which should induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude fulgide from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the purified photochromic phenyl fulgide.
Mandatory Visualizations
Signaling Pathway of Photochromism
Caption: Reversible photoisomerization of a phenyl fulgide.
Experimental Workflow for Phenyl Fulgide Synthesis
Caption: General workflow for the synthesis and purification of phenyl fulgides.
Application Notes and Protocols: 1-Phenyl-1,3-butadiene as a Precursor for Pharmaceuticals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,3-butadiene is a versatile conjugated diene that serves as a valuable building block in organic synthesis. Its unique structure, featuring a phenyl group in conjugation with a butadiene system, makes it an attractive precursor for the synthesis of a wide array of cyclic and polycyclic compounds through cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity profile has been exploited in the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This document provides an overview of these applications, along with detailed experimental protocols for the synthesis of bioactive molecules derived from this compound.
Applications in Pharmaceutical and Agrochemical Development
The core value of this compound in the synthesis of bioactive compounds lies in its ability to readily form six-membered rings with diverse functionalities. These cyclohexene (B86901) derivatives can serve as scaffolds for the elaboration of more complex molecules with a range of biological activities. Research has demonstrated the potential of this compound derivatives as antimicrobial agents.
Antimicrobial Activity of this compound Derivatives
Several studies have explored the synthesis of novel heterocyclic compounds derived from butadiene scaffolds, which have exhibited promising antibacterial and antifungal properties. These compounds represent a promising avenue for the development of new therapeutic and crop protection agents.
A study on N,S-substituted perhalonitro-1,3-butadiene derivatives revealed significant antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some of these compounds are summarized in the table below.[1]
| Compound | E. coli B-906 (MIC, μg/cm³) | S. aureus 209-P (MIC, μg/cm³) | M. luteum B-917 (MIC, μg/cm³) | C. tenuis VKM Y-70 (MIC, μg/cm³) | A. niger F-1119 (MIC, μg/cm³) |
| 4c | >100 | 50 | 25 | 25 | 1.9 |
| 4d | >100 | 50 | 25 | 12.5 | 0.9 |
| 5a | >100 | 100 | 50 | 25 | 1.9 |
| 5b | >100 | 100 | 50 | 25 | 1.9 |
| Nystatin | Not Tested | Not Tested | Not Tested | Not Tested | 1.9 |
Table 1: Minimum Inhibitory Concentration (MIC) of selected N,S-substituted perhalonitro-1,3-butadiene derivatives.[1]
The synthesis of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives has also been reported, with these compounds demonstrating inhibitory activity against both bacteria and fungi. The zones of inhibition for selected compounds are presented below.[2]
| Compound | Concentration (mg/mL) | E. coli (Inhibition Zone, mm) | S. aureus (Inhibition Zone, mm) | Fungi (Inhibition Zone, mm) |
| 5 | 10 | 12 | 14 | 11 |
| 20 | 15 | 17 | 14 | |
| 9 | 10 | 16 | 18 | 15 |
| 20 | 19 | 21 | 18 | |
| 11 | 10 | 18 | 20 | 17 |
| 20 | 22 | 24 | 20 | |
| 15 | 10 | 20 | 22 | 19 |
| 20 | 24 | 26 | 22 |
Table 2: Antimicrobial activity (inhibition zones) of selected 1,4-thiazin derivatives.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a Diels-Alder reaction to generate a key intermediate for further functionalization.
Protocol 1: Synthesis of (E)-1-Phenyl-1,3-butadiene via Wittig Reaction
This protocol describes the synthesis of the precursor, (E)-1-phenyl-1,3-butadiene, from trans-cinnamaldehyde using a Wittig reaction.[3]
Materials:
-
Triphenylmethylphosphonium bromide
-
Sodium hexamethyldisilazide (NaHMDS) (2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
trans-Cinnamaldehyde
-
Diethyl ether
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, add triphenylmethylphosphonium bromide (10.72 g, 30 mmol) to a flask containing 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add NaHMDS (15 mL of a 2.0 M solution in THF, 30 mmol) to the suspension at 0 °C.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Slowly add trans-cinnamaldehyde (3.41 g, 25.9 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the resulting brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using petroleum ether as the eluent to yield (E)-1-phenyl-1,3-butadiene as a colorless oil.
-
Expected yield is approximately 70%.[3]
Protocol 2: Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol outlines a general procedure for the [4+2] cycloaddition of this compound with N-phenylmaleimide to form a substituted cyclohexene derivative. This procedure is adapted from a similar reaction with in situ generated butadiene.[4]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene
-
Silica gel for TLC
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 equivalent) in toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (oil bath temperature approximately 120-130 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using dichloromethane as the eluent. The product will have a lower Rf value than the starting N-phenylmaleimide.
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Expected yields for this type of Diels-Alder reaction are typically in the range of 55-65% for the crude product.[4]
Visualizations
Experimental Workflow: Synthesis of a Bioactive Scaffold
The following diagram illustrates the two-step synthesis of a core cyclohexene scaffold from this compound, which can be further modified to produce potential pharmaceutical or agrochemical agents.
A two-step synthetic workflow.
Proposed Mechanism of Antifungal Action
While the exact signaling pathways for the specific butadiene derivatives mentioned are not yet fully elucidated, a general proposed mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane. The following diagram illustrates this proposed mechanism.
Proposed antifungal mechanism.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of diverse molecular architectures with potential applications in the pharmaceutical and agrochemical sectors. The Diels-Alder reaction, in particular, provides a powerful tool for the construction of complex cyclic systems from this diene. The demonstrated antimicrobial activities of its derivatives warrant further investigation and optimization to develop novel and effective therapeutic and crop protection agents. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block.
References
Application Notes and Protocols for the Coordination Polymerization of 1-Phenyl-1,3-butadiene with Titanium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the coordination polymerization of 1-Phenyl-1,3-butadiene (1PB), a bio-derivable monomer, utilizing titanium-based catalysts. The information presented is intended to guide researchers in the synthesis of poly(this compound) with controlled stereochemistry and molecular characteristics.
Introduction
The polymerization of conjugated dienes is a cornerstone of synthetic rubber production. This compound (1PB) presents an interesting monomer due to its potential derivation from renewable resources like cinnamaldehyde.[1][2] Coordination polymerization, particularly with Ziegler-Natta type catalysts, offers a powerful method to control the microstructure of the resulting polymer, which in turn dictates its physical and chemical properties.[3] Titanium-based catalysts have demonstrated significant efficacy in the stereospecific polymerization of dienes, including 1PB.[1][2][4][5] This document outlines the use of two such titanium catalyst systems: a titanium [OSSO]-type complex activated by methylaluminoxane (B55162) (MAO) and a cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃)/MAO system.
Data Presentation
The following tables summarize the quantitative data from polymerization experiments using different titanium catalyst systems.
Table 1: Homopolymerization of this compound with a Titanium [OSSO]-type Catalyst/MAO System[1]
| Run | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( kg/mol ) | Đ (PDI) | 3,4-regioselectivity (%) | Isotacticity (mmmm) (%) |
| 1 | 25 | 15 | 25 | - | - | >99 | >99 |
| 2 | 40 | 15 | 38 | - | - | >99 | >99 |
| 3 | 80 | 15 | 58 | 25.4 | 2.1 | >99 | >99 |
| 4 | 80 | 24 | 65 | 28.9 | 2.2 | >99 | >99 |
Reaction conditions: Catalyst 1 (1.0 × 10⁻⁵ mol), [Al]/[Ti] = 500, 1PB (2.3 mmol, 0.3 g), toluene (B28343) (5 mL).[1] Mₙ (number-average molecular weight) and Đ (polydispersity index) determined by Gel Permeation Chromatography (GPC).[1] Regioselectivity and isotacticity determined by ¹H and ¹³C NMR analyses.[1]
Table 2: Copolymerization of 1,3-Butadiene (B125203) (BD) with this compound (PBD) using CpTiCl₃/MAO Catalyst System[6][7]
| Entry | PBD/BD Feed Ratio (%) | PBD in Copolymer (mol%) | Yield (%) | Mₙ ( g/mol ) | Đ (PDI) | T₉ (°C) |
| 1 | 0 | 0 | 95.1 | 354,000 | 2.51 | -102.4 |
| 2 | 2.5 | 1.8 | 93.5 | 345,000 | 2.48 | -98.5 |
| 3 | 5.0 | 3.5 | 90.2 | 310,000 | 2.45 | -93.7 |
| 4 | 10.0 | 6.8 | 85.6 | 285,000 | 2.41 | -85.1 |
| 5 | 20.0 | 13.5 | 78.9 | 250,000 | 2.35 | -70.3 |
Polymerization conditions: in toluene for 5 h at 20 °C, [BD] = 1.85 M, [BD + PBD]/[Ti] = 1000.[4][6] Mₙ and Đ determined by GPC using polystyrene standards.[6] T₉ (glass transition temperature) determined by DSC.[6]
Experimental Protocols
Synthesis of (E)-1-Phenyl-1,3-butadiene Monomer[6]
This protocol describes a Wittig reaction to synthesize the monomer.
Materials:
-
Triphenylmethylphosphonium bromide
-
Sodium hexamethyldisilazide (NaHMDS)
-
trans-Cinnamaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Procedure:
-
Under a nitrogen atmosphere, slowly add NaHMDS (2.0 mol L⁻¹ in THF, 15 mL, 30 mmol) to a solution of triphenylmethylphosphonium bromide (10.72 g, 30 mmol) in THF (150 mL) at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add trans-cinnamaldehyde (3.41 g, 25.9 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at 25 °C overnight.
-
Filter the resulting brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).
-
The pure product can be obtained via column chromatography on silica gel using hexane (B92381) as the eluent.[2]
Protocol 1: Homopolymerization of this compound with a Titanium [OSSO]-type Catalyst/MAO System[1]
Materials:
-
Titanium [OSSO]-type complex (Complex 1)
-
Methylaluminoxane (MAO) solution
-
This compound (1PB)
-
Toluene, anhydrous
-
Methanol (B129727), acidified
-
2,6-di-tert-butyl-4-methylphenol (BHT)
Procedure:
-
Add the titanium [OSSO]-type complex (10 μmol) to a 10 mL Schlenk tube equipped with a magnetic stirrer.
-
Dissolve the complex in 3 mL of dry toluene.
-
Add the MAO solution and stir for 30 minutes to preactivate the metal complex.
-
Add 1PB (2.3 mmol, 0.3 g).
-
Place the system in an oil bath thermostated to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 24 hours).
-
Quench the polymerization by coagulating the polymer in an excess of acidified methanol containing BHT as an antioxidant.
-
Wash the polymer several times with methanol.
-
Recover the polymer by filtration and dry it in a vacuum oven overnight.
Protocol 2: Copolymerization of 1,3-Butadiene and this compound with CpTiCl₃/MAO[5][6]
Materials:
-
Cyclopentadienyltitanium trichloride (CpTiCl₃)
-
Methylaluminoxane (MAO) solution
-
1,3-Butadiene (BD)
-
This compound (PBD)
-
Toluene, anhydrous
-
Ethanol (B145695), acidified
-
2,6-di-tert-butyl-4-methylphenol
Procedure:
-
Carry out polymerizations in an oxygen- and moisture-free ampule capped with a rubber septum.
-
Place a toluene solution (10 mL) of 1,3-butadiene and the comonomer (PBD) at the prescribed ratios into the ampule. The total amount of monomer is 10.3 mmol.
-
Add MAO to the ampule.
-
After equilibration of the solution at the desired temperature, start the reaction by injecting a toluene solution of the CpTiCl₃ catalyst (10.3 μmol).
-
Carry out the polymerization for 5 hours.
-
Quench the reaction by adding 2.0 mL of acidified ethanol containing 2,6-di-tert-butyl-4-methylphenol as a stabilizer.
Visualizations
The following diagram illustrates the general experimental workflow for the coordination polymerization of this compound.
Caption: Experimental workflow for coordination polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
Application Notes and Protocols for Developing High-Temperature Thermoplastics with Phenyl-Substituted Butadienes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of high-temperature thermoplastics based on phenyl-substituted butadienes. The methodologies outlined herein focus on the synthesis of monomers, polymerization techniques, and post-polymerization modifications to achieve superior thermal stability.
Introduction
High-temperature thermoplastics are critical materials in aerospace, automotive, and electronics industries due to their excellent mechanical properties, chemical resistance, and ability to withstand extreme thermal environments.[1][2][3] Phenyl-substituted butadienes are promising monomers for creating such materials. The incorporation of phenyl groups into the polymer backbone enhances rigidity and thermal stability.[4][5] A key strategy for achieving exceptionally high glass transition temperatures (Tg) involves the cationic cyclization of poly(phenyl-1,3-butadiene), which can yield thermoplastics with Tg values exceeding 300°C.[4][6]
This guide details the synthesis of key monomers, their polymerization, and the critical post-polymerization cyclization process to generate these high-performance materials.
Monomer Synthesis: Phenyl-Substituted Butadienes
The synthesis of phenyl-substituted butadiene monomers is a crucial first step. The Wittig reaction is a common and effective method for this purpose.[7] Below are protocols for the synthesis of (E)-1-phenyl-1,3-butadiene (PBD) and 2-phenyl-1,3-butadiene (2-PB).
Synthesis of (E)-1-Phenyl-1,3-butadiene (PBD)
Protocol:
-
Preparation of the Ylide:
-
Under a nitrogen atmosphere, suspend triphenylmethylphosphonium bromide (10.72 g, 30 mmol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flask at 0°C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (15 mL of a 2.0 M solution in THF, 30 mmol) to the suspension at 0°C.
-
Stir the resulting mixture at 0°C for 1 hour to form the ylide.[7]
-
-
Wittig Reaction:
-
Slowly add trans-cinnamaldehyde (3.41 g, 25.9 mmol) dropwise to the ylide solution at 0°C.[7]
-
Allow the reaction mixture to warm to 25°C and stir overnight.
-
-
Purification:
-
Filter the resulting brown suspension through a short pad of silica (B1680970) gel, washing with diethyl ether (3 x 100 mL).[7]
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography using petroleum ether as the eluent to obtain (E)-1-phenyl-1,3-butadiene as a colorless oil.[7]
-
Synthesis of 2-Phenyl-1,3-butadiene (2-PB)
Protocol:
-
Grignard Reagent Formation:
-
Prepare a THF solution of vinylmagnesium bromide from vinyl bromide and magnesium under an inert atmosphere.[4]
-
-
Reaction with Acetophenone (B1666503):
-
Add acetophenone to the Grignard reagent solution.
-
The resulting intermediate is 2-phenylbut-3-en-2-ol (B2635063).[4]
-
-
Dehydration:
-
Dehydrate the 2-phenylbut-3-en-2-ol to yield 2-phenyl-1,3-butadiene. A common method involves heating with a mild acid catalyst.[4]
-
Polymerization Methodologies
Coordination polymerization is an effective method for producing poly(phenyl-butadiene) with controlled microstructure.[7][8]
Coordination Copolymerization of 1,3-Butadiene (B125203) and Phenyl-Substituted Butadienes
Protocol:
-
Reactor Setup:
-
Carry out all manipulations under an oxygen- and moisture-free nitrogen or argon atmosphere using standard Schlenk techniques.[7]
-
Use dried and distilled solvents (e.g., toluene).
-
-
Polymerization:
-
In a sealed ampule, prepare a toluene (B28343) solution (10 mL) of 1,3-butadiene and the desired phenyl-substituted butadiene comonomer at the prescribed ratio.[7]
-
Add the cocatalyst, such as methylaluminoxane (B55162) (MAO), to the monomer solution.
-
Equilibrate the solution to the desired temperature (e.g., 20-50°C).
-
Initiate the polymerization by injecting a toluene solution of the catalyst, for example, cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃).[7]
-
Allow the polymerization to proceed for a set time (e.g., 5 hours).
-
-
Termination and Isolation:
-
Quench the reaction by adding acidified ethanol (B145695) containing a stabilizer like 2,6-di-tert-butyl-4-methylphenol.[7]
-
Wash the polymer product repeatedly with ethanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.[7]
-
Determine the polymer yield by gravimetric analysis.
-
Post-Polymerization Modification for High Thermal Stability
Cationic cyclization of the pendant vinyl groups in highly 3,4-regulated poly(phenyl-1,3-butadiene) is a key step to dramatically increase the glass transition temperature.[4][6]
Cationic Cyclization of Poly(phenyl-1,3-butadiene)
Protocol:
-
Polymer Solution Preparation:
-
Dissolve the highly 3,4-regulated poly(phenyl-1,3-butadiene) in a suitable solvent (e.g., toluene) under an inert atmosphere.
-
-
Initiation of Cyclization:
-
Reaction Quenching and Product Isolation:
-
After the desired reaction time, quench the reaction by adding a base (e.g., a small amount of pyridine (B92270) or methanol).
-
Precipitate the cyclized polymer in a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization of High-Temperature Thermoplastics
Thorough characterization is essential to evaluate the properties of the developed materials.
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Procedure: Heat a small sample at a controlled rate (e.g., 10°C/min) and measure the difference in heat flow between the sample and a reference.[11][12] The Tg is observed as a step change in the heat flow curve.[12]
-
Mechanical Analysis
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature.
-
Procedure: Apply a sinusoidal stress to a sample and measure the resultant strain. The test is typically performed over a temperature range to observe the change in mechanical properties, particularly around the glass transition.[2][13]
-
Data Presentation
Table 1: Thermal Properties of Poly(phenyl-butadiene) Derivatives
| Polymer | 3,4-Regulation (%) | Glass Transition Temperature (Tg) (°C) | Reference(s) |
| Poly(1-phenyl-1,3-butadiene) | 94.0 | ~80 (before cyclization) | [14] |
| Cyclized Poly(this compound) | 94.0 | 304 | [4][5] |
| Poly(2-phenyl-1,3-butadiene) | 96.2 | - | [4][5] |
| Cyclized Poly(2-phenyl-1,3-butadiene) | 96.2 | 325 | [4][5] |
Table 2: Influence of PBD Comonomer Content on the Glass Transition Temperature of 1,3-Butadiene Copolymers
| PBD Content in Copolymer (mol%) | Glass Transition Temperature (Tg) (°C) | Reference(s) |
| 0 | -93.7 | [12] |
| 7.84 | - | [12] |
| 9.04 | - | [12] |
| 44.6 | -22.4 | [12] |
Visualizations
Caption: Experimental workflow for developing high-temperature thermoplastics.
Caption: Logical relationship in material development.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 3. Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM) [poj.ippi.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extremely High Glass Transition Temperature Hydrocarbon Polymers Prepared through Cationic Cyclization of Highly 3,4-Regulated Poly(Phenyl-1,3-Butadiene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pbipolymer.com [pbipolymer.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Functionalized Polydienes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Functionalized polydienes are a versatile class of polymers that combine a flexible hydrocarbon backbone with tailored chemical functionalities. This unique combination makes them highly valuable in a wide range of applications, including advanced elastomers, compatibilizers, surface modifiers, and sophisticated platforms for drug delivery systems.[1][2] The introduction of polar or reactive groups onto the nonpolar polydiene chain allows for precise control over properties such as hydrophilicity, biocompatibility, and conjugation capability for therapeutic agents.[3][4] This document provides detailed protocols and comparative data for the principal methods of synthesizing these advanced materials.
Strategies for Synthesizing Functionalized Polydienes
There are two primary strategies for producing functionalized polydienes: the polymerization of monomers that already contain the desired (or a protected) functional group, and the chemical modification of a pre-existing polydiene backbone.
Caption: Overview of primary synthesis strategies for functionalized polydienes.
Living Anionic Polymerization
Living anionic polymerization is a premier technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities.[5][6] However, the highly reactive carbanionic propagating chain is intolerant to many functional groups, often necessitating the use of protecting groups during polymerization.[5]
Workflow for Living Anionic Polymerization
Caption: Experimental workflow for living anionic polymerization.
Protocol 2.1: Synthesis of Hydroxyl-Terminated Polybutadiene
This protocol describes the synthesis of α-butyl-ω-hydroxyl-polybutadiene using sec-butyllithium (B1581126) (sec-BuLi) as the initiator and ethylene (B1197577) oxide as the terminating agent.
Materials:
-
Butadiene monomer
-
Cyclohexane (B81311) (polymerization grade)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Ethylene oxide
-
Methanol (anhydrous)
-
Argon or Nitrogen (high purity)
-
All glassware must be rigorously cleaned and flame-dried under high vacuum.[5]
Procedure:
-
Solvent and Monomer Purification: Cyclohexane is purified by passing it through activated alumina (B75360) columns. Butadiene is purified by passing it through columns of activated alumina and molecular sieves.
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer is flame-dried under vacuum and backfilled with inert gas.
-
Polymerization:
-
Transfer 200 mL of purified cyclohexane into the reactor via cannula.
-
Cool the reactor to 40 °C.
-
Add 10 g of purified butadiene monomer.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution (e.g., 1.0 mmol for a target Mn of 10,000 g/mol ). The solution typically turns a yellow-orange color.
-
Allow the polymerization to proceed for 4-6 hours.
-
-
End-Capping (Functionalization):
-
Introduce a slight excess (e.g., 1.5 mmol) of ethylene oxide into the reactor. The color of the living polymer chains will disappear, indicating termination.
-
Stir the reaction for an additional 2 hours to ensure complete end-capping.
-
-
Isolation:
-
Terminate any remaining reactive species by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction solution into a large volume of methanol.
-
Filter and collect the white, rubbery polymer.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
-
Characterization:
-
GPC/SEC: Determine molecular weight (Mn) and dispersity (Đ).
-
¹H NMR: Confirm the polymer structure and verify the presence of the hydroxyl end-group.
-
FTIR: Identify the characteristic O-H stretching vibration (~3400 cm⁻¹).
-
Data Summary: Anionic Polymerization
| Polymer System | Initiator/Terminator | Mn ( g/mol ) | Đ (Mw/Mn) | Functionalization Efficiency | Reference |
| Polyisoprene-OH | sec-BuLi / Styrene Oxide | 15,000 | 1.05 | >95% | [7] |
| Polybutadiene-NH₂ | DMAPLi* / - | 12,000 | 1.04 | >98% | [8] |
| Polystyrene-COOH | sec-BuLi / CO₂ | 20,000 | 1.06 | ~90% | [6] |
| *3-(dimethylamino)propyllithium |
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is exceptionally tolerant of various functional groups, making it ideal for the direct polymerization of functionalized cyclic olefin monomers without the need for protecting groups.[9] Ruthenium-based Grubbs' catalysts are widely used due to their stability and broad functional group tolerance.[10]
Protocol 3.1: Synthesis of a Carboxylic Acid-Functionalized Polynorbornene
Materials:
-
exo-5-Norbornenecarboxylic acid monomer
-
Grubbs' 3rd Generation Catalyst (G3)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen (high purity)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under inert atmosphere, dissolve the norbornene monomer (e.g., 1.0 g, 7.2 mmol) in anhydrous DCM (15 mL). In a separate vial, dissolve the G3 catalyst (e.g., 13 mg, 0.014 mmol for a monomer/catalyst ratio of 500:1) in a small amount of DCM.
-
Polymerization:
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to stir at room temperature. The solution will become increasingly viscous. Polymerization is typically complete within 1-2 hours.
-
-
Termination: Add a few drops of ethyl vinyl ether to quench the catalyst and terminate the polymerization.[11]
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum.
-
Characterization:
-
GPC/SEC: Determine Mn and Đ.
-
¹H NMR: Confirm the polymer structure and retention of the carboxylic acid group.
-
Data Summary: ROMP
| Monomer | Catalyst | Mn ( g/mol ) | Đ (Mw/Mn) | Functional Group | Reference |
| Norbornene Half-Ester | Grubbs' G3 | 25,000 | 1.12 | Ester, Carboxylic Acid | [10] |
| Azide-functionalized Norbornene | Grubbs' G1 | 18,500 | 1.21 | Azide | [12] |
| PDMS-functionalized Norbornene | Grubbs' G3 | 50,000 | 1.09 | Polydimethylsiloxane | [9] |
Post-Polymerization Modification
This strategy involves chemically modifying a pre-made, non-functional polydiene.[13][14] It is a powerful approach for introducing functionalities that would not survive typical polymerization conditions. Thiol-ene "click" chemistry is a highly efficient method for modifying the double bonds in a polydiene backbone.[15]
Protocol 4.1: Thiol-Ene Functionalization of 1,2-Polybutadiene
This protocol describes the attachment of 1-thioglycerol to a 1,2-polybutadiene backbone to introduce diol functionalities.
Materials:
-
1,2-Polybutadiene (high vinyl content)
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: Dissolve 1,2-polybutadiene (e.g., 2.0 g) in THF (40 mL) in a quartz reaction vessel.
-
Addition of Reagents: Add 1-thioglycerol (in slight molar excess to the vinyl groups) and the photoinitiator DMPA (e.g., 2 mol% relative to the thiol).
-
Photochemical Reaction: Stir the solution and irradiate with a UV lamp (e.g., 365 nm) at room temperature for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of vinyl proton signals at ~5.0-5.8 ppm).[16]
-
Isolation: Precipitate the functionalized polymer in methanol. Redissolve the polymer in a small amount of THF and re-precipitate to remove unreacted thiol.
-
Drying and Characterization: Dry the polymer under vacuum. Characterize using ¹H NMR to determine the degree of functionalization and GPC to confirm that no significant chain scission or crosslinking has occurred.[16]
Data Summary: Post-Polymerization Modification
| Base Polymer | Modification Reaction | Reagent | Functional Group Added | Modification Efficiency | Reference |
| Polybutadiene | Thiol-Ene Addition | 1-Thioglycerol | Diol (-CH(OH)CH₂OH) | >95% | [16] |
| Polybutadiene | Epoxidation | m-CPBA | Epoxide | Variable, controllable | [17] |
| Polyisoprene | Hydroboration-Oxidation | 9-BBN then H₂O₂/NaOH | Hydroxyl (-OH) | >90% | [18] |
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20.210.105.67 [20.210.105.67]
- 12. researchgate.net [researchgate.net]
- 13. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction for 1-Phenyl-1,3-butadiene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1,3-butadiene via the Wittig reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base used may be too weak or moisture may have quenched the ylide. | - Use a strong, anhydrous base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent (e.g., dry THF or ether).- Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor Quality of Reagents: Aldehyde may have oxidized to carboxylic acid, or the phosphonium (B103445) salt may be impure. | - Purify the aldehyde by distillation before use.- Recrystallize the phosphonium salt to remove impurities. | |
| 3. Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | - For unstabilized ylides, ylide formation is often performed at 0°C or lower, followed by reaction with the aldehyde at room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature. | |
| 4. Steric Hindrance: Significant steric hindrance in either the aldehyde or the ylide can impede the reaction. | - While less of an issue for the synthesis of this compound, consider the alternative retrosynthetic approach if one route is significantly more hindered. | |
| Poor E/Z Selectivity | 1. Inappropriate Ylide Type: The stability of the ylide is a primary determinant of stereoselectivity. | - For predominantly (Z)-alkene, use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium halide) under salt-free conditions.[1][2]- For predominantly (E)-alkene, use a stabilized ylide (e.g., one with an adjacent electron-withdrawing group).[1][2] The synthesis of trans-1-phenyl-1,3-butadiene is favored. |
| 2. Presence of Lithium Salts: Lithium salts can affect the stereochemical outcome by influencing the equilibrium of the betaine (B1666868) intermediate.[2] | - To favor the (Z)-isomer with unstabilized ylides, use sodium- or potassium-based bases instead of n-BuLi. | |
| 3. Reaction Conditions: Solvent and temperature can influence the transition state energies, affecting stereoselectivity. | - Aprotic, non-polar solvents generally favor (Z)-alkene formation with unstabilized ylides. Protic solvents can lead to a higher proportion of the (E)-alkene. | |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine (B44618) Oxide (TPPO): TPPO is a common byproduct and can be difficult to separate from the desired product due to similar polarities. | - Crystallization: TPPO is often less soluble in non-polar solvents like hexane (B92381) or ether than the desired alkene. Attempt to selectively crystallize the product or precipitate the TPPO.- Column Chromatography: Careful selection of the eluent system for silica (B1680970) gel chromatography can effectively separate the product from TPPO.- Precipitation of TPPO: Treat the crude reaction mixture with a solution of ZnCl₂ or MgCl₂ in a polar solvent to form an insoluble complex with TPPO, which can then be removed by filtration. |
| 2. Unreacted Starting Materials: Incomplete reaction can lead to contamination with the starting aldehyde or phosphonium salt. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.- Optimize reaction time and temperature to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the possible retrosynthetic routes for synthesizing this compound via the Wittig reaction?
A1: There are two primary retrosynthetic disconnections for this compound, each offering a different combination of an aldehyde and a phosphonium ylide.[3][4]
-
Route A: This route involves the reaction of cinnamaldehyde (B126680) with methylenetriphenylphosphorane (B3051586) (an unstabilized ylide).
-
Route B: This route involves the reaction of benzaldehyde (B42025) with allylidenetriphenylphosphorane (B102500) (a semi-stabilized ylide).
The choice between these routes can be influenced by the commercial availability and stability of the precursors, as well as the desired stereochemical outcome.
Q2: How does the choice of base affect the yield and stereoselectivity of the reaction?
A2: The base is critical for the deprotonation of the phosphonium salt to form the ylide. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium hexamethyldisilazide (NaHMDS) are commonly used. The choice of base can influence both the yield and the E/Z selectivity. For instance, lithium-containing bases can coordinate with the betaine intermediate, affecting the stereochemical outcome.[2] Non-lithium bases, such as NaHMDS, are often preferred for achieving high Z-selectivity with unstabilized ylides.
Q3: What is the role of the solvent in the Wittig reaction?
A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction pathway. Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to prevent quenching of the highly basic ylide. The polarity of the solvent can also affect the stereoselectivity. Non-polar solvents tend to favor the formation of the Z-alkene with unstabilized ylides, while polar solvents can increase the proportion of the E-alkene.
Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A4: Removing TPPO is a common challenge in Wittig reactions. Several methods can be employed:
-
Column Chromatography: This is a reliable method, though it can be time-consuming. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can separate the less polar this compound from the more polar TPPO.
-
Recrystallization: If there is a significant difference in solubility between your product and TPPO in a particular solvent, recrystallization can be an effective purification method.
-
Precipitation: TPPO can be precipitated from the reaction mixture by adding a metal salt like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). The resulting TPPO-metal complex is insoluble in many organic solvents and can be filtered off.
Q5: What is the expected stereochemical outcome for the synthesis of this compound?
A5: The stereochemical outcome depends on the chosen synthetic route:
-
Route A (Cinnamaldehyde + unstabilized ylide): This reaction typically favors the formation of the (Z)-isomer at the newly formed double bond. However, since the starting cinnamaldehyde is usually the (E)-isomer, the product would be (E,Z)-1-phenyl-1,3-butadiene. Under certain conditions, especially with salt-free ylides, high Z-selectivity can be achieved.
-
Route B (Benzaldehyde + semi-stabilized ylide): Semi-stabilized ylides often give a mixture of (E) and (Z) isomers, with the (E)-isomer often being the major product.[2] Therefore, this route would likely produce a mixture of (E,E)- and (E,Z)-1-phenyl-1,3-butadiene.
Data Presentation
The following table summarizes the effect of different bases on the yield and stereoselectivity of a Wittig reaction between a benzylidenephosphorane and benzaldehyde, which is a close analogue to one of the synthetic routes for this compound.
Table 1: Effect of Base on Yield and E/Z Ratio in a Wittig Reaction Analogue [5]
| Entry | Phosphonium Salt | Base | Solvent | Yield (%) | E/Z Ratio |
| 1 | Benzyltriphenylphosphonium (B107652) Bromide | NaHMDS | THF | >95 | 47:53 |
| 2 | Benzyltriphenylphosphonium Bromide | n-BuLi | THF | >95 | 47:53 |
Note: This data is for the reaction of benzyltriphenylphosphonium bromide and benzaldehyde, serving as a representative example.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Phenyl-1,3-butadiene via Route A
This protocol is adapted from a procedure for the synthesis of trans-1-phenyl-1,3-butadiene.[6]
Materials:
-
trans-Cinnamaldehyde
-
Sodium hexamethyldisilazide (NaHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve methyltriphenylphosphonium iodide (1.2 equivalents) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NaHMDS (1.2 equivalents) in THF dropwise to the stirred phosphonium salt solution. Stir the resulting mixture at 0°C for 30 minutes. The formation of the deep red ylide should be observed.
-
Wittig Reaction: To the ylide solution at 0°C, add a solution of trans-cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of pentane and diethyl ether as the eluent to obtain pure (E)-1-phenyl-1,3-butadiene.[6] A reported yield for this reaction is 89%.[6]
Visualizations
Wittig Reaction Workflow
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. Solved SOLVED PROBLEM 18-2 Show how you would use a Wittig | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Stereoselective Polymerization of 1-Phenyl-1,3-butadiene
Welcome to the technical support center for the polymerization of 1-phenyl-1,3-butadiene (1PB). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How can I control the stereochemistry (isotacticity vs. syndiotacticity) of poly(this compound)?
A1: The stereochemistry of the resulting polymer is primarily determined by the choice of the catalytic system.[1]
-
For high isotacticity: A titanium [OSSO]-type catalyst activated by methylaluminoxane (B55162) (MAO) is highly effective. This system has been shown to produce poly(1PB) with high 3,4-regioselectivity and isotacticity (mmmm > 99%).[1][2]
-
For high syndiotacticity: Certain rare-earth metal catalysts, such as pyridyl-methylene-fluorenyl complexes of Scandium (Sc) and Lutetium (Lu), exhibit distinguished syndioselectivity (rrrr ≥95.3%) along with high 3,4-regioselectivity.[3]
-
For atactic polymers: Some diiminophosphinato lutetium complexes, when activated, result in nonstereoselective, atactic 3,4-poly(1PB).[3]
Q2: What factors influence the regioselectivity (e.g., 3,4- vs. 1,4-insertion) of the polymerization?
A2: Regioselectivity is heavily dependent on the catalyst and, to a lesser extent, the solvent.
-
Catalyst Choice: Coordination polymerization using transition metal complexes offers the most precise control over polymer microstructure.[1] Titanium [OSSO]-type catalysts and specific rare-earth metal complexes strongly favor 3,4-insertion, achieving over 99% and 96.6% regioselectivity, respectively.[2][3]
-
Polymerization Method: Anionic polymerization can produce polymers with a higher proportion of 1,4-units, particularly when conducted in a polar solvent like THF.[4]
-
Solvent Polarity: In some systems, solvent polarity can influence selectivity. For the polymerization of the related 2-phenyl-1,3-butadiene with certain rare-earth metal catalysts, 3,4-selectivity increased with solvent polarity in the order of chlorobenzene (B131634) > toluene (B28343) > cyclohexane.[5][6]
Q3: What is the effect of polymerization temperature on the reaction?
A3: Temperature significantly influences polymer yield, molecular weight, and in some cases, selectivity.
-
Yield: For the isospecific polymerization with a titanium [OSSO]-type catalyst, the polymer yield increases with temperature, reaching a maximum around 80 °C.[1][2] In other systems, an optimal temperature may exist, with lower or higher temperatures leading to reduced activity.[7][8]
-
Molecular Weight: Higher temperatures can lead to smaller molecular weights, likely due to an increase in chain transfer reactions.[7][8]
-
Selectivity: The effect of temperature on selectivity is system-dependent. For instance, with some rare-earth metal catalysts, 3,4-selectivity was observed to decrease as the polymerization temperature increased.[5]
Q4: Can the properties of the final polymer, like glass transition temperature (Tg), be modified?
A4: Yes, the polymer's properties are directly linked to its microstructure and can be modified.
-
Stereoregularity: The spatial arrangement of the phenyl groups affects chain packing. Syndiotactic poly(1PB) exhibits a higher Tg (104 °C) compared to isotactic poly(1PB) (≈80-95 °C) due to more efficient chain packing and π–π stacking interactions.[1]
-
Post-Polymerization Modification: Hydrogenation of the double bonds in the polymer backbone can drastically alter its properties. For example, hydrogenating isotactic 3,4-poly(1PB) reduces the Tg from approximately 80 °C to 17 °C, making the polymer more flexible.[1][2] Cationic cyclization of 3,4-poly(1PB) can produce polymers with extremely high glass transition temperatures, reaching up to 327 °C.[3][5]
Troubleshooting Guide
Problem 1: My polymer yield is consistently low.
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | The reaction may be too cold or too hot. For titanium [OSSO]/MAO systems, polymer yield is maximized around 80 °C.[2] For other systems, the optimal temperature may be lower; for example, 20 °C was found to be optimal for a CpTiCl3/MAO system.[7][8] |
| Inefficient Catalyst Activation | Ensure the catalyst is properly pre-activated. For MAO-activated systems, allow sufficient time (e.g., 30 minutes) for the pre-activation of the metal complex before adding the monomer.[2] |
| Impure Reagents or Solvents | Impurities, particularly water and oxygen, can deactivate the catalyst. Use rigorously dried and degassed solvents and reagents. Standard procedures for purifying solvents and monomers for anionic or coordination polymerization should be followed.[9] |
| Incorrect Cocatalyst Ratio | The ratio of cocatalyst (e.g., MAO) to the catalyst can dramatically affect activity. For a CpTiCl3/MAO system, increasing the MAO/Ti ratio from 100 to 200 significantly enhanced catalytic activity.[8] |
Problem 2: The stereoselectivity of my polymer is poor or not what I expected.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst System | The choice of catalyst is the most critical factor for stereocontrol. Verify that you are using the correct catalyst for the desired stereoisomer (e.g., Ti-[OSSO] for isotactic, specific Lu/Sc complexes for syndiotactic).[2][3] |
| Solvent Effects | The polarity of the solvent can influence the stereochemical outcome. In anionic polymerization, adding a polar modifier like THF can increase the vinylic (1,2- or 3,4-) content.[4] For some coordination polymerizations, selectivity is higher in more polar aromatic solvents like chlorobenzene compared to nonpolar ones like cyclohexane.[5][6] |
| Temperature Fluctuations | In some catalytic systems, temperature can affect stereoselectivity. Maintain a stable and controlled reaction temperature throughout the experiment.[5] |
| Contamination | Impurities can interfere with the catalyst's stereodirecting mechanism. Ensure all glassware is meticulously cleaned and dried, and all reagents are of high purity. |
Problem 3: The molecular weight of the polymer is too low/high or the distribution is too broad.
| Possible Cause | Suggested Solution |
| High Temperature | Elevated temperatures often accelerate chain transfer reactions, which can limit chain growth and result in lower molecular weights.[8] |
| Chain Transfer Agents | The presence of impurities or specific cocatalysts can act as chain transfer agents. The Al/Ti ratio in some Ziegler-Natta systems can influence molecular weight.[7] |
| Broad Molecular Weight Distribution | This is characteristic of many Ziegler-Natta polymerizations.[10] For narrower distributions, living polymerization techniques are required. Certain rare-earth metal and iron-based catalyst systems have shown living characteristics for diene polymerization.[6][11] |
Data Presentation
Table 1: Effect of Temperature on the Isospecific Polymerization of 1-PB using a Ti-[OSSO]/MAO Catalyst System
| Run | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 15 | 28 |
| 2 | 40 | 15 | 35 |
| 3 | 80 | 15 | 58 |
Data sourced from Macromolecules.[2] Conditions: Toluene solvent, complex 1 (10 μmol), MAO, 1PB (2.3 mmol). The polymer exhibited high 3,4-regioselectivity (>99%) and isotacticity (mmmm > 99%) in all cases.[2]
Table 2: Comparison of Different Catalytic Systems for 1-PB Polymerization
| Catalyst System | Activator(s) | Predominant Regioselectivity | Predominant Stereoselectivity | Reference |
| Titanium [OSSO]-type | MAO | >99% 3,4-insertion | >99% Isotactic (mmmm) | [1][2] |
| Pyridyl-methylene-fluorenyl Sc/Lu | [Ph₃C][B(C₆F₅)₄], AlⁱBu₃ | >96.6% 3,4-insertion | ≥95.3% Syndiotactic (rrrr) | [3] |
| Diiminophosphinato Lu | [Ph₃C][B(C₆F₅)₄], AlⁱBu₃ | >96.6% 3,4-insertion | Atactic | [3] |
| Anionic Initiator (e.g., n-BuLi) | None | 1,4-dominated | Varies with solvent | [4] |
Experimental Protocols
Protocol 1: Synthesis of trans-1-Phenyl-1,3-butadiene Monomer
This protocol is based on a Wittig reaction.[1][2][8]
Materials:
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexane)
-
Anhydrous Tetrahydrofuran (THF)
-
trans-Cinnamaldehyde
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide to a flask with anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise over 30 minutes. The solution will turn a characteristic ylide color (e.g., deep yellow/orange).
-
Stir the mixture at 0 °C for an additional 2 hours.
-
Add trans-cinnamaldehyde dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 22 hours).
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with hexane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product, for instance by column chromatography, to yield trans-1-phenyl-1,3-butadiene.
Protocol 2: Isospecific Polymerization of this compound
This protocol describes a typical procedure using a titanium [OSSO]-type catalyst.[2]
Materials:
-
Titanium [OSSO]-type complex (e.g., complex 1 from[2])
-
Methylaluminoxane (MAO) solution (e.g., in toluene)
-
Dry, degassed toluene
-
Purified this compound (1PB) monomer
-
Methanol (B129727) with 1% HCl
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
In a 10 mL Schlenk tube equipped with a magnetic stirrer, add the titanium complex (e.g., 10 μmol) under an inert atmosphere.
-
Dissolve the complex in dry toluene (e.g., 3 mL).
-
Add the required amount of MAO solution.
-
Stir the solution for 30 minutes at room temperature to pre-activate the catalyst.
-
Add the 1PB monomer (e.g., 2.3 mmol) to the activated catalyst solution.
-
Place the Schlenk tube in an oil bath thermostated to the desired temperature (e.g., 80 °C).
-
Stir the reaction for the specified time (e.g., 15 hours).
-
Terminate the polymerization by pouring the reaction mixture into an excess of acidic methanol (1% HCl).
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven overnight to a constant weight.
Visualizations
Caption: Workflow for the synthesis of this compound via Wittig reaction.
Caption: Experimental workflow for isospecific polymerization of this compound.
Caption: Troubleshooting logic diagram for diagnosing low polymer yield.
References
- 1. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 8. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Anionic Polymerization of Phenyl-Substituted Dienes
Welcome to the technical support center for the anionic polymerization of phenyl-substituted dienes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the anionic polymerization of phenyl-substituted dienes.
1. Why is my polymerization slow or not initiating at all?
-
Answer: Slow or failed initiation is a common issue and can be attributed to several factors. Impurities in the monomer or solvent, such as water, oxygen, or other protic compounds, can react with and consume the initiator. The choice of initiator itself is also critical; less reactive monomers may require more powerful nucleophiles like butyllithium.[1] Additionally, the reaction of organolithium initiators with unsaturated monomers can be a sluggish process, especially in hydrocarbon media.[2]
-
Troubleshooting Steps:
-
Ensure rigorous purification of monomers and solvents. High-vacuum techniques are often necessary.[3]
-
Verify the activity of your initiator. A titration of the initiator solution is recommended before use.
-
Consider using a more reactive initiator or adding a polar modifier like tetrahydrofuran (B95107) (THF) to accelerate initiation.
-
-
2. I'm observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. What could be the cause?
-
Answer: A high PDI suggests a loss of control over the polymerization, which can stem from several sources. Slow initiation relative to propagation is a primary cause, leading to polymer chains growing at different rates. Chain transfer reactions, where the active center is transferred to another molecule (like the solvent), can also broaden the molecular weight distribution.[4] For instance, toluene (B28343) is known to be less favored as a solvent due to potential transfer reactions.[4]
-
Troubleshooting Steps:
-
Optimize the initiation step to be much faster than propagation. This can be achieved by selecting a more appropriate initiator-monomer pair or by adjusting the reaction temperature.
-
Use a solvent that is less prone to chain transfer reactions, such as cyclohexane (B81311).[4]
-
Ensure homogenous reaction conditions (temperature, reactant concentration) to provide all growing chains with an equal opportunity for growth.[2]
-
-
3. How can I control the microstructure (e.g., 1,4- vs. 3,4-addition) of my polyphenyl-diene?
-
Answer: The microstructure of the resulting polymer is highly dependent on the reaction conditions, particularly the solvent and the counterion.[3] In nonpolar solvents like cyclohexane, the polymerization of dienes typically favors 1,4-addition.[4] The addition of polar modifiers, such as THF, increases the proportion of vinylic units (1,2- or 3,4-addition).[5] However, for some phenyl-substituted dienes, a high 1,4-addition content can be observed even in polar solvents like THF.[4]
-
Troubleshooting Steps:
-
To favor 1,4-addition, conduct the polymerization in a nonpolar solvent like cyclohexane or benzene.
-
To increase the vinyl content (3,4-addition), add a polar modifier like THF. The amount of modifier can be tuned to achieve the desired microstructure.[5]
-
Be aware that the specific monomer structure will also influence the resulting microstructure.
-
-
4. My polymer is precipitating out of solution during polymerization. Why is this happening?
-
Answer: Polymer precipitation during the reaction can occur if the growing polymer chain becomes insoluble in the reaction solvent. This can be due to the specific polymer structure, its molecular weight, or crystallization. For example, poly(2,3-diphenyl-1,3-butadiene) has been observed to precipitate from THF, possibly due to crystallization.[6]
-
Troubleshooting Steps:
-
Choose a solvent that is a good solvent for the final polymer at the reaction temperature.
-
If crystallization is suspected, adjusting the polymerization temperature might help maintain solubility.
-
Consider that some polymers may be soluble during polymerization but precipitate upon cooling.
-
-
5. Are there any known side reactions I should be aware of with phenyl-substituted dienes?
-
Answer: Yes, several side reactions can occur. Cyclization of the monomer or the growing polymer chain can be a competing reaction, particularly in cationic polymerization, but it can also be a consideration in anionic systems under certain conditions.[5] Additionally, if the monomer or polymer contains functional groups, these may react with the highly reactive carbanionic chain ends.
-
Troubleshooting Steps:
-
Carefully review the literature for the specific monomer you are using to understand its potential side reactions.
-
Control the reaction temperature, as higher temperatures can sometimes favor side reactions.
-
Protect any reactive functional groups on the monomer before polymerization.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the anionic polymerization of phenyl-substituted dienes.
Table 1: Effect of Solvent on the Microstructure of Polydienes
| Monomer | Solvent | Polar Additive | Predominant Microstructure | Reference |
| 1,3-Butadiene | Hydrocarbon | None | ~92% 1,4-addition | [7] |
| 1,3-Butadiene | Hydrocarbon | Ethers/Amines | High 1,2-addition | [7] |
| 1-Phenyl-1,3-butadiene | THF | N/A | Predominantly 1,4-units | [5] |
| Phenyl-substituted isoprenes | Cyclohexane | Aliquots of THF | Increased vinylic microstructure | [5] |
| Phenyl-substituted isoprenes | THF | N/A | >80% 1,4-addition | [4] |
Table 2: Glass Transition Temperatures (Tg) of Phenyl-Substituted Polydienes
| Polymer | Microstructure | Tg (°C) | Reference |
| Poly(1-phenyl butadiene) | - | ~30 | [5] |
| Poly(1-phenyl butadiene) | 94% 3,4-content | 82 | [5] |
| Poly(2,3-diphenyl-1,3-butadiene) | - | 98 | [6] |
| Hydrogenated poly(this compound) | High 3,4-isotactic | ~17 | [8] |
| Poly(this compound) | High 3,4-isotactic | ~80 | [8] |
Experimental Protocols
General Protocol for Anionic Polymerization of a Phenyl-Substituted Diene
This is a generalized procedure and may require optimization for specific monomers and desired polymer characteristics.
-
Purification:
-
Solvent (e.g., THF, cyclohexane): Stir over a drying agent (e.g., CaH2) for 24 hours, then reflux over sodium-benzophenone ketyl until a persistent blue or purple color is obtained. Distill under high vacuum just before use.
-
Monomer (e.g., this compound): Stir over a drying agent (e.g., CaH2) for 24 hours, then distill under reduced pressure. The purified monomer should be stored under an inert atmosphere.
-
Initiator (e.g., sec-Butyllithium): Use as received from the supplier. The concentration should be determined by titration before use.
-
-
Polymerization:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high-purity inert atmosphere (e.g., argon).
-
Introduce the desired amount of purified solvent via cannula or vacuum distillation.
-
Add the initiator solution via syringe and allow it to equilibrate to the desired reaction temperature.
-
Slowly add the purified monomer to the initiator solution with vigorous stirring.
-
Monitor the reaction progress by observing changes in color or by taking aliquots for analysis (e.g., GC, NMR).
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding a degassed protic source, such as methanol.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the polymer with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Visualizations
Diagram 1: General Workflow for Anionic Polymerization
A generalized workflow for conducting an anionic polymerization experiment.
Diagram 2: Troubleshooting Logic for High Polydispersity
A decision tree for troubleshooting high polydispersity in anionic polymerization.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]
- 5. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diels-Alder Reactions with 1-Phenyl-1,3-butadiene
Welcome to the technical support center for the Diels-Alder reaction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize cycloaddition reactions involving 1-phenyl-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What is the Diels-Alder reaction and why is it significant?
The Diels-Alder reaction is a powerful and widely used transformation in organic chemistry that forms a six-membered ring. It is a concerted cycloaddition between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene or alkyne) to create a cyclohexene (B86901) derivative.[1][2] This reaction is highly valued for its ability to form up to four new stereocenters in a single, stereospecific step, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4]
Q2: What are the key characteristics of this compound as a diene?
This compound is an unsymmetrical diene. The phenyl group influences the electronic properties of the diene system, which in turn affects the reaction's rate and regioselectivity. For the reaction to occur, the diene must be able to adopt an s-cis conformation (where the double bonds are on the same side of the connecting single bond).[5] Dienes that are locked in an s-trans conformation cannot undergo the Diels-Alder reaction.[5]
Q3: What factors primarily influence the success of a Diels-Alder reaction?
Several factors are critical for a successful reaction:
-
Electronic Nature of Reactants: The reaction is generally fastest between an electron-rich diene and an electron-poor dienophile. Electron-withdrawing groups (e.g., -C=O, -CN, -NO₂) on the dienophile accelerate the reaction.[2][5]
-
Stereochemistry: The reaction is stereospecific. The stereochemistry of the dienophile is retained in the product; a cis-dienophile gives a cis-substituted product, and a trans-dienophile gives a trans-substituted product.[6][7]
-
Temperature and Control: Reactions are often performed under thermal conditions. However, high temperatures can sometimes lead to the reverse reaction (retro-Diels-Alder) or product decomposition.[8] The endo product is typically favored under kinetic control (lower temperatures), while the more stable exo product may be favored under thermodynamic control (higher temperatures).[9]
-
Catalysis: Lewis acids are often used to catalyze the reaction, increasing its rate and often enhancing endo selectivity.
Troubleshooting Guide
This guide addresses common issues encountered when performing Diels-Alder reactions with this compound.
Issue 1: Low or No Product Yield
Q: My Diels-Alder reaction with this compound is resulting in a low yield or no product at all. What are the potential causes?
A: Low yield is a common problem that can be traced to several factors. Use the following points and the troubleshooting workflow to diagnose the issue.
-
Incorrect Dienophile: Ensure your dienophile is sufficiently "activated" with at least one electron-withdrawing group. A dienophile with electron-donating groups will react very slowly, if at all.
-
Suboptimal Temperature: If the temperature is too low, the reaction rate may be impractically slow. If it's too high, the product might be decomposing, or the equilibrium could favor the starting materials via a retro-Diels-Alder reaction.[8] Start with moderate heating (e.g., refluxing toluene) and monitor the reaction by TLC.
-
Presence of Water: If you are using an anhydride (B1165640) dienophile (e.g., maleic anhydride), it is crucial to use anhydrous conditions. Water will hydrolyze the anhydride to a dicarboxylic acid, which is less reactive and can complicate purification.[8]
-
Diene Polymerization: Phenyl-substituted butadienes, like other dienes, can be prone to polymerization, especially at high temperatures or in the presence of acid catalysts.
-
Solvent Choice: While the Diels-Alder reaction can proceed in various solvents, reaction rates can be influenced by solvent polarity. Non-polar solvents are common, but for some systems, polar solvents can alter selectivity.[10]
Issue 2: Poor Regio- or Stereoselectivity
Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity and endo/exo ratio?
A: With an unsymmetrical diene like this compound, both regioselectivity and stereoselectivity must be controlled.
-
Regioselectivity: The phenyl group directs the regiochemical outcome. The reaction typically yields a mixture of the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products, with the 1,3- or "meta" product being disfavored. The major product can often be predicted by considering the electronic resonance structures of the diene and dienophile.
-
Stereoselectivity (Endo/Exo): The endo product, where the dienophile's substituent is oriented under the newly formed ring, is usually the kinetically favored product due to secondary orbital interactions. To favor the endo product, use milder conditions (lower temperature) and shorter reaction times. Lewis acid catalysts (e.g., AlCl₃, SnCl₄) often enhance the formation of the endo adduct. The more thermodynamically stable exo product may become dominant at higher temperatures or after prolonged reaction times.[9]
Data Presentation: Optimizing Conditions
Quantitative data from experiments is crucial for optimization. The following tables summarize the expected effects of various parameters on the reaction.
Table 1: Influence of Dienophile on Relative Reaction Rate
| Dienophile | Electron-Withdrawing Group(s) | Expected Relative Rate |
| Ethylene | None | Very Slow (Baseline) |
| Acrolein | -CHO | Moderate |
| Methyl Acrylate | -CO₂Me | Moderate-Fast |
| Maleic Anhydride | -C(O)O(O)C- (cyclic) | Fast |
| N-Phenylmaleimide | -C(O)N(Ph)(O)C- (cyclic) | Fast |
| Tetracyanoethylene | 4 x -CN | Very Fast |
Table 2: Typical Effect of Lewis Acid Catalysts on Endo/Exo Selectivity
| Catalyst | Typical Loading (mol%) | Solvent | Effect on Rate | Typical Endo:Exo Ratio |
| None (Thermal) | N/A | Toluene, 80°C | Baseline | ~85:15 |
| AlCl₃ | 10-20 | Dichloromethane, 0°C | Significant Increase | >95:5 |
| SnCl₄ | 10-20 | Dichloromethane, 0°C | Significant Increase | >95:5 |
| ZnCl₂ | 20-50 | Diethyl Ether, 25°C | Moderate Increase | ~90:10 |
Experimental Protocol: Synthesis of 4-Phenylcyclohex-4-ene-1,2-dicarboxylic Anhydride
This protocol describes a representative Diels-Alder reaction between (E)-1-phenyl-1,3-butadiene and maleic anhydride.
Materials:
-
(E)-1-phenyl-1,3-butadiene (1.30 g, 10.0 mmol)
-
Maleic anhydride (0.98 g, 10.0 mmol)
-
Anhydrous Toluene (20 mL)
-
Hexanes (for recrystallization)
-
Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: To the 50 mL round-bottom flask, add maleic anhydride (0.98 g), (E)-1-phenyl-1,3-butadiene (1.30 g), anhydrous toluene (20 mL), and a magnetic stir bar.
-
Reaction Setup: Attach the reflux condenser, ensuring a gentle flow of cooling water.
-
Heating: Heat the mixture to a gentle reflux (approx. 110°C) using a heating mantle.
-
Monitoring: Stir the reaction at reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Cooling & Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath can promote crystallization.
-
Filtration: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold hexanes to remove any unreacted starting material.
-
Purification: The crude product can be further purified by recrystallization from a toluene/hexanes solvent mixture to yield the final product as a white solid.
References
- 1. atc.io [atc.io]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
preventing side reactions in the synthesis of 1-Phenyl-1,3-butadiene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Wittig reaction.[1][2] This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. For this specific synthesis, there are two primary Wittig routes:
-
Route A: Reaction of a reactive (nonstabilized) saturated ylide with an α,β-unsaturated aldehyde like cinnamaldehyde (B126680). This approach is often favored for better control over the stereochemistry of the newly formed double bond.[3]
-
Route B: Reaction of a semi-stabilized allylic ylide with a saturated aldehyde. This route can sometimes lead to a mixture of geometric isomers.[3][4]
Other methods like the Suzuki and Stille cross-coupling reactions can also be employed, though they may present different challenges, such as homocoupling byproducts.[5]
Q2: My reaction produced a mixture of (E,E) and (E,Z) isomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used:
-
For predominantly (E)-alkenes: Use of stabilized ylides, which are less reactive, generally favors the formation of the thermodynamically more stable (E)-isomer.[6]
-
For predominantly (Z)-alkenes: Non-stabilized ylides, under salt-free conditions, tend to yield (Z)-alkenes.[5] To favor the desired trans,trans-isomer (E,E)-1-Phenyl-1,3-butadiene, reacting a saturated ylide with trans-cinnamaldehyde is a common strategy.[7]
Q3: How do I remove the triphenylphosphine (B44618) oxide byproduct from my final product?
A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[8] Due to its polarity and crystallinity, it can often be separated from the less polar this compound through several methods:
-
Filtration and Washing: If the desired product precipitates while the triphenylphosphine oxide remains in solution, simple filtration can be effective. Washing the crude product with a suitable solvent can also help remove the oxide. For instance, triphenylphosphine oxide is soluble in 60% aqueous ethanol, which can be used to wash the product.[9]
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the nonpolar diene from the more polar triphenylphosphine oxide.[10] A nonpolar eluent, such as petroleum ether or hexane, will elute the this compound first.
-
Recrystallization: Recrystallization from a suitable solvent system can also be used to obtain the pure product, leaving the triphenylphosphine oxide and other impurities in the mother liquor.
Q4: Can this compound undergo dimerization? How can I prevent this?
A4: Yes, 1,3-butadiene (B125203) and its derivatives are susceptible to thermal dimerization, often through a Diels-Alder reaction, to form products like 4-vinylcyclohexene.[11][12][13] This is more likely to occur at elevated temperatures. To minimize this side reaction:
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures and prolonged heating. Lowering the reaction temperature can reduce the rate of dimerization.[5]
-
Storage: Store the purified this compound at low temperatures to prevent dimerization over time.
-
Use of Inhibitors: For long-term storage of bulk quantities, polymerization inhibitors like t-butylcatechol (TBC) can be added to prevent both dimerization and polymerization.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor Ylide Formation: The base used was not strong enough to deprotonate the phosphonium (B103445) salt, or the salt itself is impure. Moisture in the reaction can also quench the ylide. | - Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[14][15]- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]- Use anhydrous solvents.[16] |
| Impure Reactants: The aldehyde (e.g., cinnamaldehyde) may be oxidized to carboxylic acid, which will not undergo the Wittig reaction.[7] | - Purify the aldehyde by distillation before use. | |
| Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. | - Optimize the reaction temperature. Some Wittig reactions proceed well at room temperature, while others may require gentle heating.[5][16] Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Unexpected Byproducts | Homocoupling: In cross-coupling reactions (Suzuki, Stille), coupling of two of the same reagent molecules can occur.[5] | - Lower the reaction temperature.- Use a less polar solvent.- Optimize the base and ligands used in the catalytic system.[5] |
| Side Reactions with Solvent: The ylide may react with certain solvents. | - Choose an inert solvent such as THF, diethyl ether, or toluene.[5][16] | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Isomers of the product can have very similar Rf values in TLC, making chromatographic separation difficult.[8] | - Optimize the solvent system for column chromatography to maximize separation.- Consider recrystallization, as different isomers may have different solubilities. |
| Contamination with Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC.- If necessary, use a slight excess of one reagent to consume the other, followed by a purification step to remove the excess reagent. |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Phenyl-1,3-butadiene via Wittig Reaction
This protocol is adapted from procedures for similar Wittig reactions.[10][16]
Step 1: Preparation of the Phosphorus Ylide
-
Under a nitrogen atmosphere, add methyltriphenylphosphonium (B96628) bromide (14.3 g, 40.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous tetrahydrofuran (B95107) (THF) (250 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (16 mL of a 2.5 M solution in hexane, 40.0 mmol) dropwise to the suspension over 30 minutes. The mixture will turn a characteristic orange or yellow color, indicating ylide formation.
-
Stir the mixture at 0 °C for an additional 2 hours.
Step 2: Reaction with Cinnamaldehyde
-
In a separate flask, prepare a solution of trans-cinnamaldehyde (4.2 g, 32.0 mmol) in a small amount of anhydrous THF.
-
Add the cinnamaldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 22 hours).[16]
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using petroleum ether as the eluent, to yield pure (E)-1-Phenyl-1,3-butadiene as a colorless oil.[10]
Visualizations
Experimental Workflow
References
- 1. homework.study.com [homework.study.com]
- 2. webassign.net [webassign.net]
- 3. researchgate.net [researchgate.net]
- 4. Solved SOLVED PROBLEM 18-2 Show how you would use a Wittig | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 8. unwisdom.org [unwisdom.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iokinetic.com [iokinetic.com]
- 12. A Detailed Reaction Model for the Thermal Dimerization of 1,3-Butadiene [iomosaic.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenyl-1,3-butadiene Isomers
This guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (E)- and (Z)-1-Phenyl-1,3-butadiene. The information is structured to address common purification challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying and separating (E)- and (Z)-1-Phenyl-1,3-butadiene isomers?
The most effective methods for separating the geometric isomers of 1-Phenyl-1,3-butadiene are based on differences in their physical properties. The primary techniques include:
-
Flash Column Chromatography: Ideal for purifying milligram to gram quantities of the isomer mixture. It separates compounds based on their differential adsorption to a stationary phase.
-
Preparative Thin-Layer Chromatography (Prep TLC): Suitable for smaller-scale separations (typically <100 mg) and for rapidly optimizing solvent systems for flash chromatography.
-
Fractional Distillation: Can be effective if there is a significant difference in the boiling points of the isomers and if the compounds are thermally stable. Generally, a boiling point difference of less than 25°C requires fractional distillation over simple distillation.[1]
-
Recrystallization: This technique is useful if one isomer is a solid at room temperature or if a solvent can be found that selectively dissolves one isomer over the other at different temperatures.
Q2: Which chromatographic conditions are recommended for separating the isomers?
For silica (B1680970) gel chromatography, a non-polar mobile phase is generally recommended. A good starting point is a low-polarity solvent system, such as petroleum ether or hexanes, with a small percentage of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The optimal solvent ratio must be determined empirically using analytical Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the two isomer spots, ideally with Rf values between 0.2 and 0.4.
Q3: Can the isomers interconvert or decompose during purification on silica gel?
Yes, this is a potential risk. Conjugated dienes can be sensitive to acidic conditions, and standard silica gel is weakly acidic. Prolonged exposure to silica gel may lead to isomerization or degradation. If you suspect this is occurring, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (B128534) (typically 1-3%) to the eluent.
Q4: How can I confirm the purity and isomeric identity of the separated products?
The identity and purity of the separated (E)- and (Z)-isomers can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: This is the most definitive method for assigning stereochemistry. The vicinal coupling constants (J-values) for the protons across the double bonds are characteristic. Generally, the coupling constant for trans protons is larger (typically 12-18 Hz) than for cis protons (typically 6-12 Hz).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight (130.19 g/mol ).[2][3]
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities or the other isomer. A pure compound should ideally show a single spot.
Physical and Chemical Properties of this compound Isomers
A clear understanding of the physical properties of each isomer is crucial for selecting the appropriate purification technique.
| Property | (E)-1-Phenyl-1,3-butadiene | (Z)-1-Phenyl-1,3-butadiene |
| Synonyms | trans-1-Phenyl-1,3-butadiene | cis-1-Phenyl-1,3-butadiene |
| CAS Number | 16939-57-4[3][4][5] | 31915-94-3[2][6][7] |
| Molecular Formula | C₁₀H₁₀[3][8] | C₁₀H₁₀[2] |
| Molecular Weight | 130.19 g/mol [3][8][9] | 130.19 g/mol [2] |
| Appearance | Colorless to light yellow liquid[4] | No data available |
| Boiling Point | 205.6°C at 760 mmHg,[8][10] 96°C at 18 Torr[4][9] | No experimental data available |
| Melting Point | 2.3 - 5 °C[4][9][10][11][12] | No experimental data available |
| Density | ~0.929 g/mL[11][12] | No experimental data available |
| Refractive Index | ~1.592 - 1.650[4][10][11][12] | No experimental data available |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation (Co-elution) in Column Chromatography | Incorrect Solvent System: The eluent polarity may be too high (both isomers move too fast) or too low (both isomers don't move). | Optimize the Eluent: Systematically test solvent systems using analytical TLC. Start with pure non-polar solvent (e.g., hexanes) and gradually add a polar modifier (e.g., ethyl acetate) in small increments (1%, 2%, 5%, etc.) until optimal separation is achieved. |
| Column Overloading: Too much sample was loaded onto the column for its size. | Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. As a general rule, the sample should be about 1-5% of the weight of the silica gel. | |
| Poor Column Packing: The silica bed has cracks, channels, or is not level, leading to uneven solvent flow. | Repack the Column: Ensure the silica gel is packed uniformly as a slurry or by dry packing, making sure the bed is level and free of air bubbles before and after settling. | |
| Isomerization or Degradation on the Column | Acidic Silica Gel: The weakly acidic nature of silica gel is catalyzing isomerization or decomposition of the sensitive conjugated diene. | Use Neutralized Silica: Use commercially available neutral silica gel, or co-spot the TLC plate with the sample and a drop of triethylamine (TEA) to see if streaking/degradation is reduced. If so, add 1-3% TEA to the column eluent. |
| Product is an Oil and Won't Crystallize | Presence of Impurities: Even small amounts of impurities (like the other isomer or solvent residue) can inhibit crystallization. | Check Purity: Confirm the purity using ¹H NMR or GC-MS. If impurities are present, further purification (e.g., by column chromatography) is necessary. |
| Incorrect Crystallization Solvent: The solvent may be too good (product remains dissolved even when cold) or too poor (product crashes out as an oil). | Screen Solvents: Experiment with different solvents or solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane, methanol/water).[13] A good system dissolves the compound when hot but not when cold.[14] | |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a "seed" crystal of the pure compound if available. | |
| Low Product Recovery | Workup Losses: The product may have some solubility in the aqueous phase during extractions. | Thorough Extraction: Ensure the aqueous layer is extracted multiple times (e.g., 3x) with an appropriate organic solvent to recover all the product. |
| Irreversible Adsorption: The product may be strongly adsorbed to the silica gel and not eluting. | Increase Eluent Polarity: If the product is stuck at the top of the column, a significant increase in eluent polarity (e.g., switching from 5% to 20% ethyl acetate in hexanes) may be needed to elute it. | |
| Volatility: Product may be lost during solvent removal on a rotary evaporator, especially if distilling under high vacuum and/or with excessive heat. | Careful Solvent Removal: Remove the solvent under reduced pressure without excessive heating. For very volatile compounds, consider alternative methods like blowing a gentle stream of nitrogen over the solution. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the separation of a mixture of (E)- and (Z)-1-Phenyl-1,3-butadiene on a gram scale.
-
TLC Analysis & Solvent System Optimization:
-
Dissolve a small amount of the crude isomer mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems. Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate (e.g., 1%, 2%, 5% EtOAc in hexanes).
-
The ideal solvent system will show good separation between the two isomer spots with Rf values between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (particle size 40-63 µm) in the chosen non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in the minimum amount of a low-polarity solvent (e.g., dichloromethane or the eluent itself).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (this is the "flash" part).
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure desired isomer (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomer.
-
Protocol 2: Recrystallization
This general protocol can be adapted once a suitable solvent is found, and is most effective if one isomer is a solid and present in high concentration.
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a small amount of a potential solvent and see if it dissolves at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.
-
Test various solvents of different polarities (e.g., hexanes, ethanol, toluene, or solvent pairs like ethyl acetate/hexanes).[14][15][16]
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to boiling (using a hot plate) while stirring or swirling.
-
Add more solvent in small portions until the solid just completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification technique for this compound isomers based on the scale of the experiment and the properties of the mixture.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. This compound, (Z)- | C10H10 | CID 5463122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16939-57-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 16939-57-4 [chemicalbook.com]
- 6. This compound(Z) [webbook.nist.gov]
- 7. This compound(Z) [webbook.nist.gov]
- 8. This compound | CAS#:1515-78-2 | Chemsrc [chemsrc.com]
- 9. This compound CAS#: 16939-57-4 [m.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. (E)-1-phenyl-1,3-butadiene [stenutz.eu]
- 12. trans-1-phenyl-1,3-butadiene [stenutz.eu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
influence of solvent on the microstructure of poly(1-phenyl-1,3-butadiene)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of poly(1-phenyl-1,3-butadiene), focusing on the influence of solvents on the polymer's microstructure.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of the solvent on the microstructure of poly(this compound) during anionic polymerization?
A1: The polarity of the solvent plays a crucial role in determining the microstructure of poly(this compound) during anionic polymerization. In non-polar hydrocarbon solvents, the polymerization typically proceeds with a high degree of 1,4-addition. The addition of polar solvents like tetrahydrofuran (B95107) (THF) can significantly alter the microstructure, often increasing the proportion of vinyl units (1,2- and 3,4-additions).[1][2] For poly(this compound) specifically, polymerization in THF has been shown to yield a predominantly 1,4-microstructure.[2]
Q2: How does the choice of catalyst system affect the microstructure?
A2: The catalyst system has a profound impact on the resulting polymer microstructure. For instance, Ziegler-Natta type catalysts can lead to highly stereospecific polymerizations. One study using a titanium [OSSO]-type catalyst with methylaluminoxane (B55162) (MAO) as a cocatalyst in toluene (B28343) resulted in a poly(this compound) with very high 3,4-regioselectivity and isotacticity.[3] In contrast, anionic polymerization initiated with organolithium compounds like n-butyllithium offers a different level of control, where the solvent's role becomes more prominent in directing the microstructure.
Q3: What are the common techniques for characterizing the microstructure of poly(this compound)?
A3: The most powerful and widely used technique for microstructure analysis of poly(this compound) is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR provide detailed information about the relative amounts of cis-1,4, trans-1,4, 1,2-vinyl, and 3,4-vinyl units in the polymer chain.[3] Other techniques like Fourier-transform infrared spectroscopy (FTIR) can also be used to identify the presence of different isomers. Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the polymer.[3]
Q4: Can impurities in the solvent or monomer affect the polymerization?
A4: Yes, impurities can have a detrimental effect on living anionic polymerization. Protic impurities, such as water or alcohols, can terminate the growing polymer chains, leading to a lower yield and a broader molecular weight distribution. It is crucial to use rigorously purified and dried solvents and monomers for successful and controlled polymerization.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Presence of impurities: Water, oxygen, or other protic impurities in the monomer, solvent, or initiator can terminate the living anionic polymerization. 2. Inefficient initiation: The initiator may be partially deactivated or the initiation temperature might be too high. 3. Low monomer concentration. | 1. Rigorous purification: Ensure all reagents and glassware are thoroughly dried and purified. Solvents and monomers should be distilled over appropriate drying agents. 2. Initiator titration: Titrate the initiator solution before use to determine its exact concentration. Ensure the initiation is carried out at the recommended temperature. 3. Increase monomer concentration: Within solubility limits, a higher monomer concentration can favor propagation over termination. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times. 2. Chain transfer reactions: Certain solvents, like toluene, can participate in chain transfer reactions, especially at higher temperatures. 3. Presence of impurities: Impurities can lead to termination throughout the polymerization process. | 1. Use a more efficient initiator or a higher initiator concentration. 2. Choose a solvent less prone to chain transfer , such as cyclohexane (B81311) or hexane (B92381), especially for anionic polymerization. If toluene is necessary, conduct the polymerization at a lower temperature. 3. Ensure stringent purification of all components. |
| Unexpected Polymer Microstructure | 1. Solvent polarity: The microstructure is highly sensitive to the solvent. Even small amounts of polar impurities in a non-polar solvent can alter the expected microstructure. 2. Temperature: Polymerization temperature can influence the stereoselectivity of the addition. 3. Counter-ion effects: In anionic polymerization, the nature of the counter-ion (e.g., Li+, Na+, K+) can affect the coordination with the propagating chain end and thus the microstructure. | 1. Verify solvent purity and composition. For non-polar conditions, ensure the absence of polar contaminants. For controlled polar conditions, use precise amounts of polar additives. 2. Maintain a constant and controlled polymerization temperature. 3. Select the appropriate initiator for the desired microstructure. |
| Bimodal GPC Trace | 1. Bifunctional impurities: Impurities with two reactive sites can couple living polymer chains. 2. Inefficient initiation followed by a second initiation event. 3. Air leak during polymerization: Oxygen can cause coupling of polymer chains. | 1. Thoroughly purify the monomer and solvent. 2. Ensure rapid and efficient initiation. 3. Check the reaction setup for any potential leaks. Use high-vacuum techniques for best results. |
Data Presentation
The following table summarizes the expected microstructure of poly(this compound) based on the solvent used during anionic polymerization. The data is compiled from multiple sources and should be considered as a general guide, as the exact microstructure can be influenced by other factors such as temperature and initiator concentration.
| Solvent System | Predominant Microstructure | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) | 3,4-vinyl (%) | Reference |
| Non-polar (e.g., Hexane, Cyclohexane) | High 1,4-addition | Major | Major | Minor | Minor | General trend for polydienes |
| Aromatic (e.g., Toluene) | High 1,4-addition | Major | Major | Minor | Minor | General trend for polydienes |
| Polar (e.g., THF) | Predominantly 1,4-units | >80% (combined 1,4) | >80% (combined 1,4) | Minor | Minor | [1][2] |
| Toluene (with Ti-based catalyst) | High 3,4-insertion | - | - | - | >99% | [3] |
Experimental Protocols
Anionic Polymerization of this compound in Tetrahydrofuran (THF)
This protocol is a general guideline for the anionic polymerization of this compound in a polar solvent to achieve a predominantly 1,4-microstructure.
1. Materials and Reagents:
-
This compound (purified by distillation over CaH₂)
-
Tetrahydrofuran (THF) (purified by distillation over sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) in hexane (concentration determined by titration)
-
Methanol (degassed)
-
Argon or Nitrogen gas (high purity)
2. Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and dried in an oven at 120°C overnight and then assembled while hot under a stream of inert gas.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an inert gas inlet is used as the reactor.
-
Solvent and Monomer Addition: The desired amount of purified THF is transferred to the reactor via a cannula under a positive pressure of inert gas. The reactor is then cooled to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath). The purified this compound is then added via a gas-tight syringe.
-
Initiation: The calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution via a syringe. The appearance of a color change indicates the formation of the living polymer chains.
-
Polymerization: The reaction is allowed to proceed for the desired time (e.g., several hours) with continuous stirring.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
Visualizations
Logical Relationship: Influence of Solvent Polarity on Microstructure
References
- 1. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]
- 2. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Efficient Copolymerization of 1-Phenyl-1,3-butadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the efficient copolymerization of 1-Phenyl-1,3-butadiene (1PB).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the copolymerization of this compound?
A1: The primary methods for polymerizing this compound include coordination polymerization, anionic polymerization, and free-radical polymerization.[1][2][3][4][5] Coordination polymerization, particularly with Ziegler-Natta type catalysts, is frequently employed to achieve high stereoselectivity.[4][5][6] Anionic polymerization offers excellent control over molecular weights and dispersity.[1]
Q2: Which catalyst systems are recommended for achieving high stereocontrol in 1PB polymerization?
A2: For high stereocontrol, titanium-based catalysts are highly effective. Specifically, a titanium [OSSO]-type catalyst activated by methylaluminoxane (B55162) (MAO) has demonstrated high 3,4-regioselectivity and isotacticity (mmmm > 99%).[7][8] Another effective system for controlled copolymerization with 1,3-butadiene (B125203) is CpTiCl₃/MAO, which shows high 1,4-selectivity.[6][9] Rare-earth-based catalysts have been used to produce highly syndiotactic polymers.[7]
Q3: How does the choice of solvent affect the microstructure in anionic polymerization of 1PB?
A3: In the anionic polymerization of this compound, the solvent plays a crucial role in determining the polymer microstructure. The use of a polar solvent like tetrahydrofuran (B95107) (THF) enhances the formation of the vinylic microstructure.[1] Conversely, polymerization in a nonpolar solvent like toluene (B28343) can lead to a 1,4-dominated microstructure.[1][10]
Q4: What is the effect of temperature on the polymerization of 1PB?
A4: Temperature significantly influences the polymer yield. For instance, when using a titanium [OSSO]-type catalyst with MAO, the polymer yield increases with temperature, reaching a maximum of 58% at 80°C after 15 hours.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Catalyst Inactivity: The catalyst may be deactivated by impurities (e.g., oxygen, moisture).2. Suboptimal Temperature: The reaction temperature may not be optimal for the chosen catalyst system.3. Monomer Impurities: Impurities in the this compound or comonomer can inhibit polymerization. | 1. Ensure all manipulations are carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques. Use freshly distilled and dried solvents.[6]2. Optimize the reaction temperature. For the [OSSO]-Ti/MAO system, increasing the temperature up to 80°C can improve yield.[7][8]3. Purify the monomers before use, for example, by flash column chromatography.[6] |
| Broad Molecular Weight Distribution (High PDI) | 1. Chain Transfer Reactions: Uncontrolled chain transfer reactions can lead to a broad distribution of polymer chain lengths.2. Slow Initiation: If the initiation rate is slow compared to the propagation rate.3. Catalyst Instability: The catalyst may not be stable throughout the polymerization process. | 1. For better control over polydispersity, consider living polymerization techniques like anionic polymerization or nitroxide-mediated radical polymerization.[1][11][12]2. Ensure efficient preactivation of the catalyst. For instance, with the [OSSO]-Ti/MAO system, pre-stirring the catalyst and cocatalyst for 30 minutes is recommended.[7][8]3. Select a more stable catalyst system or optimize the reaction conditions (e.g., temperature, Al/Ti ratio) to enhance catalyst stability.[6] |
| Poor Stereocontrol/ Regioselectivity | 1. Inappropriate Catalyst Choice: The chosen catalyst may not be suitable for achieving the desired stereochemistry.2. Incorrect Solvent: The polarity of the solvent can influence the stereoselectivity, especially in anionic polymerization. | 1. For high isotacticity and 3,4-selectivity, use a titanium [OSSO]-type catalyst with MAO.[7][8] For high 1,4-selectivity in copolymerization with butadiene, CpTiCl₃/MAO is a good choice.[6][9]2. For anionic polymerization, use non-polar solvents like toluene for higher 1,4-content and polar solvents like THF for higher vinyl content.[1] |
| No Copolymerization with Certain Comonomers | Monomer Reactivity: Some substituted phenyl-1,3-butadiene derivatives may not copolymerize under certain conditions due to electronic or steric effects. | When using the CpTiCl₃/MAO system, comonomers like p-methoxyphenyl-1,3-butadiene (p-MEPBD) and o-methoxyphenyl-1,3-butadiene (o-MEPBD) did not yield copolymers, while this compound (PBD) and 1-phenethyl-1,3-butadiene (PEBD) did.[6][9] It may be necessary to screen different catalyst systems or modify the unreactive comonomers. |
Catalyst Performance Data
Table 1: Homopolymerization of this compound with [OSSO]-Titanium Catalyst [7][8]
| Run | Temperature (°C) | Time (h) | Yield (%) | M_n (kDa) | M_w/M_n | T_g (°C) |
| 1 | 25 | 15 | 28 | 21.5 | 1.65 | 85.0 |
| 2 | 40 | 15 | 42 | 25.3 | 1.72 | 90.1 |
| 3 | 80 | 15 | 58 | 30.1 | 1.80 | 94.8 |
Reaction conditions: Catalyst 1 (1.0 × 10⁻⁵ mol), [Al]/[Ti] = 500, 1PB (2.3 mmol, 0.3 g), toluene (5 mL).
Table 2: Copolymerization of 1,3-Butadiene (BD) and this compound (PBD) with CpTiCl₃/MAO [4]
| Entry | PBD/BD (mol/mol) | PBD in Copolymer (mol%) | M_n (x 10⁴ g/mol ) | M_w/M_n | T_g (°C) |
| 1 | 0/100 | 0 | 15.2 | 2.15 | -98.2 |
| 2 | 5/95 | 4.8 | 13.5 | 2.21 | -85.7 |
| 3 | 10/90 | 9.5 | 11.8 | 2.34 | -72.1 |
| 4 | 20/80 | 18.7 | 9.7 | 2.45 | -50.3 |
| 5 | 30/70 | 28.1 | 7.6 | 2.58 | -29.8 |
Polymerization conditions: in toluene for 5 h, [BD] = 1.85 M, [BD + comonomer]/[Ti] = 1000.
Experimental Protocols
Protocol 1: Synthesis of trans-1-Phenyl-1,3-butadiene [6][7][8]
-
Under a nitrogen atmosphere, add n-butyllithium (40.0 mmol, 16 mL, 2.5 M in hexane) dropwise over 30 minutes to a suspension of methyltriphenylphosphonium (B96628) bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) at 0°C.
-
Stir the mixture at 0°C for an additional 2 hours.
-
Add cinnamaldehyde (B126680) (4.2 g, 32.0 mmol) dropwise.
-
Allow the reaction to proceed at room temperature for 22 hours.
-
Work up the reaction by neutralizing with saturated NH₄Cl, extracting with hexane (B92381), drying over Na₂SO₄, filtering, and concentrating under reduced pressure.
-
Purify the product via column chromatography on silica (B1680970) gel using hexane as the eluent to obtain a colorless oil.
Protocol 2: Homopolymerization of this compound using [OSSO]-Ti/MAO Catalyst [7][8]
-
Add the titanium [OSSO]-type catalyst (10 µmol) to a 10 mL Schlenk tube equipped with a magnetic stirrer.
-
Dissolve the catalyst in 3 mL of dry toluene.
-
Add methylaluminoxane (MAO) with an [Al]/[Ti] ratio of 500.
-
Stir the solution for 30 minutes to preactivate the metal complex.
-
Add this compound (2.3 mmol, 0.3 g).
-
Place the system in an oil bath thermostated to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 15 hours).
-
Quench the polymerization by adding an excess of acidified methanol (B129727) containing an antioxidant (e.g., BHT).
-
Wash the polymer several times with methanol, recover by filtration, and dry in a vacuum oven overnight.
Protocol 3: Copolymerization of 1,3-Butadiene and this compound using CpTiCl₃/MAO [6]
-
Place a toluene solution (10 mL) of 1,3-butadiene and this compound at the prescribed ratio in an ampule. The total amount of monomer is 10.3 mmol.
-
Add MAO to the ampule.
-
After equilibrating the solution at the desired temperature, start the reaction by injecting a toluene solution of the CpTiCl₃ catalyst (10.3 µmol).
-
Carry out the polymerization for 5 hours.
-
Quench the reaction by adding 2.0 mL of acidified ethanol (B145695) containing a stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol).
-
Wash the resulting polymer repeatedly with ethanol and dry it in a vacuum at 40°C to a constant weight.
Visualizations
Caption: Catalyst selection workflow for 1PB copolymerization.
Caption: Troubleshooting logic for low polymer yield.
References
- 1. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Reactivity of 1-Phenyl-1,3-butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the reactivity of 1-phenyl-1,3-butadiene in complex syntheses.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reactions
You are performing a Diels-Alder reaction with this compound and a dienophile, but the yield of the desired cyclohexene (B86901) adduct is consistently low.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction. Conversely, a temperature that is too low may result in a very slow reaction rate.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Presence of Water: Dienophiles like maleic anhydride (B1165640) are susceptible to hydrolysis, which can reduce the yield of the desired adduct.[2]
-
Unwanted Polymerization: this compound can undergo thermal or acid-catalyzed polymerization, which competes with the Diels-Alder reaction.
-
Solution: Add a radical inhibitor, such as 2,6-di-tert-butyl-p-cresol (BHT), to the reaction mixture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-initiated polymerization.
-
-
E/Z Isomerization of the Diene: The s-cis conformation of the diene is required for the Diels-Alder reaction. The trans-isomer of this compound is generally more stable and may not readily adopt the necessary conformation.
-
Solution: While thermal conditions usually allow for sufficient conformational flexibility, in some cases, specific catalysts can be used to promote the desired isomer.[3]
-
Problem 2: Uncontrolled Polymerization During Synthesis
You are attempting a reaction other than polymerization (e.g., electrophilic addition, metal-catalyzed cross-coupling), but you are observing significant amounts of polymer byproduct.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can initiate thermal polymerization.
-
Solution: Conduct the reaction at the lowest effective temperature.
-
-
Presence of Initiators: Trace impurities, such as peroxides or strong acids, can act as initiators for polymerization.
-
Solution: Purify the this compound by passing it through a short column of activated alumina (B75360) or silica (B1680970) gel immediately before use to remove any polymerization inhibitors and potential initiators.[4]
-
-
Inappropriate Catalyst or Reagents: Some reagents, particularly strong Lewis acids or electrophiles, can promote cationic polymerization.
-
Solution: If a Lewis acid is required, consider using a milder one or a catalyst system known to be less prone to initiating polymerization. Screen different catalysts and reaction conditions to find a balance between the desired reactivity and suppression of polymerization.
-
-
Exposure to Air and Light: this compound is sensitive to air and light, which can lead to the formation of radical species that initiate polymerization.
-
Solution: Perform reactions under an inert atmosphere and protect the reaction vessel from light by wrapping it in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of reactions with this compound?
A1: Controlling regioselectivity (e.g., 1,2- vs. 1,4-addition in electrophilic additions, or "ortho" vs. "meta" vs. "para" adducts in Diels-Alder reactions) is a key challenge. For Diels-Alder reactions with unsymmetrical dienophiles, the regioselectivity is governed by electronic effects. The phenyl group is electron-donating, influencing the electron density at the termini of the diene system. This generally leads to a preference for the "ortho" and "para" regioisomers, while the "meta" isomer is typically a minor product.[5][6] In electrophilic additions, the ratio of 1,2- to 1,4-addition products can often be controlled by the reaction temperature. Lower temperatures tend to favor the kinetically controlled 1,2-adduct, while higher temperatures favor the thermodynamically more stable 1,4-adduct.[7] For metal-catalyzed reactions, the choice of ligand on the metal center can have a significant impact on regioselectivity.
Q2: What is the best way to store this compound to maintain its purity?
A2: this compound is sensitive to air and light and can polymerize upon storage. For long-term storage, it should be stored at -20°C under an inert atmosphere (nitrogen or argon). It is also recommended to add a stabilizer, such as ~0.2% 2,6-di-tert-butyl-4-methylphenol (BHT). The container should be sealed tightly.
Q3: I synthesized this compound via a Wittig reaction and obtained a mixture of E/Z isomers. How can I isolate the desired isomer or selectively synthesize one?
A3: The Wittig reaction often produces a mixture of E and Z isomers.[8] These isomers can typically be separated by column chromatography on silica gel. To selectively synthesize the E-isomer, a stabilized ylide (e.g., a phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction) can be used. For selective E to Z isomerization, specialized methods, such as those employing dinuclear palladium complexes, have been reported, although these are not trivial laboratory procedures.[3]
Q4: My Diels-Alder reaction with this compound is very slow. How can I accelerate it?
A4: To accelerate a slow Diels-Alder reaction, consider the following:
-
Use a Lewis Acid Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, making it more electron-deficient and reactive. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and ZnCl₂.
-
Increase the Reactivity of the Dienophile: Use a dienophile with strong electron-withdrawing groups. For example, maleic anhydride is a very reactive dienophile.[2]
-
Increase the Reaction Temperature: Within limits (to avoid the retro-Diels-Alder reaction), increasing the temperature will increase the reaction rate. Refluxing in a high-boiling solvent like xylene is a common strategy.[1]
Data Presentation
Table 1: Copolymerization of 1,3-Butadiene (B125203) (BD) and (E)-1-Phenyl-1,3-butadiene (PBD) with a CpTiCl₃/MAO Catalyst System.
| Entry | PBD in Feed (mol%) | Temp (°C) | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | PBD in Polymer (mol%) |
| 1 | 5.0 | 20 | 85.1 | 301.2 | 2.13 | 4.8 |
| 2 | 10.0 | 20 | 80.3 | 289.7 | 2.34 | 9.5 |
| 3 | 20.0 | 20 | 75.6 | 254.3 | 2.41 | 18.7 |
| 4 | 30.0 | 20 | 68.9 | 221.5 | 2.56 | 27.9 |
| 5 | 10.0 | 0 | 72.4 | 351.2 | 2.01 | 9.3 |
| 6 | 10.0 | 40 | 65.2 | 210.6 | 2.65 | 9.8 |
Data adapted from Li, F., et al. (2021). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Advances, 11(42), 26233-26240.[4][9]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction of this compound with Maleic Anhydride
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.30 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous xylene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold petroleum ether, and dry under vacuum.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether.
Protocol 2: Synthesis of (E)-1-Phenyl-1,3-butadiene via Wittig Reaction
-
Ylide Formation: Under a nitrogen atmosphere, add triphenylmethylphosphonium bromide (10.72 g, 30 mmol) to a flame-dried three-neck flask containing 150 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add NaHMDS (15 mL of a 2.0 M solution in THF, 30 mmol) dropwise. Stir the resulting deep red mixture at 0°C for 1 hour.[4]
-
Aldehyde Addition: Slowly add trans-cinnamaldehyde (3.41 g, 25.9 mmol) dropwise to the ylide solution at 0°C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The color of the mixture will likely change to a brown suspension.[4]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford (E)-1-phenyl-1,3-butadiene as a colorless oil.[4]
Visualizations
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Caption: Competing reaction pathways for this compound.
Caption: Factors influencing regioselectivity in electrophilic additions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Solved SOLVED PROBLEM 18-2 Show how you would use a Wittig | Chegg.com [chegg.com]
- 9. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in the synthesis of 1-phenyl-1,3-butadiene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 1-phenyl-1,3-butadiene derivatives, specifically addressing the common issue of low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Wittig reaction for the synthesis of a this compound derivative is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in the Wittig reaction are a common issue and can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Troubleshooting Workflow for Low Yield in Wittig Synthesis
Caption: A flowchart for troubleshooting low yields in Wittig reactions.
Detailed Checklist:
-
Reagent Quality:
-
Aldehyde/Ketone: Your carbonyl starting material may have degraded. For instance, cinnamaldehyde (B126680) can oxidize to cinnamic acid. The acidic proton of a carboxylic acid contaminant will quench the ylide, preventing the desired reaction.[1] It is advisable to use freshly purified aldehyde.
-
Phosphonium Salt: Ensure the phosphonium salt is pure and dry. Moisture can interfere with ylide formation.
-
Base and Solvent: The Wittig reaction, particularly the ylide formation step, is highly sensitive to moisture. Use anhydrous solvents and handle strong bases (like n-butyllithium or sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
-
Ylide Formation:
-
Choice of Base: The acidity of the phosphonium salt dictates the required base strength. For non-stabilized ylides (from alkyltriphenylphosphonium salts), a very strong base like n-butyllithium is necessary.[2][4] For stabilized ylides, a weaker base may suffice.
-
Visual Confirmation: The formation of the phosphorus ylide is often accompanied by a distinct color change (e.g., to deep orange or red).[5] The absence of this color may indicate a problem with the base or the phosphonium salt.
-
-
Reaction Conditions:
-
Temperature: Ylide formation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde may be carried out at room temperature.[2][3]
-
Solvent Effects: The choice of solvent can impact the reaction's stereoselectivity and yield.[6][7] Tetrahydrofuran (THF) is a commonly used solvent.[2][3]
-
-
Workup and Purification:
-
Triphenylphosphine Oxide (TPPO) Removal: A major challenge in purifying the products of a Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[8][9] TPPO has similar solubility to many organic products and can make isolation difficult, leading to an apparently low yield. Purification is often achieved by column chromatography on silica (B1680970) gel.[2][3]
-
Product Instability: 1,3-dienes can be susceptible to polymerization, especially under heat or upon exposure to air and light. It is advisable to handle the purified product under an inert atmosphere and store it at low temperatures.
-
2. I am observing a mixture of (E) and (Z) isomers in my product. How can I improve the stereoselectivity for the (E)-isomer of the this compound derivative?
Achieving high stereoselectivity is crucial. For preferential formation of the (E)-isomer, consider the Horner-Wadsworth-Emmons (HWE) reaction.
Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis
| Feature | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Typical (E/Z) Selectivity | Favors (Z)-alkenes with non-stabilized ylides | Strongly favors (E)-alkenes with stabilized phosphonates[10] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Water-soluble phosphate (B84403) ester |
| Byproduct Removal | Difficult (often requires chromatography)[8][9] | Easy (aqueous extraction)[10] |
| Reactivity of Reagent | Less nucleophilic but more basic | More nucleophilic and less basic[10] |
The HWE reaction is often superior for synthesizing (E)-alkenes due to thermodynamic control in the elimination step and the ease of purification.[10]
Logical Flow for Selecting a Synthesis Method for (E)-Isomers
Caption: Decision diagram for choosing a synthetic method for (E)-alkenes.
3. My purification by column chromatography is difficult, and the yield of pure this compound is low. What can I do?
Purification of this compound derivatives can be challenging due to the presence of byproducts and the potential for product degradation.
-
For Wittig Reactions: The primary culprit is often the triphenylphosphine oxide (TPPO) byproduct.[8][9] If your product and TPPO have similar polarities, separation by standard silica gel chromatography can be difficult. You might consider:
-
Alternative Chromatography: Using a different solvent system or a different stationary phase.
-
Crystallization: If your product is a solid, careful recrystallization might leave the TPPO in the mother liquor.
-
Chemical Conversion of TPPO: There are literature methods to convert TPPO into a more easily separable derivative, for instance by complexation with metal salts like ZnCl₂.[8]
-
-
For HWE Reactions: The phosphate byproduct is generally water-soluble and can be removed with an aqueous wash during the workup, simplifying purification significantly.[10]
-
General Considerations:
-
Product Volatility: this compound is a colorless oil.[11] Be cautious during solvent removal under reduced pressure to avoid loss of product.
-
Stability on Silica Gel: Some conjugated dienes can be sensitive to the acidic nature of silica gel, leading to degradation on the column. You can neutralize the silica gel by treating it with a base like triethylamine (B128534) before use.
-
Flash Column Chromatography: This technique is often employed for purification.[3][11]
-
Experimental Protocols
Protocol 1: Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction
This protocol is adapted from a literature procedure.[2]
-
Ylide Preparation:
-
Suspend methyltriphenylphosphonium (B96628) bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (16 mL of a 2.5 M solution in hexane (B92381), 40.0 mmol) dropwise over 30 minutes. A deep yellow-orange color should develop.
-
Stir the resulting ylide solution at 0 °C for an additional 2 hours.
-
-
Reaction with Aldehyde:
-
Add freshly distilled cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 22 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with hexane.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the pure trans-1-phenyl-1,3-butadiene. The expected yield is approximately 72%.[2]
-
Protocol 2: Synthesis of 1,4-Diphenyl-1,3-butadiene via Wittig Reaction
This protocol is adapted from a procedure reported in Organic Syntheses.[5]
-
Ylide Preparation and Reaction:
-
To a solution of triphenylcinnamylphosphonium chloride (60.0 g, 0.145 mole) and benzaldehyde (B42025) (16.4 g, 0.155 mole) in 200 mL of absolute ethanol, add 760 mL of 0.2 M lithium ethoxide in ethanol.
-
A transient orange color will form, followed by the crystallization of the product.[5]
-
-
Workup and Purification:
-
After allowing the mixture to stand for 30 minutes, add 700 mL of water.
-
Filter the colorless crystals, wash with 150 mL of 60% ethanol, and dry in a vacuum oven.
-
The expected yield of 1,4-diphenyl-1,3-butadiene is in the range of 60-67%.[5]
-
References
- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 2. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. delval.edu [delval.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR analysis of poly(1-phenyl-1,3-butadiene) microstructure
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Poly(1-phenyl-1,3-butadiene) Microstructure
Introduction
Poly(this compound) (PPhD), a polymer derived from a substituted butadiene monomer, exhibits a range of microstructures depending on the polymerization method employed. The monomer unit can be incorporated into the polymer chain in several distinct ways: cis-1,4, trans-1,4, 1,2-vinyl, and 3,4-vinyl additions. Each of these microstructures imparts different physical and chemical properties to the resulting polymer. Consequently, detailed microstructural analysis is crucial for tailoring polymer characteristics for specific applications.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and indispensable tool for the quantitative and qualitative analysis of PPhD's microstructure.[1] By analyzing the chemical shifts and coupling patterns in the NMR spectra, researchers can elucidate the relative proportions of each isomeric unit within the polymer chain. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for different PPhD microstructures, details the experimental protocols for synthesis and analysis, and offers a clear workflow for researchers in the field.
Possible Microstructures of Poly(this compound)
The polymerization of this compound can result in four primary microstructures, as illustrated below. The choice of catalyst system is critical in directing the polymerization to favor a specific microstructure.[2]
Figure 1. Polymerization pathways of this compound.
Experimental Protocols
Accurate NMR analysis is predicated on well-defined synthesis and sample preparation procedures. The following sections detail common protocols for monomer synthesis, polymerization, and NMR analysis.
Monomer Synthesis: (E)-1-Phenyl-1,3-butadiene
The trans isomer of this compound is commonly synthesized via the Wittig reaction.[2][3]
-
Preparation of the Wittig Reagent: Under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexane) dropwise to a suspension of methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. Stir the resulting mixture at 0 °C for 2 hours to form the ylide.[4]
-
Wittig Reaction: Add cinnamaldehyde (B126680) dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and proceed for approximately 22 hours.[4]
-
Purification: After the reaction is complete, the resulting suspension is filtered through a short pad of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography using petroleum ether as the eluent to yield pure (E)-1-phenyl-1,3-butadiene.[2]
Polymerization Protocols
The final microstructure of PPhD is highly dependent on the catalyst system used. Below are two examples of protocols that yield polymers with different, highly selective microstructures.
Protocol 1: Isospecific 3,4-Polymerization [4] This method uses a homogeneous titanium [OSSO]-type catalyst to achieve high 3,4-regioselectivity and isospecificity.
-
Catalyst Preactivation: In a glovebox or using Schlenk techniques, dissolve the dichloro{1,4-dithiabutanediyl-2,2'-bis[4,6-bis(2-phenyl-2-propyl)phenoxy]}titanium complex (catalyst 1) in dry toluene (B28343). Add methylaluminoxane (B55162) (MAO, 10 wt % solution in toluene) and stir the solution for 30 minutes.
-
Polymerization: Add the this compound monomer to the preactivated catalyst solution. Place the reaction vessel in a thermostated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 15-24 hours).
-
Workup: Quench the polymerization by adding an excess of acidified methanol (B129727) containing 2,6-di-tert-butyl-4-methylphenol (BHT). The polymer precipitates and is collected by filtration, washed several times with methanol, and dried in a vacuum oven.
Protocol 2: High 1,4-Selectivity Copolymerization with Butadiene [3][5] This procedure employs a CpTiCl₃/MAO system, which is known to favor 1,4-insertion for diene polymerization.
-
Catalyst Activation: In a nitrogen-purged reactor, dissolve CpTiCl₃ in toluene. Add MAO and age the catalyst solution.
-
Polymerization: Introduce a mixture of 1,3-butadiene (B125203) and this compound in toluene into the reactor. Conduct the polymerization at a controlled temperature (e.g., 50 °C) for a set duration (e.g., 5 hours).
-
Workup: Terminate the reaction by adding acidic methanol. The resulting copolymer is then washed with methanol and dried under vacuum.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified polymer in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz for ¹H).[4] Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) using the residual solvent signal.[4] For quantitative ¹³C NMR, ensure a sufficient relaxation delay between scans to allow for full relaxation of all carbon nuclei.
Comparative NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, making it possible to differentiate between the various microstructures. The tables below summarize the characteristic chemical shifts for PPhD.
Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) Microstructures
| Microstructure | Phenyl Protons (δ, ppm) | Olefinic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| 3,4-Isotactic [4] | 6.50 - 7.50 (broad, m) | ~5.50 (broad, m) | 1.00 - 2.50 (broad, m) |
| 1,4-units (in copolymer) [3] | 7.14 - 7.30 (m) | ~5.40 (broad, for 1,4-units) | Overlapped with polybutadiene (B167195) signals (~1.3-2.2 ppm) |
| 3,4-units (in copolymer) [3] | 7.14 - 7.30 (m) | 5.60 and 4.95 | Methine (~2.20 ppm) and Methylene (B1212753) (~1.36 ppm) protons often overlapped |
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) Microstructures
| Microstructure | Phenyl Carbons (δ, ppm) | Olefinic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| 3,4-Isotactic [4] | 125.0 - 145.0 | 120.0 - 140.0 | 40.39 (Backbone Methylene) , other aliphatic signals also present |
| 1,4-units | 125.0 - 145.0 | ~128.0 - 135.0 | ~27.0 - 33.0 (depending on cis/trans) |
| 1,2-units | 125.0 - 145.0 | ~114.0 (vinyl CH₂) and ~143.0 (vinyl CH) | ~40.0 - 45.0 |
Note: Data for pure 1,2- and 1,4-homopolymers of PPhD are less commonly reported than for highly 3,4-selective polymers or copolymers. The values for 1,2- and 1,4-units are based on general knowledge of polydiene NMR and copolymer data. The most unambiguous signal for the 3,4-isotactic polymer is the backbone methylene carbon at 40.39 ppm.[4]
Analysis and Interpretation
-
Phenyl Region (¹H: ~6.5-7.5 ppm; ¹³C: ~125-145 ppm): The aromatic signals are present in all microstructures. While their fine structure can be influenced by tacticity, they are primarily used to confirm the presence of the phenyl-substituted monomer units.
-
Olefinic Region (¹H: ~4.9-5.6 ppm; ¹³C: ~114-143 ppm): This region is the most diagnostic for determining the type of vinyl incorporation.
-
1,4-units show olefinic signals around 5.4 ppm in the ¹H spectrum.[6]
-
1,2- and 3,4-units (pendant vinyl groups) give rise to distinct signals. For 3,4-units in a PPhD/BD copolymer, characteristic ¹H signals appear at 5.60 ppm and 4.95 ppm.[3] In ¹³C NMR, the terminal =CH₂ carbon of a vinyl group typically resonates upfield (~114 ppm) while the substituted vinylic carbon resonates downfield (~143 ppm).
-
-
Aliphatic Region (¹H: ~1.0-2.5 ppm; ¹³C: ~25-45 ppm): The signals in this region correspond to the polymer backbone. The ¹³C spectrum is particularly informative here. For highly isotactic 3,4-PPhD, a sharp and distinct peak at 40.39 ppm is unambiguously assigned to the methylene carbon of the polymer backbone, serving as a key identifier for this microstructure.[4] In 1,4-polydienes, the methylene carbons typically appear further upfield, around 27-33 ppm.[7]
Experimental Workflow
The logical flow from monomer synthesis to final data analysis is crucial for reproducible results.
References
- 1. ismar.org [ismar.org]
- 2. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bdih-download.endress.com [bdih-download.endress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Poly(1-phenyl-1,3-butadiene) and Polystyrene: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of poly(1-phenyl-1,3-butadiene) and the widely used polymer, polystyrene. This document summarizes key physical, mechanical, and thermal properties, supported by experimental data and detailed methodologies for their synthesis and characterization.
Introduction
Poly(this compound) is a polymer synthesized from the monomer this compound, which can be derived from biorenewable sources like cinnamaldehyde (B126680).[1] This positions it as a potentially sustainable alternative to petroleum-based polymers. Polystyrene, a synthetic aromatic hydrocarbon polymer made from the monomer styrene (B11656), is a versatile and widely used thermoplastic known for its clarity, rigidity, and ease of processing.[2][3] This guide aims to provide a comparative analysis of these two polymers to aid researchers in material selection and development.
Data Presentation: A Comparative Analysis
The following table summarizes the key properties of poly(this compound) and polystyrene based on available experimental data.
| Property | Poly(this compound) | Polystyrene |
| Physical Properties | ||
| Appearance | Solid | Clear, hard, and brittle solid[4] |
| Density | - | 0.96–1.05 g/cm³ |
| Solubility | Soluble in THF and toluene.[5] | Soluble in acetone, benzene, chloroform, ethyl acetate, and THF. Insoluble in water.[6] |
| Mechanical Properties | ||
| Tensile Strength | Rigid and fragile (qualitative) | 28 - 60 MPa |
| Flexural Modulus | > 130 MPa (for copolymers)[1] | 1930 MPa |
| Elongation at Break | < 10% (for copolymers)[1] | 1 - 55% |
| Impact Strength (Notched) | - | 107 J/m |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | approx. 80-95 °C (isotactic)[1] | approx. 90-105 °C[7] |
| Melting Point | - | ~240 °C (isotactic) |
| Decomposition Temperature | - | Pyrolysis begins around 430 °C |
Note: Quantitative mechanical property data for the homopolymer of poly(this compound) is limited in the available literature. The provided data for flexural modulus and elongation at break are for its copolymers and suggest a rigid and brittle nature for the homopolymer.
Experimental Protocols
Synthesis
The monomer trans-1-phenyl-1,3-butadiene can be synthesized via a Wittig reaction from cinnamaldehyde.[8]
Procedure:
-
Suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere.[8]
-
Add n-butyllithium dropwise to the suspension over 30 minutes and stir for an additional 2 hours at 0 °C.[8]
-
Add cinnamaldehyde dropwise to the mixture.[8]
-
Allow the reaction to proceed at room temperature for 22 hours.[8]
-
The resulting product is purified by filtration through a short pad of silica (B1680970) gel with diethyl ether washings, followed by concentration under partial vacuum and further purification by silica gel flash chromatography.[8]
Isotactic poly(this compound) can be synthesized using a titanium [OSSO]-type catalyst.[4]
Procedure:
-
In a Schlenk tube equipped with a magnetic stirrer, dissolve the titanium complex in dry toluene.[4]
-
Add methylaluminoxane (B55162) (MAO) and stir the solution for 30 minutes to preactivate the catalyst.[4]
-
Add the monomer, this compound, to the solution.[4]
-
Place the reaction system in a thermostated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 15 hours).[4]
-
The polymerization is then quenched by adding acidified ethanol (B145695) containing an antioxidant like 2,6-di-tert-butyl-4-methylphenol.[8]
-
The polymer is washed with ethanol and dried in a vacuum oven.[8]
Polystyrene can be synthesized via free radical polymerization of the styrene monomer.[7]
Procedure:
-
Remove the inhibitor from the styrene monomer by washing with 10% NaOH solution in a separatory funnel, followed by washing with water until the aqueous layer is neutral. Dry the styrene over anhydrous calcium carbonate.[6]
-
In a glass beaker, dissolve the initiator, such as benzoyl peroxide (200 mg), in the purified styrene monomer (15 ml) with magnetic stirring.[7]
-
Heat the beaker on a heating mantle to a temperature between 80 °C and 90 °C with continuous stirring until the polymerization is complete, observed by an increase in viscosity.[7]
-
The resulting polymer can be precipitated by pouring the viscous solution into methanol.[9]
-
The precipitated polystyrene is then filtered, washed with methanol, and dried.[9]
Characterization
NMR spectroscopy is used to determine the microstructure and composition of the polymers.[8]
Procedure:
-
Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃).[8]
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., Bruker 400 MHz).[8]
-
Analyze the chemical shifts and integration of the peaks to confirm the polymer structure and determine tacticity.[4]
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[7]
Procedure:
-
Dissolve the polymer in a suitable solvent like THF.[10]
-
Inject the polymer solution into a GPC system equipped with a refractive index (RI) detector.[10]
-
Use a set of polystyrene standards for calibration.[11]
-
Analyze the resulting chromatogram to determine the molecular weight distribution.[11]
DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg).[8]
Procedure:
-
Place a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).[8]
-
The glass transition temperature is determined from the second heating scan to erase the thermal history of the sample.[8]
TGA is utilized to evaluate the thermal stability and decomposition profile of the polymers.
Procedure:
-
Place a known weight of the polymer sample into a TGA crucible.[12]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[12]
-
Record the weight loss of the sample as a function of temperature to determine the onset of decomposition and the degradation profile.[12]
Mandatory Visualizations
Polymerization Pathways
Caption: Polymerization pathways for Polystyrene and Poly(this compound).
Experimental Workflow for Polymer Characterization
Caption: Experimental workflow for polymer characterization.
References
- 1. ej-eng.org [ej-eng.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polybutadiene, phenyl terminated – scipoly.com [scipoly.com]
- 6. scribd.com [scribd.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. lcms.cz [lcms.cz]
- 12. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Thermal Properties of 1-Phenyl-1,3-butadiene Copolymers
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the glass transition temperatures (Tg) of 1-phenyl-1,3-butadiene copolymers, supported by experimental data.
Thermal Properties of this compound and 1,3-Butadiene (B125203) Copolymers
The glass transition temperature of copolymers of (E)-1-phenyl-1,3-butadiene (PBD) and 1,3-butadiene is highly dependent on the comonomer composition. As the molar percentage of the rigid PBD monomer increases, the Tg of the resulting copolymer also increases. This is attributed to the increased rotational energy barrier of the polymer backbone due to the presence of the bulky phenyl group.[1]
A systematic study on the copolymerization of 1,3-butadiene and PBD revealed a linear relationship between the PBD content and the resulting Tg. The Tg was observed to increase from -93.7 °C for pure poly(1,3-butadiene) to -22.4 °C for a copolymer containing 44.6 mol% of PBD.[2]
| Entry | PBD in Feed (mol%) | PBD in Copolymer (mol%) | Mn (× 10^4 g/mol ) | Mw/Mn | Tg (°C) |
| 1 | 0 | 0 | 15.2 | 1.75 | -93.7 |
| 2 | 5 | 4.1 | 14.8 | 1.81 | -88.1 |
| 3 | 10 | 7.8 | 13.5 | 1.85 | -81.5 |
| 4 | 15 | 11.5 | 12.1 | 1.92 | -74.3 |
| 5 | 20 | 15.8 | 10.9 | 1.98 | -66.2 |
| 6 | 30 | 25.1 | 8.7 | 2.05 | -51.7 |
| 7 | 40 | 35.4 | 6.9 | 2.11 | -37.9 |
| 8 | 50 | 44.6 | 5.4 | 2.18 | -22.4 |
Table 1: Thermal Properties of (E)-1-Phenyl-1,3-butadiene/1,3-Butadiene Copolymers. Data extracted from a study by Lin et al. (2021).[2]
Comparison with Other Copolymers
While specific tabular data for the Tg of this compound copolymers with styrene (B11656) and methyl methacrylate (B99206) was not found in the reviewed literature, general principles of polymer physics can be applied to predict their behavior.
-
Styrene Copolymers: Styrene is a vinyl monomer with a phenyl group, and its homopolymer, polystyrene, has a Tg of approximately 100 °C. It is expected that the copolymerization of this compound with styrene would result in copolymers with Tg values intermediate between those of the respective homopolymers. The exact Tg would depend on the comonomer ratio and the copolymer microstructure (e.g., random, block, or graft).
-
Methyl Methacrylate Copolymers: Methyl methacrylate (MMA) is another common vinyl monomer, and its homopolymer, poly(methyl methacrylate) (PMMA), has a Tg that varies with its tacticity, but is generally in the range of 105-120 °C for atactic PMMA. Similar to styrene copolymers, the Tg of PBD-MMA copolymers would be expected to fall between the Tg values of the individual homopolymers, influenced by the composition and architecture of the copolymer chain.
Experimental Protocols
The primary technique used to determine the glass transition temperature of these copolymers is Differential Scanning Calorimetry (DSC) .
Typical DSC Protocol for Tg Determination:
-
A small sample of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument along with an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle under an inert atmosphere (e.g., nitrogen or helium) to erase the thermal history of the material.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -120 °C) to a temperature above its expected Tg at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[2]
Logical Workflow for Thermal Property Evaluation
The following diagram illustrates a logical workflow for the synthesis and thermal characterization of this compound copolymers.
Caption: Workflow for copolymer synthesis and thermal analysis.
References
A Spectroscopic Comparison of cis- and trans-1-Phenyl-1,3-butadiene: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the geometric isomers of 1-Phenyl-1,3-butadiene, specifically the cis and trans configurations. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the distinct spectroscopic signatures of these isomers, supported by experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Cis-trans isomerism, also known as geometric isomerism, arises from the restricted rotation around a double bond. In the case of this compound, the spatial arrangement of the phenyl group and the butadiene backbone significantly influences its molecular properties. These differences are readily discernible through various spectroscopic techniques, providing a powerful tool for isomer identification and characterization. This guide will systematically present the key spectroscopic differences, offering a valuable resource for unambiguous structural elucidation.
Data Presentation
The following tables summarize the key quantitative data obtained from UV-Vis, IR, and NMR spectroscopy for both cis- and trans-1-Phenyl-1,3-butadiene.
Table 1: UV-Visible Spectroscopy Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| cis-1-Phenyl-1,3-butadiene | 267 | 11,500 | Ethanol |
| trans-1-Phenyl-1,3-butadiene | 280 | 28,500 | Ethanol |
Table 2: Infrared (IR) Spectroscopy Data
| Isomer | Key Vibrational Bands (cm⁻¹) | Functional Group Assignment |
| cis-1-Phenyl-1,3-butadiene | ~3060-3020, ~1650, ~1495, ~990, ~704 | =C-H stretch, C=C stretch (conjugated), C=C stretch (aromatic), =C-H bend (cis), C-H bend (monosubstituted benzene) |
| trans-1-Phenyl-1,3-butadiene | ~3060-3020, ~1640, ~1490, ~956, ~740 | =C-H stretch, C=C stretch (conjugated), C=C stretch (aromatic), =C-H bend (trans), C-H bend (monosubstituted benzene) |
Table 3: ¹H NMR Spectroscopy Data (of a related compound: 1,4-diphenyl-1,3-butadiene)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis,cis-1,2-dideuterio-1,4-diphenyl-1,3-butadiene | Vinylic H | 6.58 - 6.74 | d | 11.55 |
| Aromatic H | 7.26 - 7.43 | m | - | |
| cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene | Vinylic H | 6.71 - 6.74 | d | 15.55 |
| Aromatic H | 7.17 - 7.42 | m | - |
Table 4: ¹³C NMR Spectroscopy Data
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| trans-1-Phenyl-1,3-butadiene | Aromatic C | ~126-137 |
| Vinylic C | ~117-137 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
3.1 UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of cis- and trans-1-Phenyl-1,3-butadiene are prepared in a UV-grade solvent, such as ethanol, at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or the solvent-filled cell is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) in Hertz (Hz) are determined for each signal.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts (δ) are reported in ppm relative to TMS.
-
Mandatory Visualization
The logical workflow for the spectroscopic comparison of the two isomers is depicted in the following diagram.
A Comparative Guide to the GPC and DSC Analysis of Polymers Derived from 1-Phenyl-1,3-butadiene
This guide provides a comprehensive comparison of the thermal and molecular weight properties of polymers derived from 1-phenyl-1,3-butadiene (poly(1PB)) with relevant alternative polymers. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the characteristics of these materials. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited analyses are provided.
Comparative Analysis of Molecular Weight and Thermal Properties
The following tables summarize the Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) data for poly(1PB) and its copolymers, as well as for common alternative polymers such as polystyrene and polybutadiene.
Table 1: GPC and DSC Data for Poly(this compound) and its Derivatives
| Polymer | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) | Reference |
| Isotactic-3,4-poly(1PB) | - | - | 85.0-94.8 | [1] |
| Syndiotactic-3,4-poly(1PB) | - | - | 104 | [1] |
| Hydrogenated isotactic poly(1PB) | - | - | 17 | [1] |
| Copolymer of 1,3-butadiene (B125203) and this compound (44.6% PBD) | - | - | -22.4 | [2] |
| Copolymer of 1,3-butadiene and this compound (0% PBD) | - | - | -93.7 | [2] |
Table 2: GPC and DSC Data for Alternative Polymers
| Polymer | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |
| Atactic Polystyrene (aPS) | 1,940 - 95,000 | - | Varies with Mw | - | [3] |
| Syndiotactic Polystyrene (sPS) | - | - | ~105 | - | [4] |
| cis-1,4-Polybutadiene | 130,000 | - | - | - | [5] |
| cis-1,4-Polybutadiene | 5,402 | - | -111.15 | - | [6] |
| Medium cis-Polybutadiene | 125,000 | - | - | - | [5] |
| High vinyl-Polybutadiene | 140,000 | - | - | - | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn) and dispersity (Đ or Mw/Mn) of the polymers.
Instrumentation: An Agilent 1260 Infinity Series GPC chromatograph equipped with a refractive index detector or a similar system.[6]
Columns: Two PLgel 5 µm MIXED-C columns or equivalent.[7]
Eluent: Tetrahydrofuran (THF).[4][7]
Flow Rate: 1.0 mL/min.[6]
Temperature: 30-35 °C.[6]
Sample Preparation:
-
Dissolve the polymer sample in THF at a concentration of approximately 2 mg/mL.[7]
-
Gently agitate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 μm microfilter before injection to remove any particulate matter.[4]
Calibration: Use monodisperse polystyrene standards to calibrate the instrument.[4][6][8]
Data Analysis: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined from the GPC chromatograms using appropriate software. The dispersity (Đ) is calculated as the ratio of Mw/Mn.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Instrumentation: A Mettler Toledo DSC-822 apparatus or a similar differential scanning calorimeter.[6]
Heating Rate: A heating rate of 10 °C/min is typically used.[6][7]
Atmosphere: The analysis is carried out in a flowing nitrogen atmosphere.[6]
Sample Preparation:
-
Accurately weigh 2-6 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan with a lid. An empty, sealed pan is used as a reference.
Procedure:
-
The sample is typically subjected to a heat-cool-heat cycle.
-
The first heating scan is used to erase the thermal history of the sample.
-
The sample is then cooled, and a second heating scan is performed.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[6] The melting temperature (Tm), if present, is determined as the peak of the endothermic transition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GPC and DSC analysis of polymers.
Caption: Workflow for GPC and DSC analysis of polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 1-Phenyl-1,3-butadiene and Other Substituted Dienes in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the nature of the substituents on the diene. This guide provides a comprehensive comparison of the reactivity of 1-phenyl-1,3-butadiene with other substituted dienes, supported by experimental data, to facilitate the strategic design of cycloaddition reactions in complex molecule synthesis.
Executive Summary
The reactivity of a diene in a Diels-Alder reaction is primarily governed by electronic and steric factors. Electron-donating groups (EDGs) on the diene generally accelerate the reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO), thus narrowing the HOMO-LUMO gap with an electron-deficient dienophile. Conversely, electron-withdrawing groups (EWGs) typically decrease the reaction rate. Steric hindrance, particularly at the termini of the diene, can impede the approach of the dienophile and reduce reactivity. Furthermore, the diene must be able to adopt a planar s-cis conformation for the reaction to occur.
Quantitative Comparison of Diene Reactivity
The following table summarizes the second-order rate constants for the Diels-Alder reaction of various substituted dienes with maleic anhydride (B1165640). This data provides a quantitative basis for comparing the electronic and steric effects of different substituents.
| Diene | Substituent(s) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Rate (to Butadiene) | Reference |
| 1,3-Butadiene (B125203) | None | 3.2 x 10⁻⁶ | 1 | [1] |
| 2-Methyl-1,3-butadiene (Isoprene) | 2-Methyl (EDG) | 1.0 x 10⁻⁵ | ~3.1 | [2] |
| 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl (EDGs) | 3.0 x 10⁻⁵ | ~9.4 | [3] |
| This compound | 1-Phenyl (EWG/conjugating) | Data not available under comparable conditions | - | |
| trans,trans-1,4-Diphenyl-1,3-butadiene | 1,4-Diphenyl | 1.3 x 10⁻⁶ | ~0.4 | [4] |
| trans,trans-1-(p-Methoxyphenyl)-4-phenyl-1,3-butadiene | 1-(p-Methoxyphenyl) (EDG) | 4.5 x 10⁻⁶ | ~1.4 | [4] |
| trans,trans-1-(p-Nitrophenyl)-4-phenyl-1,3-butadiene | 1-(p-Nitrophenyl) (EWG) | 2.1 x 10⁻⁷ | ~0.07 | [4] |
| Cyclopentadiene | Cyclic (locked s-cis) | 1.0 x 10⁻³ | ~312,500 | [5] |
Factors Influencing Diene Reactivity
The following diagram illustrates the key factors that govern the reactivity of substituted dienes in Diels-Alder reactions.
Caption: A diagram illustrating the interplay of electronic and steric/conformational factors on diene reactivity.
Experimental Protocols
Below are representative experimental protocols for the Diels-Alder reaction. These can be adapted for specific substituted dienes and dienophiles.
General Procedure for the Diels-Alder Reaction of a Substituted Diene with Maleic Anhydride[6][7]
Materials:
-
Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Maleic anhydride
-
Toluene (B28343) or xylene (solvent)
-
Petroleum ether or hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted diene (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of toluene or xylene.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as toluene/petroleum ether or ethyl acetate/hexanes, to afford the pure Diels-Alder adduct.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
In-situ Generation of 1,3-Butadiene from 3-Sulfolene (B121364) for Diels-Alder Reaction[6][8]
This method is useful when the diene is a gas at room temperature.
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 3-sulfolene (1.1 eq) and maleic anhydride (1.0 eq) in xylene.
-
Heat the mixture to reflux. At the reflux temperature of xylene (around 140 °C), 3-sulfolene undergoes a retro-cheletropic reaction to release sulfur dioxide and 1,3-butadiene in situ.[6]
-
The generated 1,3-butadiene immediately reacts with the maleic anhydride present in the reaction mixture.
-
Continue refluxing for approximately 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash with cold petroleum ether.
-
Air dry the product and determine its yield and melting point.
Conclusion
The reactivity of substituted dienes in the Diels-Alder reaction is a predictable outcome of the interplay between electronic and steric effects. Electron-donating groups and a pre-disposed s-cis conformation, as seen in cyclic dienes, significantly enhance reaction rates. Conversely, electron-withdrawing groups and steric hindrance at the reaction sites tend to decrease reactivity. While specific kinetic data for this compound under standardized conditions remains elusive in readily available literature, its reactivity can be inferred to be a balance between the conjugating effect of the phenyl ring and potential steric interactions. This guide provides a framework for researchers to compare and select appropriate dienes for their synthetic targets in drug development and other scientific endeavors.
References
- 1. Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. atc.io [atc.io]
- 4. benchchem.com [benchchem.com]
- 5. may.chem.uh.edu [may.chem.uh.edu]
- 6. m.youtube.com [m.youtube.com]
Unraveling the Reaction Pathways: A Comparative Guide to 1,2- vs. 1,4-Addition in 1-Phenyl-1,3-butadiene
The electrophilic addition of reagents to conjugated dienes is a cornerstone of organic synthesis, often yielding a mixture of 1,2- and 1,4-addition products. This guide provides a comprehensive comparison of these two reaction pathways in the context of 1-Phenyl-1,3-butadiene, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in predicting and controlling reaction outcomes.
The regioselectivity of electrophilic additions to this compound is dictated by a delicate interplay of kinetic and thermodynamic factors. The formation of a resonance-stabilized allylic carbocation intermediate is central to this process, opening up two potential avenues for nucleophilic attack. Understanding the principles of kinetic and thermodynamic control is paramount for selectively synthesizing the desired adduct.
The Dueling Pathways: Kinetic vs. Thermodynamic Control
Electrophilic addition to a conjugated diene like this compound proceeds through a two-step mechanism. The initial step involves the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation.[1] This intermediate can be attacked by the nucleophile at two different positions, leading to the 1,2- and 1,4-addition products.
The product distribution is often highly dependent on the reaction temperature.[2][3]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed faster is the major product.[4] This is usually the 1,2-addition product, as the nucleophile attacks the carbon atom closest to the initial site of protonation, which has a higher positive charge density in the resonance hybrid. The activation energy for this pathway is lower.[5]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. Under these conditions, the more stable product is favored, which is typically the 1,4-addition product.[6] The increased substitution around the double bond in the 1,4-adduct often contributes to its greater thermodynamic stability.[3]
Comparative Analysis of Product Distribution
| Temperature (°C) | Reagent | 1,2-Adduct (%) | 1,4-Adduct (%) | Predominant Control |
| 0 | HBr | 71 | 29 | Kinetic |
| 40 | HBr | 15 | 85 | Thermodynamic |
Table 1: Product distribution in the reaction of 1,3-butadiene (B125203) with HBr at different temperatures. This data illustrates the principle of kinetic and thermodynamic control.[2][3]
For this compound, the phenyl group is expected to influence the stability of the carbocation intermediates and the final products, but the general trend of kinetic control at low temperatures and thermodynamic control at higher temperatures is expected to hold.
Mechanistic Pathways
The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate. The positive charge is delocalized over two carbon atoms, allowing for nucleophilic attack at either position.
Figure 1: Reaction mechanism for the electrophilic addition of HBr to this compound.
Experimental Protocols
While a specific, detailed protocol for the hydrobromination of this compound was not found in the immediate search results, a general procedure for the electrophilic addition of hydrogen halides to conjugated dienes can be adapted.
General Procedure for Hydrobromination of a Conjugated Diene:
-
Reaction Setup: A solution of the conjugated diene (e.g., this compound) in a suitable inert solvent (e.g., a non-polar solvent like hexane (B92381) or a polar aprotic solvent like dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled to the desired reaction temperature (e.g., 0 °C for kinetic control or a higher temperature for thermodynamic control) using an ice bath or other cooling/heating system.
-
Reagent Addition: Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in a solvent like acetic acid is added dropwise to the stirred solution of the diene.[7] The reaction is monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.
-
Workup: Upon completion of the reaction, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product, which may be a mixture of the 1,2- and 1,4-adducts, can be purified by column chromatography on silica (B1680970) gel. The individual products are then characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structures.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the addition products.
Figure 2: A typical experimental workflow for the reaction and analysis.
Spectroscopic Characterization
The identification of the 1,2- and 1,4-addition products relies heavily on spectroscopic techniques, particularly NMR.
-
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers will show distinct signals. For the 1,2-adduct (3-bromo-1-phenyl-1-butene), one would expect to see signals corresponding to the vinyl protons, the proton on the carbon bearing the bromine, and the methyl group. For the 1,4-adduct (1-bromo-1-phenyl-2-butene), the spectrum would show signals for the vinyl protons of the internal double bond, the proton on the carbon bearing the bromine, and the methyl group, with different chemical shifts and coupling patterns compared to the 1,2-adduct.
-
¹³C NMR Spectroscopy: The carbon NMR spectra will also be diagnostic. The chemical shifts of the sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the bromine will be different for the two isomers.
While specific, fully assigned spectra for 3-bromo-1-phenyl-1-butene and 1-bromo-1-phenyl-2-butene were not found in the provided search results, data for structurally similar compounds can provide an estimation of the expected chemical shifts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Bromo-1-phenylbutan-1-one | C10H11BrO | CID 13143443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Modeling of Electron Transfer in 1-Phenyl-1,3-butadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for modeling electron transfer (ET) in 1-Phenyl-1,3-butadiene, a molecule of interest in the study of conjugated systems. The performance of various theoretical approaches is evaluated against available (though limited for this specific molecule) experimental data and well-established theoretical benchmarks for similar systems. This document aims to assist researchers in selecting appropriate computational protocols for their studies on electron transfer in organic molecules.
Introduction to Electron Transfer in Conjugated Systems
Electron transfer is a fundamental process in a vast array of chemical and biological phenomena, from photosynthesis to the metabolic pathways targeted by numerous drugs.[1] In conjugated systems like this compound, the delocalized π-electron network provides a pathway for efficient charge transfer.[2] Understanding the dynamics of this process at a molecular level is crucial for the design of novel organic electronic materials and for elucidating mechanisms in drug action.
Computational modeling has become an indispensable tool for studying these ultrafast processes, offering insights that are often difficult to obtain through experimental methods alone.[3] These computational approaches allow for the calculation of key parameters that govern the rate of electron transfer.[3]
Key Parameters in Electron Transfer Theory
The widely accepted framework for describing electron transfer rates in molecular systems is Marcus Theory.[1][4][5] This theory provides an equation to calculate the electron transfer rate constant (kET), which depends on several key parameters:
-
Reorganization Energy (λ): This is the energy required to distort the geometry of the reactant and the surrounding solvent molecules to the equilibrium geometry of the product state, without the actual transfer of the electron.[1][4] It is a crucial factor in determining the activation energy for the electron transfer process.
-
Gibbs Free Energy of Reaction (ΔG°): This thermodynamic parameter determines the driving force for the electron transfer reaction.[1]
-
Electronic Coupling (Hab): This term quantifies the electronic interaction between the donor and acceptor states at the transition state. A larger electronic coupling leads to a higher probability of electron transfer.
The Marcus equation for the electron transfer rate is given by:
kET = (2π/ħ) * |Hab|2 * (1/√(4πλkBT)) * exp(- (λ + ΔG°)2 / (4λkBT))[1]
Where:
-
ħ is the reduced Planck constant
-
kB is the Boltzmann constant
-
T is the temperature
Comparison of Computational Methods
Various quantum chemical methods can be employed to calculate the parameters of Marcus Theory. The choice of method involves a trade-off between computational cost and accuracy.
| Computational Method | Key Features & Applications | Strengths | Limitations |
| Density Functional Theory (DFT) | A widely used method for calculating ground-state electronic structures and geometries of molecules.[6] It is often used to obtain the optimized geometries of the neutral and charged species, which are necessary for calculating the reorganization energy. | Good balance of accuracy and computational cost for medium-sized molecules.[6] | The accuracy is highly dependent on the choice of the exchange-correlation functional. Standard functionals may not accurately describe charge-transfer states. |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited-state properties, including charge-transfer excitations.[7] It can be used to calculate electronic coupling elements. | Computationally efficient for calculating excitation energies and electronic couplings.[7] | Can suffer from inaccuracies for long-range charge transfer and may require the use of range-separated functionals for better results. |
| Constrained DFT (CDFT) | A modification of DFT that allows for the constraint of the electron density to specific molecular fragments, enabling the calculation of diabatic states and electronic couplings for electron transfer.[8] | Provides a direct way to compute the electronic coupling element (Hab) and diabatic potential energy surfaces.[8] | Can be more computationally demanding than standard DFT and requires careful definition of the donor and acceptor fragments. |
| Ab Initio Molecular Dynamics (AIMD) | A simulation technique that combines quantum mechanical calculations (often DFT) for the electronic structure with classical mechanics for the motion of the nuclei.[8] It allows for the exploration of the potential energy surface and the inclusion of temperature and solvent effects. | Explicitly includes the dynamic effects of the molecular environment on the electron transfer process.[8] | Very computationally expensive, limiting the time and length scales of the simulations. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the core region of the system (e.g., the donor-acceptor pair) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent) is treated with a more computationally efficient molecular mechanics force field.[9] | Offers a good compromise for studying electron transfer in large systems, such as in a solvent or a biological matrix.[9] | The accuracy depends on the quality of both the QM method and the MM force field, as well as the interface between them. |
Experimental Protocols and Computational Workflows
Experimental Determination of Electron Transfer Rates:
Experimental data for electron transfer rates in molecules like this compound are typically obtained using time-resolved spectroscopic techniques, such as laser flash photolysis or pulse radiolysis.[3] These methods allow for the generation of a radical ion and the monitoring of its subsequent electron transfer dynamics on ultrafast timescales.
General Computational Workflow:
A typical computational workflow for modeling electron transfer is depicted below. This process involves geometry optimization, calculation of key Marcus Theory parameters, and finally, the determination of the electron transfer rate.
Caption: A generalized workflow for the computational modeling of electron transfer rates.
Challenges and Future Directions
While computational methods provide powerful tools for studying electron transfer, several challenges remain. Accurately describing the role of the solvent, especially in cases of specific solvent-solute interactions, is a significant hurdle.[10] Furthermore, for complex systems, the conformational flexibility of the molecule can have a substantial impact on the electron transfer parameters, requiring extensive conformational sampling.
Future research will likely focus on the development of more accurate and efficient computational methods, particularly for describing electron correlation and non-adiabatic effects. The increasing availability of high-performance computing resources will enable more routine application of highly accurate methods to larger and more complex systems, bridging the gap between theoretical predictions and experimental observations.
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Marcus theory - Wikipedia [en.wikipedia.org]
- 5. people.uleth.ca [people.uleth.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Electron Transfer Reactions Using Constrained Density Functional Theory: Complications Due to Surface Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simulating Electron Transfer Reactions in Solution: Radical-Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 1-Phenyl-1,3-butadiene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 1-Phenyl-1,3-butadiene (1PB), a bio-derivable monomer, is of significant interest for the synthesis of novel polymers with unique properties. The choice of catalyst is paramount in controlling the polymer's microstructure, molecular weight, and ultimately, its material characteristics. This guide provides an objective comparison of different catalyst systems for 1PB polymerization, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development applications.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various catalyst systems in the polymerization of this compound and the related monomer, 1,3-butadiene (B125203). Direct comparative studies of different catalyst classes for 1PB homopolymerization under identical conditions are limited in publicly available literature. Therefore, this table includes data on a highly effective Ziegler-Natta type catalyst for 1PB homopolymerization and data for metallocene and late-transition metal catalysts in the context of 1,3-butadiene polymerization to provide a broader comparative perspective.
| Catalyst System | Monomer | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Stereoselectivity/Regioselectivity |
| Ziegler-Natta Type | ||||||
| Titanium [OSSO]-type / MAO[1] | This compound | 25 | 25 | 18,000 | 1.6 | >99% 3,4-insertion, >99% isotactic (mmmm) |
| Titanium [OSSO]-type / MAO[1] | This compound | 40 | 38 | 25,000 | 1.7 | >99% 3,4-insertion, >99% isotactic (mmmm) |
| Titanium [OSSO]-type / MAO[1] | This compound | 80 | 65 | 35,000 | 1.8 | >99% 3,4-insertion, >99% isotactic (mmmm) |
| Metallocene Type | ||||||
| CpTiCl3 / MAO | 1,3-butadiene/1-Phenyl-1,3-butadiene copolymerization | 20 | High Activity | Controlled | - | High 1,4-selectivity |
| Late-Transition Metal Type | ||||||
| [CoCl2(dhbp)] / MAO | 1,3-butadiene | 30 | 87 | 250,000 | 2.09 | 94.6% cis-1,4 |
| [NiBr2(dhbp)] / MAO | 1,3-butadiene | 30 | High Activity | 26,000 | - | 92.0% cis-1,4 |
| Iron(III) 2-ethylhexanoate (B8288628) / Al(iBu)3 / Diethyl phosphite | 1,3-butadiene | 40 | >80 | - | 1.48-1.52 | 51.0% cis-1,4, 44.0% 1,2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key catalyst systems discussed.
Ziegler-Natta Type: Titanium [OSSO]-type / MAO System for this compound Homopolymerization[1]
-
Catalyst Pre-activation: In a 10 mL Schlenk tube equipped with a magnetic stirrer, add the titanium [OSSO]-type complex (10 μmol) and dissolve it in 3 mL of dry toluene (B28343) under a nitrogen atmosphere. To this solution, add methylaluminoxane (B55162) (MAO) with an [Al]/[Ti] molar ratio of 500. The solution is then stirred for 30 minutes to pre-activate the metal complex.
-
Polymerization: To the pre-activated catalyst solution, add this compound (0.3 g, 2.3 mmol). The reaction vessel is then placed in an oil bath thermostated to the desired temperature (25, 40, or 80 °C) and stirred for the specified time.
-
Termination and Polymer Recovery: The polymerization is quenched by adding an excess of acidified methanol (B129727). The precipitated polymer is then washed several times with methanol, recovered by filtration, and dried in a vacuum oven overnight.
Metallocene Type: CpTiCl3 / MAO System for Copolymerization
(This protocol is for the copolymerization of 1,3-butadiene and this compound and can be adapted for homopolymerization of 1PB)
-
Reaction Setup: Polymerizations are conducted in an oxygen- and moisture-free ampule capped with a rubber septum. A toluene solution (10 mL) of the monomer(s) (total monomer amount of 10.3 mmol) is placed in the ampule.
-
Catalyst Activation: Methylaluminoxane (MAO) is added to the monomer solution.
-
Polymerization Initiation: After equilibration of the solution at the desired temperature, the reaction is initiated by injecting a toluene solution of the CpTiCl3 catalyst (10.3 μmol).
-
Termination and Polymer Recovery: The polymerization is carried out for 5 hours and then terminated by adding 2.0 mL of acidified ethanol (B145695) containing 2,6-di-tert-butyl-4-methylphenol as a stabilizer. The resulting polymer is washed repeatedly with ethanol and dried in a vacuum at 40 °C to a constant weight.
Late-Transition Metal Type: Cobalt(II) and Nickel(II) Complexes / MAO System for 1,3-Butadiene Polymerization
-
Reaction Setup: Polymerizations are performed in a 25 mL round-bottomed Schlenk flask. The reactor is heated to 110 °C under vacuum for 1 hour and then backfilled with nitrogen.
-
Monomer and Solvent Addition: 1,3-Butadiene is condensed into the Schlenk flask kept at -20 °C. Toluene is then added, and the solution is brought to the desired polymerization temperature.
-
Catalyst Addition and Polymerization: Methylaluminoxane (MAO) and a toluene solution of the nickel or cobalt complex are added in that order to initiate the polymerization.
-
Termination and Polymer Recovery: The polymerization is stopped by the addition of methanol containing a small amount of hydrochloric acid. The polymer is then collected and dried.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental steps in the polymerization of this compound with Ziegler-Natta and Metallocene catalysts.
Ziegler-Natta Catalysis Workflow
Caption: Workflow of this compound polymerization via Ziegler-Natta catalysis.
Metallocene Catalysis Cycle
Caption: Catalytic cycle for Metallocene-mediated polymerization of this compound.
References
Unraveling By-Products in the Synthesis of 1,3-Butadiene Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, optimizing the synthesis of 1,3-butadiene (B125203) derivatives is critical. A key challenge in this process is the formation of unwanted by-products, which can impact yield, purity, and overall efficiency. This guide provides a comparative analysis of by-products generated during three common synthetic routes for 1,3-butadiene derivatives: dehydration of diols, palladium-catalyzed telomerization, and Diels-Alder reactions. The information presented is supported by experimental data to aid in the selection of appropriate synthetic strategies and analytical methods.
Comparison of By-Products in Key Synthetic Routes
The synthesis of 1,3-butadiene derivatives is often accompanied by the formation of various by-products, the nature and quantity of which are highly dependent on the chosen synthetic method and reaction conditions. Below is a summary of common by-products associated with three prevalent synthetic pathways.
| Synthetic Route | Desired Product | Common By-Products | Factors Influencing By-Product Formation |
| Dehydration of Diols | 1,3-Butadiene Derivatives | Methyl ethyl ketone (MEK), 3-Buten-2-ol, Propylene, Tetrahydrofuran (B95107) (THF), γ-Butyrolactone | Starting diol isomer (e.g., 1,3-, 1,4-, or 2,3-butanediol), catalyst type (e.g., Al₂O₃, zeolites, CeO₂), reaction temperature, and presence of water.[1][2][3] |
| Palladium-Catalyzed Telomerization | Functionalized Octadiene Derivatives | Regioisomers (branched vs. linear), 1,3,7-Octatriene, 4-Vinylcyclohexene (B86511) (VCH) | Palladium catalyst and ligands, solvent, temperature, and reactant concentrations.[4] |
| Diels-Alder Reaction | Substituted Cyclohexene (B86901) Derivatives | Regioisomers ("ortho," "meta," "para"), 4-Vinylcyclohexene (from self-dimerization of butadiene) | Substituents on the diene and dienophile, reaction temperature, and catalyst (if used).[5][6] |
In-Depth Analysis of By-Product Formation
Dehydration of Diols
The catalytic dehydration of butanediols is a versatile method for producing 1,3-butadiene and its derivatives. However, the reaction pathway is often complicated by parallel and consecutive reactions leading to a variety of by-products.
For instance, the dehydration of 2,3-butanediol (B46004) over an alumina (B75360) catalyst can yield 1,3-butadiene, but is often plagued by the formation of methyl ethyl ketone (MEK) and isobutyraldehyde (B47883) via a pinacol-pinacolone rearrangement.[2] The selectivity towards 1,3-butadiene can be significantly improved under optimized conditions, reaching nearly 80% in some cases.[2] The presence of water has been noted to play a crucial role in suppressing oligomerization side reactions.[2]
Studies using different catalysts, such as scandium oxide (Sc₂O₃), have shown that the product distribution is highly dependent on the catalyst's acid-base properties. Basic sites on Sc₂O₃ tend to favor the formation of 3-buten-2-ol, an intermediate to 1,3-butadiene, while acidic sites can promote the formation of MEK.[7] At 385°C with full 2,3-butanediol conversion, a selectivity of 40% towards 1,3-butadiene was achieved with Sc₂O₃, with MEK being a major by-product at 30% selectivity.[7]
The dehydration of 1,3-butanediol (B41344) over aluminosilicate (B74896) catalysts like H-ZSM-5 can achieve a butadiene yield of up to 60% at 300°C.[3] A significant by-product in this process is propylene, formed through cracking reactions.[3] The dehydration of 1,4-butanediol (B3395766) can lead to by-products such as tetrahydrofuran (THF) and γ-butyrolactone, particularly with acidic catalysts.[8][9]
Quantitative Data for Dehydration of 2,3-Butanediol
| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | MEK Selectivity (%) | Reference |
| γ-Al₂O₃ | 335 | 99.9 | 31 | 32 | [1] |
| Sc₂O₃ | 385 | 100 | 40 | 30 | [7] |
| HZSM-5 | Not Specified | >95 | Not Specified | 62.1 (yield) | [1] |
Palladium-Catalyzed Telomerization
The palladium-catalyzed telomerization of 1,3-butadiene with nucleophiles is a highly atom-efficient method for producing functionalized C8 derivatives. A common challenge in this reaction is controlling the regioselectivity, leading to the formation of linear and branched isomers as by-products. For example, the telomerization of 1,3-butadiene with methanol (B129727) can produce the desired linear product, 1-methoxyocta-2,7-diene, as well as the branched isomer, 3-methoxyocta-1,7-diene.[4]
Other significant by-products include 1,3,7-octatriene, which arises from the dimerization of butadiene, and 4-vinylcyclohexene (VCH), the product of a Diels-Alder self-cycloaddition of butadiene.[4] The choice of phosphine (B1218219) ligands for the palladium catalyst plays a crucial role in directing the selectivity of the reaction.[4]
By-Product Distribution in Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol
| Catalyst System | Temperature (°C) | 1,3-Butadiene Conversion (%) | 1-Methoxy-2,7-octadiene Yield (%) | Key By-Products | Reference |
| Pd(OAc)₂ / (Benzo)furylphosphine | 25 | >99 | >99 | Branched isomer, other by-products | [10] |
| Pd(OAc)₂ / Triphenylphosphine | 90 | 95 | 93 (selectivity) | Branched isomer, 1,3,7-octatriene, VCH | [4] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of substituted cyclohexene derivatives from 1,3-butadienes and dienophiles. When 1,3-butadiene itself is heated, it can undergo a self-Diels-Alder reaction to form the dimer 4-vinylcyclohexene (VCH).[5] This dimerization can be a significant side reaction, with selectivities for VCH exceeding 90% at temperatures between 150-215°C in the absence of a catalyst.[5] Other minor by-products from the dimerization of 1,3-butadiene include 1,5-cyclooctadiene (B75094) and 1,2-divinylcyclobutane.[5]
For Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the formation of regioisomers is a primary concern. The substituents on the reactants direct the orientation of the cycloaddition. Generally, reactions of 1-substituted dienes tend to favor the "ortho" (1,2) product, while 2-substituted dienes preferentially form the "para" (1,4) product. The "meta" (1,3) product is typically a minor by-product.[6]
Experimental Protocols for By-Product Analysis
The identification and quantification of by-products in the synthesis of 1,3-butadiene derivatives are most commonly performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).
General GC-MS Protocol for By-Product Analysis
This protocol provides a general framework for the analysis of a reaction mixture from the synthesis of 1,3-butadiene derivatives. Optimization will be required based on the specific products and by-products of interest.
-
Sample Preparation:
-
Quench the reaction at the desired time point.
-
If necessary, perform a liquid-liquid extraction to isolate the organic components. A suitable solvent such as diethyl ether can be used.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
For volatile analytes, a headspace analysis approach may be more appropriate.[12]
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane, dichloromethane).
-
Add an internal standard (e.g., 1-hexanol, dodecane) for quantitative analysis.[13]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.[14]
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is generally suitable. Examples include:
-
HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
For separating volatile hydrocarbon impurities, an Alumina PLOT column can be effective.[14]
-
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
This program should be optimized to ensure good separation of all components.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify the main product and by-products by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
-
Quantify the relative amounts of each component by integrating the peak areas from the total ion chromatogram (TIC) and applying response factors if necessary. For more accurate quantification, use the peak area ratio to the internal standard and a calibration curve.
-
Reaction Pathways and By-Product Formation Mechanisms
The formation of by-products can be understood by examining the underlying reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the pathways leading to both the desired products and common by-products for each synthetic route.
Figure 1. Reaction pathway for the dehydration of 2,3-butanediol, showing the formation of 1,3-butadiene and the by-product methyl ethyl ketone (MEK) via a pinacol rearrangement.
Figure 2. Competing pathways in the palladium-catalyzed telomerization of 1,3-butadiene with methanol, leading to the desired linear product and various by-products.
Figure 3. Formation of regioisomeric by-products in the Diels-Alder reaction of a 1-substituted 1,3-butadiene with an unsymmetrical dienophile. The "ortho" product is typically major, while the "meta" product is a minor by-product.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Step Production of 1,3-Butadiene from 2,3-Butanediol Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 4. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bio-butadiene production via 2,3‑butanediol dehydration : mechanism elucidation and kinetic model development [biblio.ugent.be]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. oiv.int [oiv.int]
- 12. Method development and validation for determining 1,3-butadiene in human blood by gas chromatography-mass spectrometry and head-space gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1,3-butadiene: A Guide for Laboratory Professionals
The proper disposal of 1-Phenyl-1,3-butadiene is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and vapor that can cause skin and eye irritation and is harmful if inhaled, it must be managed as hazardous waste from the moment it is generated.[1][2] Adherence to institutional and regulatory guidelines is paramount for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][4] Keep the chemical away from sources of ignition as it is a flammable liquid.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in accordance with all applicable federal, state, and local environmental regulations.[2] The following steps provide a general guideline for its proper disposal in a laboratory setting:
-
Waste Identification and Segregation :
-
Treat all this compound and materials contaminated with it (e.g., absorbent pads from a spill cleanup) as hazardous waste.[5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Store it separately from incompatible materials, such as strong oxidizing agents.[3][6]
-
-
Containerization :
-
Use a chemically compatible and properly sealed container for waste collection. Plastic is often preferred.[7][8] The container must be in good condition, free from damage or leaks, and have a secure, screw-on cap.[6][8]
-
Leave at least one inch of headspace in the container to allow for vapor expansion.[6]
-
Keep the waste container closed at all times, except when adding waste.[5][7]
-
-
Labeling :
-
Storage (Satellite Accumulation Area) :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7]
-
The SAA should be a well-ventilated, cool, and dry location, away from heat and ignition sources.[1][3]
-
Ensure the SAA is inspected weekly for any signs of leakage.[6]
-
-
Disposal Request and Pickup :
-
Once the container is full or has reached the storage time limit (typically up to 12 months in an SAA as long as accumulation limits are not exceeded), contact your institution's EHS or hazardous waste management office to schedule a pickup.[7]
-
Do not attempt to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[5] These methods are prohibited for hazardous chemical waste.
-
Disposal should be handled by a licensed professional waste disposal service.[2]
-
-
Empty Container Disposal :
-
A container that has held this compound must be managed carefully. If it is not an acute hazardous waste container, it can be disposed of as regular trash after ensuring all of the chemical has been removed, leaving as little residue as possible.[5]
-
Before disposing of the empty container, deface or remove all chemical labels and remove the cap.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs its classification as a hazardous material requiring specialized disposal.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₁₀H₁₀ | Basic identification of the substance. |
| Molecular Weight | 130.19 g/mol | Used in chemical calculations and inventory management. |
| Physical Form | Liquid | As a liquid, it requires secure, leak-proof containment. |
| Flash Point | 55 °C (131 °F) | Classified as a flammable liquid, requiring storage away from ignition sources and specific disposal pathways for flammable materials. |
| GHS Hazard Statements | H226, H315, H319, H332 | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[1] These hazards mandate handling as regulated hazardous waste. |
| Storage Temperature | -20 °C | Recommended for maintaining chemical stability; waste should be stored in a cool area.[1] |
| Waste Storage Limit | Max. 55 gallons in SAA (or 1 quart for acutely toxic waste) | Regulatory limit for the amount of hazardous waste that can be accumulated in a lab before it must be removed by waste management professionals.[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling 1-Phenyl-1,3-butadiene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 1-Phenyl-1,3-butadiene, ensuring a secure laboratory environment.
I. Understanding the Hazards
This compound is a flammable liquid that is also an irritant to the skin and eyes and is harmful if inhaled. Its vapors are heavier than air and can travel to an ignition source, causing a flashback fire. Therefore, stringent safety measures are necessary to mitigate these risks.
II. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield must be worn to protect against potential splashes. |
| Hand Protection | Nitrile gloves (minimum 4mil thickness) are suitable for incidental contact. For prolonged contact or immersion, butyl rubber gloves are recommended. Always inspect gloves before use. |
| Body Protection | A flame-resistant lab coat is required. When handling larger volumes, a 100% cotton lab coat is a preferable alternative. Ensure clothing covers the entire body, and closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
III. Quantitative Data Summary
The following table provides key quantitative data for trans-1-Phenyl-1,3-butadiene. It is important to note that specific occupational exposure limits (OELs) for this compound have not been established. In the absence of a specific OEL, it is crucial to handle the substance with care to minimize any potential exposure.
| Property | Value |
| Density | 0.929 g/mL[1] |
| Melting Point | 5 °C[1] |
| Boiling Point | 349.2 K (76.05 °C) at 0.014 atm[2] |
| Occupational Exposure Limit (OEL) | Not established. Handle with caution to minimize exposure. |
IV. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure the chemical fume hood is operational and certified.
-
PPE: Don the appropriate personal protective equipment as detailed in the table above.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids.
Handling:
-
Ventilation: All manipulations of this compound must be performed within a chemical fume hood to prevent the accumulation of flammable vapors.[3]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4]
-
Transfer: When transferring the liquid, do so carefully to avoid splashing. For transfers from bulk containers (greater than five gallons), ensure proper electrical bonding and grounding to prevent static discharge.[4]
-
Heating: Do not heat this compound with an open flame. Use a controlled heating source such as a heating mantle with a stirrer.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances like oxidizers. Use a designated flammable storage cabinet.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
V. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, particularly oxidizers.
-
Container: Use a container that is compatible with flammable organic liquids and has a secure, tight-fitting lid. The container should be clearly labeled as "Hazardous Waste: Flammable Organic Liquid" and list this compound as a component.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, preferably within a flammable storage cabinet. Keep the container closed except when adding waste.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company. Never dispose of this compound down the drain or in the regular trash.[5][6]
By adhering to these detailed safety and logistical protocols, laboratory personnel can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
- 1. trans-1-phenyl-1,3-butadiene [stenutz.eu]
- 2. (E)-1-Phenyl-1,3-butadiene [webbook.nist.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. tft-pneumatic.com [tft-pneumatic.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
